molecular formula C24H16O10 B1663738 UCM05

UCM05

Cat. No.: B1663738
M. Wt: 464.4 g/mol
InChI Key: KJCWIWDPTNVWRX-UHFFFAOYSA-N
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Description

UCM05 is a novel small-molecule compound identified as a potent inhibitor of fatty acid synthase (FASN) and the bacterial cell division protein Filamentous temperature-sensitive protein Z (FtsZ), showcasing significant potential for diverse research applications . Its dual mechanism of action makes it a valuable tool for investigating cancer biology, antimicrobial resistance, and antiviral therapy. Researchers can utilize this compound to study innovative strategies against drug-resistant bacterial pathogens, as it disrupts the essential FtsZ function in bacterial cytokinesis . In virology, this compound has demonstrated robust efficacy against Herpes Simplex Virus type 2 (HSV-2), including acyclovir-resistant strains . Its antiviral activity is multifaceted: it directly binds to viral glycoproteins gB and gD to disrupt viral particle integrity and inhibit entry, while also suppressing viral replication by inhibiting viral protein synthesis and host fatty acid synthesis . Furthermore, studies indicate that this compound treatment can modulate host immune responses by promoting the generation of type I interferon-related genes without triggering a harmful inflammatory cytokine storm, and it exhibits activity against HSV-1 and HIV-1/HSV-2 co-infections . This profile positions this compound as a compelling research-grade compound for exploring novel therapeutic pathways in infectious diseases and microbiology.

Properties

IUPAC Name

[4-(3,4,5-trihydroxybenzoyl)oxynaphthalen-2-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O10/c25-16-6-12(7-17(26)21(16)29)23(31)33-14-5-11-3-1-2-4-15(11)20(10-14)34-24(32)13-8-18(27)22(30)19(28)9-13/h1-10,25-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCWIWDPTNVWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

UCM05: A Novel Fatty Acid Synthase Inhibitor Targeting HER2+ Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols

Abstract

UCM05, also known as G28UCM, is a novel small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is frequently overexpressed in cancer cells. This document provides a comprehensive technical overview of the mechanism of action of this compound in breast cancer, with a particular focus on HER2-positive (HER2+) subtypes. Preclinical studies have demonstrated that this compound exerts potent anti-tumor activity by inhibiting FASN, which in turn leads to the downregulation of the HER2 signaling pathway, induction of apoptosis, and suppression of tumor growth in vitro and in vivo. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular pathways affected by this compound, a summary of key quantitative data, and explicit experimental protocols for the methodologies cited.

Core Mechanism of Action

This compound's primary molecular target is Fatty Acid Synthase (FASN), a critical enzyme for endogenous lipid biosynthesis.[1][2][3] In many cancer types, including breast cancer, FASN is significantly upregulated and has been linked to tumor progression and poor prognosis. The inhibition of FASN by this compound in breast cancer cells, particularly those overexpressing Human Epidermal Growth Factor Receptor 2 (HER2), triggers a cascade of anti-neoplastic effects.

The proposed mechanism centers on the interplay between FASN activity and the HER2 signaling pathway. The inhibition of FASN by this compound leads to a reduction in the phosphorylation of key downstream signaling proteins, including HER2 itself, Protein Kinase B (AKT), and Extracellular Signal-regulated Kinase (ERK1/2).[1][3] This disruption of the HER2 signaling axis, which is a major driver of cell proliferation and survival in HER2+ breast cancer, ultimately culminates in the induction of apoptosis (programmed cell death).[1][3]

Signaling Pathway Analysis

The anti-tumor effect of this compound in HER2+ breast cancer cells is mediated through the inhibition of the FASN-HER2 signaling axis. The following diagram illustrates the proposed signaling cascade and the points of intervention by this compound.

UCM05_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS FASN FASN FASN->HER2 Supports Signaling This compound This compound (G28UCM) This compound->HER2 Inhibits Phosphorylation (p-HER2) This compound->FASN Inhibits AKT AKT This compound->AKT Inhibits Phosphorylation (p-AKT) ERK ERK1/2 This compound->ERK Inhibits Phosphorylation (p-ERK1/2) Apoptosis Apoptosis This compound->Apoptosis Induces PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation PARP_cleavage PARP Cleavage Apoptosis->PARP_cleavage

Figure 1: this compound Signaling Pathway in HER2+ Breast Cancer.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Cytotoxicity of this compound (G28UCM)
Cell LineTypeIC30 (µM) of G28UCMNotes
AU565HER2+ Breast CancerNot explicitly stated, but used at 30 µM for synergy studiesParental cell line
AU565TRTrastuzumab-Resistant HER2+G28UCM retains anticancer activityDeveloped in the laboratory
AU565LRLapatinib-Resistant HER2+G28UCM retains anticancer activityDeveloped in the laboratory

IC30 represents the concentration required to inhibit cell growth by 30%. Data extracted from a study where G28UCM's synergistic effects were the primary focus.[4][5]

Table 2: In Vivo Efficacy of this compound (G28UCM) in a BT474 Xenograft Model
Treatment GroupDosageOutcome
Vehicle Control-Progressive tumor growth
G28UCM40 mg/Kg daily (i.p.)Reduced tumor volume in 5 out of 14 established xenografts. No significant toxicities or weight loss observed.

Data from a study using a BT474 (FASN+ and HER2+) human breast carcinoma xenograft model.[3]

Table 3: Synergistic Effects of this compound (G28UCM) with Anti-HER2 Therapies
CombinationCell LineEffectMolecular Correlates
G28UCM + TrastuzumabAU565Marked synergistic interactionIncreased apoptosis, decreased p-HER2 and p-AKT
G28UCM + LapatinibAU565Marked synergistic interactionIncreased apoptosis, decreased p-HER2 and p-ERK1/2
G28UCM + ErlotinibAU565Marked synergistic interactionIncreased apoptosis, decreased p-HER2 and p-AKT
G28UCM + GefitinibAU565Marked synergistic interactionNot specified
G28UCM + CetuximabAU565Antagonistic effect-

Synergy was determined by the isobologram method.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the research on this compound.

Cell Culture and Reagents
  • Cell Lines: AU565 (HER2-overexpressing breast cancer) and its trastuzumab- and lapatinib-resistant derivatives (AU565TR and AU565LR) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin.

  • Compound Preparation: this compound (G28UCM) is dissolved in a suitable solvent, such as DMSO, to create a stock solution for in vitro assays.

Cell Viability Assay (MTT Assay)
  • Seed breast cancer cells (e.g., AU565) in 96-well plates at a density of 7 x 10³ cells per well and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or control vehicle.

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine IC values (e.g., IC30 or IC50).

Western Blot Analysis
  • Treat cells with this compound at the desired concentration and time points.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., FASN, p-HER2, HER2, p-AKT, AKT, p-ERK1/2, ERK1/2, PARP, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

The following diagram outlines a general workflow for a breast cancer xenograft study.

Xenograft_Workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture Breast Cancer Cells (e.g., BT474) Implantation 3. Subcutaneous or Orthotopic Injection of Cancer Cells Cell_Culture->Implantation Animal_Prep 2. Prepare Immunocompromised Mice (e.g., Nude Mice) Animal_Prep->Implantation Tumor_Growth 4. Monitor Tumor Growth to Desired Size Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Control (e.g., i.p. injection) Randomization->Treatment Monitoring 7. Measure Tumor Volume and Body Weight Regularly Treatment->Monitoring Endpoint 8. Euthanize Mice at Study Endpoint Monitoring->Endpoint Analysis 9. Excise Tumors for Western Blot and Immunohistochemistry Endpoint->Analysis

Figure 2: General Workflow for a Breast Cancer Xenograft Study.

Conclusion

This compound (G28UCM) represents a promising therapeutic agent for the treatment of HER2+ breast cancer. Its targeted inhibition of FASN and subsequent disruption of the HER2 signaling pathway provide a clear mechanism of action leading to apoptosis and tumor growth inhibition. The synergistic effects observed with established anti-HER2 therapies further highlight its potential in combination treatment strategies, particularly in overcoming drug resistance. The data and protocols presented in this guide offer a solid foundation for further research and development of this compound as a novel anti-cancer therapeutic.

References

UCM05: A Technical Guide to a Novel Fatty Acid Synthase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

UCM05, also known as G28UCM, is a potent synthetic inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo fatty acid synthesis that is frequently overexpressed in various cancers. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects on cancer cells, and its potential as a therapeutic agent. The document is intended for researchers, scientists, and drug development professionals, presenting available quantitative data, outlining experimental protocols, and visualizing key pathways and workflows. While this compound shows promise, particularly in the context of HER2-positive breast cancer and in overcoming drug resistance, it is important to note that publicly available data on this compound is limited.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme responsible for the endogenous synthesis of palmitate, a saturated fatty acid. In normal adult tissues, FASN expression is generally low, as dietary fatty acids are the primary source of lipids. However, in many human cancers, including breast, prostate, and colon cancer, FASN is significantly upregulated. This elevated FASN activity provides cancer cells with the necessary lipids for membrane formation, energy storage, and the synthesis of signaling molecules, thereby supporting rapid proliferation and survival. The reliance of cancer cells on de novo fatty acid synthesis makes FASN an attractive target for anticancer drug development.

This compound has emerged as a novel small molecule inhibitor of FASN. It has demonstrated significant anticancer activity, particularly against HER2-positive (HER2+) breast cancer cells and has shown efficacy in cell lines resistant to conventional anti-HER2 therapies.[1] This guide summarizes the current knowledge on this compound, its chemical properties, biological activity, and the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a synthetic compound with the following properties:

PropertyValue
Synonyms G28UCM
Chemical Name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester
Molecular Formula C₂₄H₁₆O₁₀
Molecular Weight 464.4 g/mol
Solubility Soluble in DMSO and ethanol.

Quantitative Data

The available quantitative data on the efficacy of this compound is limited. The following tables summarize the reported in vitro activity of this compound.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
SK-BR-3Breast Cancer (HER2+)21[1]

Table 2: IC30 Values of this compound in Parental and Drug-Resistant Breast Cancer Cell Lines

Cell LineCharacteristicsIC30 (µM)Citation
AU565Parental, HER2+22 ± 7[2]
AU565TRTrastuzumab-Resistant24 ± 8[2]
AU565LRLapatinib-Resistant17 ± 2[2]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. The following are generalized protocols for key assays typically used to evaluate FASN inhibitors like this compound.

Fatty Acid Synthase (FASN) Activity Assay (Spectrophotometric)

This protocol measures FASN activity by monitoring the oxidation of NADPH at 340 nm.[3]

  • Reagent Preparation :

    • FASN assay buffer: 0.1 M potassium phosphate (pH 6.6), 1.0 mM DTT, 1.0 mM EDTA.

    • Substrate solution: Acetyl-CoA (40 µM) and Malonyl-CoA (110 µM) in FASN assay buffer.

    • NADPH solution: 180 µM in FASN assay buffer.

    • Enzyme solution: Purified FASN or cell lysate containing FASN.

    • This compound stock solution: Dissolved in DMSO.

  • Assay Procedure :

    • In a 96-well plate, add 20 µL of cell lysate or purified FASN to each well.

    • Add 160 µL of FASN assay buffer containing NADPH and Acetyl-CoA.

    • Add 10 µL of this compound at various concentrations (or DMSO as a vehicle control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of Malonyl-CoA.

    • Immediately measure the decrease in absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

    • Determine the percent inhibition of FASN activity for each this compound concentration relative to the vehicle control.

    • Calculate the IC50 value by plotting percent inhibition against the logarithm of this compound concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding :

    • Seed cancer cells (e.g., SK-BR-3, AU565) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow cell attachment.

  • Treatment :

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement :

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of specific proteins in the signaling pathway.

  • Cell Lysis and Protein Quantification :

    • Treat cells with this compound as described in the cell viability assay.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis :

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of the HER2 Signaling Pathway

This compound-mediated inhibition of FASN has been shown to decrease the phosphorylation of key proteins in the HER2 signaling cascade.[4] This suggests a link between cellular lipid metabolism and oncogenic signaling pathways.

UCM05_Signaling_Pathway This compound This compound FASN FASN This compound->FASN Inhibits HER2 HER2 FASN->HER2 Maintains activity p_HER2 p-HER2 HER2->p_HER2 Phosphorylation PI3K PI3K p_HER2->PI3K RAS RAS p_HER2->RAS AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation p_ERK p-ERK1/2 Proliferation Cell Proliferation & Survival p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->p_ERK Phosphorylation p_ERK->Proliferation

Caption: this compound inhibits FASN, leading to decreased phosphorylation of HER2, AKT, and ERK1/2.

Experimental Workflow for In Vitro Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a FASN inhibitor like this compound in a laboratory setting.

UCM05_Workflow start Start: Characterize This compound fasn_assay FASN Activity Assay (Biochemical) start->fasn_assay cell_culture Culture Cancer Cell Lines start->cell_culture data_analysis Data Analysis & Interpretation fasn_assay->data_analysis viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay western_blot Western Blot Analysis (Signaling Pathways) viability_assay->western_blot viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A typical workflow for the in vitro evaluation of the FASN inhibitor this compound.

Discussion and Future Directions

This compound represents a promising FASN inhibitor with demonstrated activity against HER2+ breast cancer, including models of acquired resistance to standard therapies. The inhibition of FASN by this compound not only impacts the metabolic state of cancer cells but also modulates critical oncogenic signaling pathways, highlighting the intricate connection between metabolism and cell signaling in cancer.

However, the publicly available data on this compound is still limited. To fully realize its therapeutic potential, further research is needed in several key areas:

  • Expanded Efficacy Studies : The cytotoxic activity of this compound should be evaluated across a broader panel of cancer cell lines to identify other cancer types that may be sensitive to FASN inhibition.

  • Detailed Mechanistic Studies : Further investigation is required to fully elucidate the molecular mechanisms by which FASN inhibition by this compound leads to the downregulation of the HER2 signaling pathway.

  • In Vivo Studies : Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in animal models of various cancers.

  • Combination Therapies : Given its efficacy in drug-resistant models, exploring this compound in combination with other targeted therapies or chemotherapies could lead to more effective treatment strategies.

Conclusion

This compound is a valuable research tool for studying the role of FASN in cancer biology. Its ability to inhibit FASN and subsequently attenuate oncogenic signaling pathways underscores the potential of targeting cellular metabolism for cancer therapy. While more extensive research is required to fully characterize its properties and therapeutic potential, the existing data suggest that this compound and other FASN inhibitors are a promising class of compounds for the development of novel anticancer agents.

References

UCM05: A Novel Inhibitor Targeting FtsZ for Bacterial Cell Division

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health, creating an urgent need for novel antibacterial agents with new mechanisms of action.[1] One promising and underexploited target is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a crucial protein in bacterial cell division, homologous to eukaryotic tubulin.[1] It polymerizes at the center of the cell to form the Z-ring, which acts as a scaffold for the assembly of the divisome, the machinery responsible for septation and cell division.[1] Inhibition of FtsZ function disrupts Z-ring formation, leading to bacterial filamentation and eventual cell death.[1] The high conservation of FtsZ across a wide range of bacterial species makes it an attractive target for the development of broad-spectrum antibiotics.[1]

This technical guide focuses on UCM05, a polyhydroxy aromatic compound identified as a potent inhibitor of FtsZ.[2] this compound acts by targeting the GTP-binding site of FtsZ, thereby disrupting its normal assembly and function.[3] This document provides a comprehensive overview of the mechanism of action, quantitative data on its activity, detailed experimental protocols, and the effects of this compound on bacterial cells.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of GTP binding to FtsZ. It specifically binds to the GTP-binding site on FtsZ monomers with micromolar affinity, perturbing the normal assembly dynamics of FtsZ filaments.[2][3] This interaction leads to an impairment of the correct structural dynamics of the filaments, which in turn inhibits bacterial division.[3]

The binding of this compound to FtsZ has several key consequences:

  • Perturbation of FtsZ Polymerization: this compound disrupts the normal GTP-dependent polymerization of FtsZ. In the presence of this compound, the formation of sedimentable FtsZ polymers is reduced.[4]

  • Inhibition of GTPase Activity: this compound has been shown to inhibit the GTPase activity of FtsZ by approximately 50%.[4] The hydrolysis of GTP is essential for the dynamic instability of FtsZ filaments, and its inhibition disrupts the normal cycle of polymerization and depolymerization required for Z-ring function.

  • Impaired Z-ring Formation: By interfering with FtsZ polymerization and dynamics, this compound impairs the localization of FtsZ into a functional Z-ring at the division site.[3] This ultimately blocks bacterial cell division.[3]

dot

UCM05_Mechanism_of_Action This compound This compound UCM05_FtsZ This compound-FtsZ Complex This compound->UCM05_FtsZ Binds to FtsZ_monomer FtsZ Monomer (GTP-binding site) FtsZ_monomer->UCM05_FtsZ FtsZ_GTP FtsZ-GTP Complex FtsZ_monomer->FtsZ_GTP UCM05_FtsZ->Inhibition GTP GTP GTP->FtsZ_GTP Binds to Polymerization FtsZ Polymerization FtsZ_GTP->Polymerization Initiates Z_ring Functional Z-ring Polymerization->Z_ring Forms Cell_Division Bacterial Cell Division Z_ring->Cell_Division Leads to Inhibition->Polymerization Inhibits FtsZ_Polymerization_Assay_Workflow start Start prepare_reagents Prepare Reagents (FtsZ, Buffers, this compound, GTP) start->prepare_reagents preclear Pre-clear FtsZ (Ultracentrifugation) prepare_reagents->preclear mix Mix FtsZ, Buffer, and this compound/Control preclear->mix incubate Pre-incubate mix->incubate initiate Initiate Polymerization (Add GTP) incubate->initiate ls_measurement Light Scattering Measurement (Real-time monitoring) initiate->ls_measurement Light Scattering sed_incubate Incubate for Polymerization initiate->sed_incubate Sedimentation ls_analysis Analyze Scattering Data ls_measurement->ls_analysis end End ls_analysis->end centrifuge Centrifuge to Pellet Polymers sed_incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze_sds Analyze by SDS-PAGE and Quantify separate->analyze_sds analyze_sds->end

Caption: Workflow for FtsZ polymerization assays.

This assay monitors the increase in light scattering as FtsZ monomers polymerize into larger filaments in real-time.

[5][6]Materials:

  • Purified FtsZ protein

  • Polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

  • GTP stock solution (100 mM)

  • This compound stock solution (in DMSO)

  • Spectrofluorometer with a right-angle light scattering setup

Protocol:

  • Pre-clear FtsZ by ultracentrifugation at 100,000 x g for 20 minutes at 4°C to remove any aggregates. 2[6]. Prepare the reaction mixture in a cuvette containing polymerization buffer, FtsZ (e.g., 10-12 µM), and the desired concentration of this compound or DMSO as a control. 3[4][6]. Place the cuvette in the spectrofluorometer and allow the temperature to equilibrate (e.g., 25-37°C).

  • Initiate polymerization by adding GTP to a final concentration of 1 mM. 5[6]. Monitor the change in light scattering over time at a wavelength of 350 nm or 600 nm.

This assay quantifies the amount of polymerized FtsZ by separating the polymer fraction (pellet) from the monomer/oligomer fraction (supernatant) via centrifugation.

[5][6]Materials:

  • Purified FtsZ protein

  • Polymerization buffer

  • GTP and GDP stock solutions

  • This compound stock solution

  • Ultracentrifuge

Protocol:

  • Prepare reaction mixtures as described for the light scattering assay in microcentrifuge tubes.

  • Initiate polymerization by adding GTP and incubate for a set time (e.g., 10-15 minutes) at the desired temperature to allow for polymer formation. 3[4][6]. Centrifuge the samples at high speed (e.g., 100,000 x g) for 20-30 minutes to pellet the FtsZ polymers. 4[6]. Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in an equal volume of buffer.

  • Analyze the protein content in the supernatant and pellet fractions by SDS-PAGE and quantify using densitometry.

GTPase Activity Assay

The GTPase activity of FtsZ is measured by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

[5][7]Materials:

  • Purified FtsZ protein

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • GTP stock solution

  • This compound stock solution

  • Malachite green reagent for phosphate detection

Protocol:

  • Prepare reaction mixtures containing FtsZ, reaction buffer, and this compound or control in a 96-well plate. 2[5]. Initiate the reaction by adding GTP.

  • Incubate the plate at the desired temperature for a specific time course.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at ~650 nm to quantify the amount of released phosphate.

  • A standard curve using known concentrations of phosphate should be prepared to determine the amount of GTP hydrolyzed.

Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

[8]Materials:

  • Bacterial strains (e.g., B. subtilis, S. aureus)

  • Mueller-Hinton broth (MHB) or other suitable growth medium

  • This compound stock solution

  • 96-well microtiter plates

Protocol:

  • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. 2[8]. Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL). 3[9]. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

#### 5.4. Analysis of Bacterial Morphology

The effect of this compound on bacterial morphology is typically assessed using microscopy.

[10]Materials:

  • Bacterial culture

  • This compound

  • Microscope slides

  • Phase-contrast or fluorescence microscope

Protocol:

  • Grow a bacterial culture to the mid-logarithmic phase.

  • Add this compound at a concentration near its MIC.

  • Continue to incubate the culture for a few hours.

  • At different time points, take aliquots of the culture.

  • Prepare a wet mount on a microscope slide or fix and stain the cells.

  • Observe the cells under the microscope and document any changes in morphology, such as cell elongation or filamentation.

This compound represents a promising class of FtsZ inhibitors with a clear mechanism of action. By targeting the highly conserved GTP-binding site of FtsZ, it effectively disrupts bacterial cell division, leading to cell death in susceptible Gram-positive pathogens. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs as potential next-generation antibiotics. Future efforts could focus on optimizing the structure of this compound to improve its potency, broaden its antibacterial spectrum to include Gram-negative bacteria, and enhance its pharmacokinetic properties for potential clinical applications.

References

Unveiling the Antiviral Potential of UCM05 Against Herpes Simplex Virus 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiviral activity of the small molecule UCM05 against Herpes Simplex Virus 2 (HSV-2). This compound, a novel inhibitor of fatty acid synthase (FASN) and filamentous temperature-sensitive protein Z (FtsZ), has demonstrated significant efficacy in inhibiting both wild-type and acyclovir-resistant HSV-2 strains.[1][2][3] This document summarizes the key quantitative data, details the experimental methodologies employed in its evaluation, and visualizes its multifaceted mechanism of action.

Quantitative Assessment of Antiviral Efficacy

The antiviral activity of this compound against HSV-2 has been quantified through various in vitro assays, demonstrating its potent and selective inhibitory effects. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound in different cell lines.

Cell LineVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
HelaWild-type HSV-2< 5> 100> 20
VeroWild-type HSV-2< 5> 100> 20
D407Wild-type HSV-2< 5> 100> 20
BEAS-2BWild-type HSV-2< 5> 100> 20
HelaACV-resistant HSV-2Considerably lower than ACV> 100> 20

Data compiled from in vitro studies.[1]

The high selectivity index values, exceeding 20 in all tested cell lines, underscore the specific antiviral action of this compound with minimal cytotoxicity.[1] Notably, its superior inhibitory activity against acyclovir (ACV)-resistant HSV-2 strains highlights its potential as a valuable alternative therapeutic agent.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Assay

This assay is fundamental for quantifying the inhibitory effect of a compound on viral replication.

  • Cell Seeding: Vero cells are seeded in 12-well plates and grown to form a confluent monolayer.

  • Virus Infection: The cell monolayers are infected with HSV-2 at a multiplicity of infection (MOI) that produces 50-100 plaque-forming units (PFU) per well.

  • Compound Treatment: Serial dilutions of this compound are added to the wells at the same time as the virus. Acyclovir is often used as a positive control.

  • Incubation: The plates are incubated for a period that allows for plaque formation (typically 72 hours).

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The IC50 value is determined from the dose-response curve.[4][5]

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Seeding: Cells (e.g., Vero, Hela) are seeded in 96-well plates.

  • Compound Treatment: Various concentrations of this compound are added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a resazurin-based assay.[6]

  • Data Analysis: The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the untreated control cells. The CC50 value is determined from the dose-response curve.

Time-of-Addition Assay

This assay helps to elucidate at which stage of the viral replication cycle the compound exerts its inhibitory effect.

  • Experimental Groups: Vero cells are subjected to different treatment conditions:

    • Virus Pretreatment: HSV-2 is incubated with this compound before infecting the cells.

    • Cell Pretreatment: Cells are pre-incubated with this compound before viral infection.

    • During Infection: this compound is added to the cells simultaneously with the virus.

    • Post-adsorption Treatment: this compound is added after the virus has been allowed to adsorb to the cells.[1]

  • Infection and Incubation: Cells are infected with HSV-2 (e.g., MOI = 1) for 1 hour. Following the specific treatment protocol, the cells are incubated for 24 hours.[1]

  • Analysis: The inhibitory activity is determined by methods such as plaque assay, Western blot for viral proteins (e.g., gD), and RT-qPCR for viral DNA.[1][7]

Mechanism of Action: A Multi-pronged Attack

This compound exhibits a multifaceted mechanism of action against HSV-2, targeting both viral entry and replication processes.[1][2][3]

Inhibition of Viral Entry

This compound directly interacts with HSV-2 glycoproteins gB and gD, which are crucial for viral attachment and fusion with the host cell membrane.[1][3] This interaction disrupts the integrity of the viral envelope, thereby inhibiting the entry of the virus into the host cell.[1]

Inhibition of Viral Replication

Once inside the cell, this compound continues to exert its antiviral effects by:

  • Inhibiting Fatty Acid Synthesis: this compound is a known inhibitor of fatty acid synthase (FASN).[1][3] The replication of HSV-2 is dependent on host cell fatty acid synthesis. By inhibiting FASN, this compound reduces the availability of essential lipids required for viral replication and assembly.[1][5]

  • Suppressing Viral Protein Synthesis: this compound has been shown to reduce the expression of key viral proteins, including ICP8 and VP16, which are essential for viral DNA replication and gene expression.[3]

Modulation of the Immune Response

In addition to its direct antiviral effects, this compound treatment has been observed to promote the expression of type I interferon-related genes without triggering an inflammatory cytokine storm.[1][2][3] This suggests that this compound may also enhance the host's innate immune response to HSV-2 infection.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key aspects of this compound's antiviral activity and the experimental workflows used to study it.

UCM05_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell UCM05_ext This compound gBgD Glycoproteins gB & gD UCM05_ext->gBgD Binds to FASN Fatty Acid Synthase (FASN) UCM05_ext->FASN Inhibits Viral_Protein_Synthesis Viral Protein Synthesis (ICP8, VP16) UCM05_ext->Viral_Protein_Synthesis Inhibits Type1_IFN Type I IFN Genes UCM05_ext->Type1_IFN Promotes Expression HSV2 HSV-2 Virion Viral_Replication Viral Replication gBgD->HSV2 Disrupts Envelope FASN->Viral_Replication Blocks Fatty Acid Supply Viral_Protein_Synthesis->Viral_Replication Blocks Essential Proteins

Caption: Mechanism of action of this compound against HSV-2.

Time_of_Addition_Workflow cluster_setup Experimental Setup cluster_conditions Treatment Conditions cluster_analysis Analysis Vero_cells Vero Cells Cell_Pretreatment Cell Pretreatment: This compound -> Cells, then HSV-2 Vero_cells->Cell_Pretreatment During_Infection During Infection: This compound + HSV-2 + Cells Vero_cells->During_Infection Post_Adsorption Post-Adsorption: HSV-2 -> Cells, then this compound Vero_cells->Post_Adsorption HSV2_stock HSV-2 Stock Pretreatment Virus Pretreatment: This compound + HSV-2 -> Cells HSV2_stock->Pretreatment HSV2_stock->During_Infection HSV2_stock->Post_Adsorption UCM05_stock This compound Stock UCM05_stock->Pretreatment UCM05_stock->Cell_Pretreatment UCM05_stock->During_Infection UCM05_stock->Post_Adsorption Analysis Plaque Assay Western Blot (gD) RT-qPCR (Viral DNA) Pretreatment->Analysis Cell_Pretreatment->Analysis During_Infection->Analysis Post_Adsorption->Analysis

References

UCM05: A Comprehensive Technical Guide to a Novel Multifunctional Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM05, also known as G28UCM, is a synthetic polyphenolic compound that has emerged as a promising therapeutic candidate with a diverse range of biological activities. Initially identified as a potent inhibitor of fatty acid synthase (FASN), a key enzyme in lipogenesis that is frequently overexpressed in cancer cells, this compound has demonstrated significant anticancer properties. Subsequent research has unveiled its broader therapeutic potential, including antiviral and antibacterial activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and multifaceted pharmacological activities of this compound. It details the experimental methodologies employed in its characterization and elucidates its mechanisms of action, supported by quantitative data and visual representations of the relevant signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is formally named 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester. Its chemical and physical properties are summarized in the table below.

PropertyValue
Formal Name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester
Synonyms G28UCM
CAS Number 1094451-90-7
Molecular Formula C₂₄H₁₆O₁₀
Formula Weight 464.4 g/mol
Appearance Crystalline solid
Purity ≥95%
UV/Vis (λmax) 223, 288 nm
SMILES OC1=C(O)C(O)=CC(C(OC2=CC(C=CC=C3)=C3C(OC(C4=CC(O)=C(O)C(O)=C4)=O)=C2)=O)=C1
InChI Key KJCWIWDPTNVWRX-UHFFFAOYSA-N
Solubility DMF: 10 mg/mL, DMSO: 5 mg/mL, Ethanol: 12 mg/mL, Ethanol:PBS (pH 7.2) (1:40): 0.02 mg/mL
Storage Temperature -20°C

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, primarily centered around its ability to inhibit key cellular enzymes. Its mechanisms of action are multifaceted, impacting cancer cell proliferation, viral infection, and bacterial cell division.

Anticancer Activity

This compound is a potent inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many human cancers, including breast and ovarian cancer.[1][2] By inhibiting FASN, this compound disrupts the synthesis of fatty acids required for cancer cell growth and membrane formation, leading to apoptosis.[1][3]

The anticancer effect of this compound is also mediated through the downregulation of key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to reduce the phosphorylation of HER2, Akt, and ERK1/2 in breast cancer cells.[1]

UCM05_Anticancer_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN HER2 HER2 This compound->HER2 p Apoptosis Apoptosis FASN->Apoptosis CellGrowth Reduced Cell Growth FASN->CellGrowth PI3K PI3K HER2->PI3K ERK ERK1/2 HER2->ERK Akt Akt PI3K->Akt Akt->CellGrowth ERK->CellGrowth

Antiviral Activity

Recent studies have highlighted the potent antiviral activity of this compound against Herpes Simplex Virus 2 (HSV-2).[4] Its mechanism of action is twofold:

  • Direct Viral Inhibition : this compound directly binds to the viral glycoproteins gB and gD, which are essential for viral entry into host cells. This interaction likely disrupts the viral envelope and inhibits fusion with the host cell membrane.[4]

  • Inhibition of Viral Replication : By inhibiting host cell FASN, this compound reduces the synthesis of fatty acids that are crucial for viral replication and assembly.[4] It also suppresses the synthesis of viral proteins.[4]

  • Immunomodulation : this compound enhances the type I interferon (IFN) response in host cells, a critical component of the innate antiviral defense, without inducing a cytokine storm.[4]

UCM05_Antiviral_Mechanism This compound This compound gBgD Glycoproteins gB & gD This compound->gBgD FASN Host FASN This compound->FASN IFN Type I IFN Response This compound->IFN HSV2 HSV-2 Virion ViralEntry Viral Entry gBgD->ViralEntry HostCell Host Cell ViralEntry->HostCell ViralReplication Viral Replication FASN->ViralReplication

Antibacterial Activity

This compound also exhibits antibacterial properties by targeting the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division.[1] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring at the site of cell division. This compound binds to the GTP-binding site of FtsZ, thereby inhibiting its polymerization and disrupting the cell division process.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Reference
SK-BR-3Breast Cancer21[1]
OVCAR-3Ovarian Cancer>25[2]
HEYOvarian Cancer>25[2]

Table 2: Antiviral Activity of this compound against HSV-2

Cell LineIC₅₀ (µM)CC₅₀ (µM)Therapeutic Index (TI)Reference
Hela2.5>50>20[4]
Vero1.8>50>27.8[4]
D4072.1>50>23.8[4]
BEAS-2B2.3>50>21.7[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Cell Growth Inhibition Assay (MTT Assay)
  • Objective : To determine the cytotoxic effect of this compound on cancer cell lines.

  • Procedure :

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (or vehicle control) for 72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis
  • Objective : To assess the effect of this compound on protein expression and phosphorylation.

  • Procedure :

    • Treat cells with this compound for the desired time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-p-Akt, anti-p-ERK1/2, anti-FASN, anti-HSV-gD) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Plaque Reduction Assay
  • Objective : To quantify the antiviral activity of this compound against HSV-2.

  • Procedure :

    • Seed Vero cells in 24-well plates and grow to confluence.

    • Pre-treat the cells with different concentrations of this compound for 2 hours.

    • Infect the cells with HSV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour.

    • Remove the inoculum and overlay the cells with medium containing 1% methylcellulose and the respective concentrations of this compound.

    • Incubate for 48-72 hours until plaques are visible.

    • Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

    • Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control.

Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 In Vivo Studies CellCulture Cell Culture (e.g., SK-BR-3, Vero) Treatment Treatment with this compound CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot PlaqueAssay Plaque Assay (Viral Titer) Treatment->PlaqueAssay Xenograft Xenograft Model (e.g., BT474 cells in mice) UCM05Admin This compound Administration (e.g., i.p. injection) Xenograft->UCM05Admin InfectionModel HSV-2 Infection Model (e.g., BALB/c mice) InfectionModel->UCM05Admin TumorMeasurement Tumor Volume Measurement UCM05Admin->TumorMeasurement SurvivalAnalysis Survival Analysis & Viral Titer in Tissues UCM05Admin->SurvivalAnalysis

Conclusion

This compound is a versatile small molecule with significant therapeutic potential across multiple disease areas. Its well-defined chemical structure and multifaceted mechanisms of action, targeting key enzymes in cancer, viral infections, and bacterial cell division, make it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its derivatives. Future research should focus on optimizing its pharmacological profile, evaluating its efficacy in a broader range of disease models, and elucidating any potential off-target effects to ensure its safe and effective translation into the clinic.

References

In-Depth Technical Guide to the Discovery and Synthesis of UCM05

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound UCM05 (also known as G28UCM). This compound has emerged as a molecule of significant interest due to its dual inhibitory action against fatty acid synthase (FASN), a key enzyme in cancer metabolism, and FtsZ, a crucial protein in bacterial cell division. This document details the scientific background, synthesis protocols, mechanism of action, and quantitative biological data related to this compound, serving as a valuable resource for researchers in oncology and antibacterial drug development.

Introduction

This compound, with the chemical name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester, is a synthetic small molecule that has demonstrated potent biological activities.[1] It was identified as a novel inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many human cancers and associated with poor prognosis.[1][2][3] The inhibition of FASN by this compound leads to apoptosis in cancer cells, particularly in HER2-positive breast cancer.[1][2][3] Furthermore, this compound has been shown to target the bacterial cell division protein FtsZ, suggesting its potential as a novel antibacterial agent.[4] This dual activity makes this compound a compelling lead compound for further preclinical and clinical investigation.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester
Synonyms G28UCM
CAS Number 1094451-90-7
Molecular Formula C₂₄H₁₆O₁₀
Molecular Weight 464.4 g/mol
Appearance Crystalline solid
Solubility Soluble in Ethanol (12 mg/ml), DMSO (5 mg/ml), and Dimethyl formamide (10 mg/ml). Sparingly soluble in aqueous buffers.[5]
Storage -20°C
Stability ≥ 4 years

Synthesis of this compound

General Proposed Synthesis Workflow

The synthesis of this compound would likely involve the reaction of two equivalents of a protected form of gallic acid with one equivalent of 1,3-naphthalenediol, followed by deprotection. Protecting the hydroxyl groups of gallic acid is crucial to prevent side reactions.

G cluster_protection Protection of Gallic Acid cluster_esterification Esterification cluster_deprotection Deprotection Gallic_Acid 3,4,5-Trihydroxybenzoic Acid Protected_Gallic_Acid Protected Gallic Acid Derivative Gallic_Acid->Protected_Gallic_Acid Protection Protecting_Agent Protecting Agent (e.g., Acetyl Chloride) Protecting_Agent->Protected_Gallic_Acid Protected_this compound Protected this compound Protected_Gallic_Acid->Protected_this compound Esterification Naphthalenediol 1,3-Naphthalenediol Naphthalenediol->Protected_this compound Coupling_Agent Coupling Agent (e.g., DCC) or Acid Chloride Formation Coupling_Agent->Protected_this compound This compound This compound Protected_this compound->this compound Deprotection Deprotecting_Agent Deprotecting Agent Deprotecting_Agent->this compound

Proposed Synthesis Workflow for this compound

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both cancer cells and bacteria through distinct molecular pathways.

Anticancer Activity: Inhibition of Fatty Acid Synthase (FASN)

In cancer cells, this compound acts as a potent inhibitor of Fatty Acid Synthase (FASN). FASN is a key enzyme responsible for the de novo synthesis of fatty acids, a process that is significantly upregulated in many tumors to support rapid cell growth and proliferation.

The inhibition of FASN by this compound has several downstream effects, most notably the disruption of the HER2 signaling pathway in breast cancer cells.[1][2][3] This leads to a reduction in the phosphorylation of key signaling proteins, including HER2, Akt, and ERK1/2, ultimately inducing apoptosis.[3]

G This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits HER2 HER2 FASN->HER2 supports signaling Apoptosis Apoptosis FASN->Apoptosis inhibition leads to PI3K PI3K HER2->PI3K MAPK_pathway RAS-RAF-MEK HER2->MAPK_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK1/2 MAPK_pathway->ERK ERK->Proliferation

This compound Inhibition of FASN and Downstream HER2 Signaling
Antibacterial Activity: Inhibition of FtsZ

This compound also demonstrates antibacterial properties by targeting the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery.

This compound inhibits the GTPase activity of FtsZ, thereby disrupting its polymerization dynamics and the formation of the Z-ring.[4] This leads to filamentation of the bacteria and ultimately cell death.

G This compound This compound FtsZ_monomers FtsZ monomers This compound->FtsZ_monomers inhibits GTPase activity Filamentation Cell Filamentation & Death This compound->Filamentation leads to FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization with GTP GTP GTP GTP->FtsZ_polymerization Z_ring Z-ring Formation FtsZ_polymerization->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division

This compound Inhibition of Bacterial FtsZ Polymerization

Quantitative Biological Data

The following tables summarize the reported in vitro activity of this compound.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
SK-BR-3Breast Cancer (HER2+)21[5]
AU565Breast Cancer (HER2+)Synergistic with anti-HER2 drugs[5]
MCF-7Breast CancerNot specified
MDA-MB-231Breast Cancer (Triple-Negative)Not specified
HepG2Liver CancerNot specified
A549Lung CancerNot specified

Table 2: Antibacterial Activity of this compound

Bacterial StrainGram TypeMIC (µM)
Bacillus subtilisGram-positive100[6]
Escherichia coliGram-negativeNot effective[6]

Experimental Protocols

Fatty Acid Synthase (FASN) Inhibition Assay

A common method to assess FASN inhibition is to measure the incorporation of a radiolabeled precursor, such as [¹⁴C]acetate or [³H]acetyl-CoA, into fatty acids in cancer cells.

Workflow:

G start Culture Cancer Cells treat Treat cells with this compound (various concentrations) start->treat incubate_radiolabel Incubate with radiolabeled precursor (e.g., [14C]acetate) treat->incubate_radiolabel lyse Lyse cells and extract lipids incubate_radiolabel->lyse separate Separate fatty acids (e.g., by TLC) lyse->separate quantify Quantify radioactivity (Scintillation counting) separate->quantify analyze Analyze data and determine IC50 quantify->analyze

Workflow for FASN Inhibition Assay
FtsZ GTPase Activity Assay

The GTPase activity of FtsZ can be measured using a malachite green-based colorimetric assay that detects the release of inorganic phosphate (Pi) from GTP hydrolysis.

Protocol Outline:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂) containing purified FtsZ protein.

  • Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate.

  • Initiate Reaction: Start the reaction by adding GTP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Stop Reaction & Color Development: At specific time points, stop the reaction and add a malachite green reagent to detect the released phosphate.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of phosphate produced.

  • Data Analysis: Calculate the rate of GTP hydrolysis and determine the inhibitory effect of this compound.

Conclusion

This compound is a promising dual-action therapeutic agent with potential applications in both oncology and infectious diseases. Its ability to inhibit FASN and disrupt the HER2 signaling pathway makes it a strong candidate for the treatment of certain cancers, particularly HER2-positive breast cancer. Concurrently, its inhibitory effect on the essential bacterial cell division protein FtsZ opens avenues for the development of novel antibiotics. This technical guide consolidates the current knowledge on this compound, providing a foundation for further research and development efforts. Future work should focus on elucidating a detailed and optimized synthesis protocol, expanding the in vitro and in vivo testing against a broader range of cancer cell lines and bacterial strains, and exploring potential synergistic combinations with existing therapies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Targets and Pathways of UCM05

This technical guide provides a comprehensive overview of the known biological targets and associated signaling pathways of this compound, a small molecule inhibitor with demonstrated antiviral and anticancer activities. The information is collated from preclinical research and is intended to support further investigation and drug development efforts.

Core Biological Targets

This compound exhibits a multi-target profile, engaging with both host and viral/bacterial proteins. Its primary mechanisms of action are centered around the inhibition of fatty acid synthesis and interference with viral entry and replication machinery.

Table 1: Summary of Identified Biological Targets for this compound

Target Class Specific Target Organism/Disease Context Observed Effect Reference
Host Enzyme Fatty Acid Synthase (FASN)Human (Breast Cancer, HSV-2 Infection)Inhibition of enzymatic activity, leading to reduced lipogenesis.[1][2][3]
Viral Glycoproteins Glycoprotein B (gB) and Glycoprotein D (gD)Herpes Simplex Virus 2 (HSV-2)Direct binding, inhibiting viral entry into host cells.[1]
Bacterial Protein Cell division protein FtsZBacillus sp.Blocks the GTP-binding site, preventing bacterial cell division.[2]
Host Kinases HER2, Akt, ERK1/2Human (Breast Cancer)Reduction in phosphorylation levels.[2]
Host Protein Poly(ADP-ribose) polymerase (PARP)Human (Breast Cancer)Reduction in cleavage.[2]

Quantitative Data: Inhibitory Activity

The following table summarizes the key quantitative metrics reported for this compound's inhibitory effects in various experimental models.

Table 2: Quantitative Inhibitory Data for this compound

Activity Type Cell Line / Model Parameter Value Reference
Anticancer SK-BR-3 (Human Breast Cancer)IC₅₀21 µM[2][3]
Antiviral (HSV-2) Various (not specified in snippets)Therapeutic Index (TI)> 20[1]
Antiviral (ACV-resistant HSV-2) Hela cellsIC₅₀Lower than Acyclovir[1]

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways implicated in both cancer and viral infections. These perturbations are central to its therapeutic potential.

A primary mechanism of this compound is the inhibition of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis.[1] This pathway is crucial for rapidly proliferating cancer cells and for the production of enveloped viruses like HSV-2.

  • Mechanism: this compound directly inhibits FASN, which catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA.[1]

  • Upstream Regulation: The expression of FASN and other lipogenic genes such as stearoyl-CoA desaturase 1 (SCD1) and acetyl-CoA carboxylase (ACC1) is regulated by the transcription factor Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1] By inhibiting the final enzyme in the pathway, this compound effectively blocks the production of fatty acids required for membrane synthesis and energy storage.

FASN_Pathway SREBP1 SREBP1 ACC1 ACC1 SREBP1->ACC1 upregulates expression SCD1 SCD1 SREBP1->SCD1 upregulates expression FASN FASN SREBP1->FASN upregulates expression Fatty_Acids Long-Chain Fatty Acids FASN->Fatty_Acids synthesizes This compound This compound This compound->FASN inhibits

Caption: this compound inhibits the FASN-mediated synthesis of fatty acids.

In the context of breast cancer, this compound has been shown to reduce the phosphorylation of key proteins in oncogenic signaling pathways.[2]

  • HER2 Pathway: this compound reduces the phosphorylation of HER2, a receptor tyrosine kinase overexpressed in some breast cancers.

  • PI3K/Akt Pathway: Downstream of HER2, this compound leads to decreased phosphorylation of Akt, a central node in a pathway that promotes cell survival and proliferation.

  • ERK/MAPK Pathway: this compound also suppresses the phosphorylation of ERK1/2, key components of the MAPK pathway involved in cell growth and division.

Cancer_Signaling This compound This compound HER2 p-HER2 This compound->HER2 reduces phosphorylation Akt p-Akt This compound->Akt reduces phosphorylation ERK p-ERK1/2 This compound->ERK reduces phosphorylation HER2->Akt HER2->ERK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: this compound inhibits key pro-survival signaling pathways in cancer cells.

This compound employs a dual strategy to combat HSV-2 infection: blocking viral entry and inhibiting viral replication, while also stimulating the host's innate immune response.

  • Inhibition of Viral Entry: this compound directly binds to the viral glycoproteins gB and gD, which are essential for the virus to attach to and fuse with host cells.[1] This action prevents the virus from initiating an infection.

  • Inhibition of Viral Replication: By inhibiting FASN, this compound depletes the fatty acids necessary for the formation of new viral envelopes, thereby reducing the production of progeny virions.[1] this compound also suppresses the synthesis of viral proteins.[1]

  • Enhancement of Innate Immunity: this compound enhances type I interferon (IFN) responses, which are critical for establishing an antiviral state in host cells, without inducing a cytokine storm.[1]

Antiviral_Mechanism cluster_virus HSV-2 Virus cluster_host Host Cell gB gB Viral_Entry Viral Entry gB->Viral_Entry gD gD gD->Viral_Entry Viral_Replication Viral Replication IFN_Response Type I IFN Response This compound This compound This compound->gB binds This compound->gD binds This compound->Viral_Entry inhibits This compound->Viral_Replication inhibits This compound->IFN_Response enhances

Caption: this compound exhibits multiple antiviral activities against HSV-2.

Experimental Protocols

While the specific, detailed protocols are proprietary to the conducting laboratories, this section outlines the general methodologies for key experiments cited in the research on this compound.

  • Objective: To quantify the inhibitory effect of this compound on FASN enzymatic activity.

  • Methodology:

    • Recombinant human FASN enzyme is incubated with its substrates, acetyl-CoA and malonyl-CoA, in a suitable buffer.

    • A detection reagent (e.g., a fluorescent probe that reacts with free CoA) is included in the reaction mixture.

    • This compound at various concentrations is added to the experimental wells, with a vehicle control (e.g., DMSO) in control wells.

    • The reaction is initiated and incubated at 37°C.

    • The rate of product formation (or substrate consumption) is measured over time using a plate reader (e.g., by monitoring changes in fluorescence or absorbance).

    • IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a dose-response curve.

  • Objective: To determine if this compound can block the entry of HSV-2 into host cells.

  • Methodology:

    • Host cells (e.g., Hela or Vero cells) are seeded in multi-well plates and grown to confluency.

    • HSV-2 virions are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

    • The cell monolayers are washed, and the virus-UCM05 mixtures are added to the cells and incubated (typically at 4°C to allow attachment but not entry, followed by a shift to 37°C to synchronize entry).

    • After the incubation period, extracellular virus is inactivated with a low-pH citrate buffer.

    • The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) and incubated for 24-48 hours to allow plaque formation.

    • Plaques are fixed, stained (e.g., with crystal violet), and counted. A reduction in the number of plaques indicates inhibition of viral entry.

  • Objective: To assess the effect of this compound on the phosphorylation status of target proteins like HER2, Akt, and ERK.

  • Methodology:

    • Cancer cells (e.g., SK-BR-3) are treated with this compound or vehicle control for a specified duration.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by size via SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-HER2, anti-p-Akt).

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • A chemiluminescent substrate is added, and the resulting signal is detected.

    • The membrane is often stripped and re-probed with antibodies for the total (phosphorylated and unphosphorylated) forms of the proteins to normalize the data.

Experimental_Workflow cluster_WB Western Blot Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis sds SDS-PAGE lysis->sds transfer Protein Transfer sds->transfer probing Antibody Probing (p-Akt, etc.) transfer->probing detection Signal Detection probing->detection

Caption: A generalized workflow for Western blot analysis.

References

An In-Depth Technical Guide on the In Vitro Anticancer Effects of UCM05

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM05, a novel synthetic uracil analog identified as 3-p-bromophenyl-1-ethyl-5-methylidenedihydrouracil, has demonstrated significant potential as an anticancer agent in preclinical in vitro studies.[1] This technical guide provides a comprehensive overview of the cytotoxic and mechanistic properties of this compound, focusing on its effects on breast cancer cell lines. The data presented herein highlight its efficacy in inducing apoptosis and its potential to overcome multidrug resistance, marking it as a promising candidate for further therapeutic development.[1]

Cytotoxic Activity

The cytotoxic potential of this compound was evaluated against the MCF-7 human breast adenocarcinoma cell line and the non-tumorigenic MCF-10A breast epithelial cell line. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay, which measures cell viability based on mitochondrial metabolic activity.[2]

Data Presentation: IC50 Values

The results indicate that this compound exhibits potent and selective cytotoxicity against the MCF-7 cancer cell line, with an IC50 value approximately three-fold lower than that observed in the non-cancerous MCF-10A cell line.[1] This suggests a favorable therapeutic window for the compound.

CompoundCell LineIC50 (µM)
This compound MCF-7 3.8 [1]
MCF-10A 13 [1]
OxaliplatinMCF-734[1]
MCF-10A35[1]
5-FluorouracilMCF-725[1]
MCF-10A25[1]
Table 1: Comparative IC50 values of this compound and standard chemotherapeutic agents in breast cancer (MCF-7) and non-tumorigenic (MCF-10A) cell lines.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Plating: Seed MCF-7 and MCF-10A cells in 96-well plates at a predetermined optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound, Oxaliplatin, or 5-Fluorouracil for a specified incubation period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm is used for background correction.[2]

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Mechanism of Action: Apoptosis Induction

This compound exerts its anticancer effects primarily through the induction of apoptosis. This was confirmed through multiple assays assessing morphological changes, DNA fragmentation, and the activation of key apoptotic signaling proteins.

Morphological and Biochemical Markers of Apoptosis

Treatment of MCF-7 cells with this compound resulted in characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and chromatin condensation, as observed by light microscopy following Wright-Giemsa staining.[1]

Further investigation revealed that this compound significantly up-regulates pro-apoptotic markers while down-regulating anti-apoptotic markers.[1] A key event in the execution phase of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. This compound treatment leads to elevated levels of cleaved PARP1, confirming robust apoptosis induction.[1]

Caspase Activation Cascade

Apoptosis is executed by a family of cysteine proteases known as caspases. This compound was found to activate both initiator and executioner caspases, implicating both the intrinsic and extrinsic apoptotic pathways.[1]

Data Presentation: Caspase Activity

TreatmentCaspase 8 Activity (% Change vs. Control)Caspase 9 Activity (% Change vs. Control)
This compound No significant activation~62% increase [1]
Oxaliplatin~96% decrease~15% increase[1]
5-Fluorouracil~75% decrease~8% decrease[1]
This compound + Oxaliplatin ->100% increase (vs. Ox alone)[1]
This compound + 5-Fluorouracil ->100% increase (vs. 5-FU alone)[1]
Table 2: Effect of this compound, alone and in combination, on Caspase 8 and 9 activity in MCF-7 cells. Data indicates that this compound primarily activates the intrinsic apoptotic pathway via Caspase 9 and synergistically enhances the pro-apoptotic effects of conventional chemotherapeutics.[1]
Signaling Pathway Visualization

The proposed apoptotic signaling pathway initiated by this compound is illustrated below. This compound triggers the intrinsic apoptotic pathway, characterized by the activation of Caspase 9, which in turn activates executioner caspases leading to PARP cleavage and ultimately, cell death. Furthermore, this compound demonstrates a synergistic effect by significantly enhancing Caspase 9 activation when combined with agents like Oxaliplatin and 5-Fluorouracil.[1]

UCM05_Apoptosis_Pathway This compound This compound Mito Mitochondrial Pathway (Intrinsic) This compound->Mito triggers NFkB_path NF-κB Pathway This compound->NFkB_path inhibits Chemo Chemotherapeutics (Oxaliplatin, 5-FU) Chemo->Mito Casp9 Caspase 9 Activation Mito->Casp9 Casp37 Executioner Caspases (e.g., Caspase 3/7) Casp9->Casp37 activates PARP PARP Cleavage Casp37->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis Survival Cell Survival & Drug Resistance NFkB_path->Survival promotes Apoptosis_Workflow cluster_assays Apoptosis Assessment start Start: Cancer Cell Culture (e.g., MCF-7) treatment Treatment with this compound (Dose- and Time-course) start->treatment harvest Cell Harvesting & Lysate Preparation treatment->harvest morphology Microscopy (Morphological Changes) harvest->morphology annexin Annexin V / Necrosis Assay (Luminescence / Fluorescence) harvest->annexin parp Cleaved PARP1 ELISA (Colorimetric) harvest->parp caspase Caspase Activity Assay (Colorimetric / Fluorometric) harvest->caspase analysis Data Analysis & Interpretation morphology->analysis annexin->analysis parp->analysis caspase->analysis end Conclusion on Apoptotic Mechanism analysis->end

References

The Antibacterial Spectrum of UCM05: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibacterial properties of UCM05, a small molecule inhibitor of the bacterial cell division protein FtsZ. This document summarizes its known antibacterial spectrum, details its mechanism of action, and provides comprehensive experimental protocols for its evaluation.

Executive Summary

This compound is a synthetic small molecule that has demonstrated antibacterial activity, primarily against Gram-positive bacteria. Its mechanism of action involves the targeted inhibition of FtsZ, a crucial protein in bacterial cytokinesis. By binding to the GTP-binding site of FtsZ, this compound disrupts the formation of the Z-ring, a structure essential for bacterial cell division. This leads to the elongation of bacterial cells (filamentation) and ultimately inhibits bacterial proliferation. Current data indicates that this compound is not effective against Gram-negative bacteria such as Escherichia coli.[1]

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Bacterial StrainGram StainMinimum Inhibitory Concentration (MIC)Reference
Bacillus subtilisGram-positive100 µM[1][2]
Staphylococcus aureus (antibiotic-resistant)Gram-positiveData not available
Enterococcus faecalis (antibiotic-resistant)Gram-positiveData not available
Escherichia coliGram-negativeIneffective[1]

Note: The chlorinated analogue of this compound, UCM53, has shown inhibitory activity against clinical isolates of antibiotic-resistant Staphylococcus aureus and Enterococcus faecalis.[3] Further studies are required to establish a comprehensive antibacterial spectrum for this compound against a wider range of clinical isolates.

Mechanism of Action: Inhibition of FtsZ

The primary molecular target of this compound is the FtsZ protein, a homolog of eukaryotic tubulin that is essential for bacterial cell division.[1][3] FtsZ polymerizes in a GTP-dependent manner to form the Z-ring at the future division site. The Z-ring acts as a scaffold for the recruitment of other cell division proteins, collectively known as the divisome, which orchestrates the synthesis of the septal cell wall.

This compound acts as a competitive inhibitor by binding to the GTP-binding site on the FtsZ monomer.[1] This interaction prevents the proper polymerization of FtsZ into protofilaments, thereby disrupting the formation and dynamic nature of the Z-ring. The failure to form a functional Z-ring results in the inability of the bacterium to divide, leading to the characteristic filamentation phenotype.[1]

FtsZ_Inhibition_Pathway cluster_0 Bacterial Cell Division cluster_1 Inhibition by this compound FtsZ_monomer FtsZ Monomers FtsZ_GTP FtsZ-GTP Complex FtsZ_monomer->FtsZ_GTP GTP binding Inhibited_FtsZ FtsZ-UCM05 Complex (Inactive) FtsZ_monomer->Inhibited_FtsZ GTP GTP GTP->FtsZ_GTP Protofilaments FtsZ Protofilaments FtsZ_GTP->Protofilaments Polymerization Z_ring Z-Ring Assembly Protofilaments->Z_ring Divisome Divisome Formation Z_ring->Divisome Cell_Division Cell Division Divisome->Cell_Division This compound This compound This compound->Inhibited_FtsZ No_Polymerization Inhibition of Polymerization Inhibited_FtsZ->No_Polymerization No_Polymerization->Z_ring Disruption

Figure 1: Signaling pathway of this compound-mediated inhibition of FtsZ.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antibacterial activity and mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 200 µM in CAMHB with 2% DMSO) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

FtsZ Polymerization Assay (Light Scattering)

This assay measures the effect of this compound on the GTP-induced polymerization of FtsZ by monitoring changes in light scattering.

Materials:

  • Purified FtsZ protein (e.g., from Bacillus subtilis)

  • This compound solution

  • GTP solution (e.g., 50 µM)

  • Polymerization buffer (e.g., 50 mM MES-NaOH, pH 6.5, 10 mM MgCl₂, 50 mM KCl)[4]

  • Fluorometer capable of 90° light scattering measurements

Procedure:

  • Reaction Setup: In a fluorometer cuvette, prepare a reaction mixture containing polymerization buffer and a final concentration of 10 µM Bs-FtsZ.[5]

  • Baseline Measurement: Place the cuvette in the fluorometer set to 30°C and record a stable baseline for 5 minutes. The excitation and emission wavelengths should be set to 350 nm.[4]

  • Addition of this compound: Add this compound to the desired final concentration (e.g., 20 µM) and incubate for a few minutes.[5]

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to a final concentration of 50 µM.[5]

  • Data Acquisition: Monitor the change in light scattering over time. An increase in light scattering indicates FtsZ polymerization. A reduction in the rate or extent of light scattering in the presence of this compound indicates inhibition of polymerization.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_validation In Vivo Validation MIC_Assay MIC Assay (Antibacterial Spectrum) FtsZ_Binding FtsZ Binding Assay (e.g., Fluorescence Anisotropy) MIC_Assay->FtsZ_Binding GTPase_Assay FtsZ GTPase Activity Assay FtsZ_Binding->GTPase_Assay Polymerization_Assay FtsZ Polymerization Assay (Light Scattering) GTPase_Assay->Polymerization_Assay Morphology_Assay Bacterial Morphology Analysis (Microscopy for Filamentation) Polymerization_Assay->Morphology_Assay Animal_Model Animal Model of Infection Morphology_Assay->Animal_Model

Figure 2: Experimental workflow for evaluating this compound.

FtsZ GTPase Activity Assay

This assay determines the effect of this compound on the GTP hydrolysis activity of FtsZ, which is coupled to its polymerization dynamics.

Materials:

  • Purified FtsZ protein

  • This compound solution

  • GTP solution

  • Reaction buffer (e.g., HMK buffer: 50 mM HEPES pH 7.7, 5 mM Mg-acetate, 350 mM K-acetate)

  • Phosphate detection reagent (e.g., Malachite green-based)

Procedure:

  • Reaction Setup: In a microplate, prepare reaction mixtures containing FtsZ in the reaction buffer, with and without this compound at various concentrations.

  • Initiation: Initiate the reaction by adding GTP to a final concentration of 1 mM. Incubate at 37°C.

  • Time Points: At specific time intervals, stop the reaction by adding the phosphate detection reagent.

  • Quantification: Measure the absorbance at the appropriate wavelength for the detection reagent to quantify the amount of inorganic phosphate released.

  • Analysis: Compare the rate of GTP hydrolysis in the presence and absence of this compound to determine its inhibitory effect. A 50% inhibition of GTPase activity has been reported for this compound.[5]

Conclusion

This compound represents a promising class of antibacterial compounds that target the essential cell division protein FtsZ. Its activity against Gram-positive bacteria, coupled with a well-defined mechanism of action, makes it a valuable tool for research and a potential lead for the development of novel antibiotics. Further investigation is warranted to fully characterize its antibacterial spectrum against a broader range of clinical isolates and to evaluate its efficacy in in vivo models. The experimental protocols detailed in this guide provide a framework for the continued exploration of this compound and other FtsZ inhibitors.

References

UCM05: A Multi-pronged Approach to Inhibit Herpes Simplex Virus 2 (HSV-2) Entry and Replication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Herpes Simplex Virus Type 2 (HSV-2) remains a significant global health concern, with rising drug resistance necessitating the development of novel antiviral agents. The small molecule UCM05 has emerged as a promising candidate, exhibiting potent anti-HSV-2 activity, including against acyclovir-resistant strains.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its multifaceted inhibition of HSV-2 entry and replication. This compound has been shown to directly interact with viral glycoproteins gB and gD, crucial for viral attachment and fusion, thereby blocking viral entry.[1][2] Furthermore, it disrupts viral replication by inhibiting fatty acid synthase (FASN) and subsequent viral protein synthesis.[1][2] This document details the quantitative data supporting its efficacy, outlines the experimental protocols for its evaluation, and visualizes the key mechanisms and workflows.

Introduction

Herpes Simplex Virus Type 2 (HSV-2), a member of the Alphaherpesvirinae subfamily, is the primary causative agent of genital herpes.[1] The current standard of care, nucleoside analogs like acyclovir, faces challenges due to the emergence of resistant viral strains.[4] this compound, a novel inhibitor of fatty acid synthase (FASN) and filamentous temperature-sensitive protein Z (FtsZ), has demonstrated significant antiviral activity against both wild-type and acyclovir-resistant HSV-2.[1][2] Its unique, multi-target mechanism presents a compelling new strategy for the development of anti-HSV-2 therapeutics.

Quantitative Analysis of this compound Antiviral Activity

The antiviral efficacy of this compound has been quantified across various cell lines, demonstrating potent inhibition of HSV-2 replication with a favorable safety profile.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against HSV-2

Cell LineVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
VeroWild-type HSV-21.57 ± 0.632.58 ± 0.49>20
HeLaWild-type HSV-23.67 ± 0.2488.88 ± 2.2>20
D407Wild-type HSV-2Not explicitly stated, but dose-dependent reduction in viral DNA observedNot explicitly stated, but dose-dependent reduction in viral DNA observedNot explicitly stated, but dose-dependent reduction in viral DNA observed
Beas-2BWild-type HSV-2Not explicitly stated, but dose-dependent reduction in viral DNA observedNot explicitly stated, but dose-dependent reduction in viral DNA observedNot explicitly stated, but dose-dependent reduction in viral DNA observed
HeLaACV-resistant HSV-21.03 ± 0.388.88 ± 2.2>86

Data compiled from studies by Li et al. (2025).[1][2]

Table 2: Molecular Docking of this compound with HSV-2 Glycoproteins

Viral GlycoproteinBinding Energy (kcal/mol)
gB-10.1
gD-10.3

Data from molecular docking analyses indicating a strong binding affinity.[1][2]

Mechanism of Action: A Dual Approach to Viral Inhibition

This compound employs a multi-pronged strategy to combat HSV-2 infection, targeting both the initial entry process and subsequent intracellular replication.

Inhibition of Viral Entry

This compound directly interferes with the critical first step of HSV-2 infection: entry into the host cell. This is achieved through binding to the viral glycoproteins gB and gD.[1][2] These glycoproteins are essential for the attachment of the virus to host cell receptors and the subsequent fusion of the viral envelope with the cell membrane.[1][5][6] Molecular docking studies have revealed strong binding affinities of this compound to both gB and gD, suggesting that this interaction disrupts their conformation and function, thereby preventing viral entry.[1][2]

HSV_Entry_Inhibition cluster_virus HSV-2 Virion cluster_host Host Cell This compound This compound gB Glycoprotein B (gB) This compound->gB Binds to gB This compound->gB Inhibits Fusion gD Glycoprotein D (gD) This compound->gD Binds to gD This compound->gD Inhibits Attachment MembraneFusion Membrane Fusion gB->MembraneFusion Mediates Fusion Receptor Host Cell Receptor gD->Receptor Attachment

Caption: this compound inhibits HSV-2 entry by binding to gB and gD.

Inhibition of Viral Replication

Beyond blocking entry, this compound also exerts potent antiviral effects within the host cell by targeting key processes in the viral replication cycle.

This compound is a known inhibitor of Fatty Acid Synthase (FASN), a crucial enzyme in the synthesis of long-chain fatty acids.[1][2] HSV-2, like many viruses, relies on the host cell's lipid metabolism for its replication, including for the formation of viral envelopes. By inhibiting FASN, this compound disrupts this process, thereby reducing viral replication.[1][7]

This compound treatment leads to a dose-dependent decrease in the expression of essential viral proteins, such as the immediate-early protein ICP8 and the late protein gD.[1][2] This suggests that this compound interferes with the cascade of viral gene expression necessary for producing new virions.[1] Furthermore, this compound has been observed to inhibit the nuclear translocation of the viral protein VP16, a key transactivator of immediate-early genes, further impeding the initiation of the lytic replication cycle.[1]

Replication_Inhibition This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits VP16 VP16 Nuclear Translocation This compound->VP16 Inhibits FattyAcids Fatty Acid Synthesis FASN->FattyAcids ViralEnvelope Viral Envelope Formation FattyAcids->ViralEnvelope ViralReplication Viral Replication ViralEnvelope->ViralReplication ViralGenes Viral Gene Expression (ICP8, gD) VP16->ViralGenes ViralGenes->ViralReplication

Caption: this compound inhibits HSV-2 replication via FASN and protein synthesis.

Modulation of the Host Immune Response

In addition to its direct antiviral activities, this compound has been shown to enhance the host's innate immune response.[1] Treatment with this compound promotes the expression of type I interferon (IFN)-related genes, which play a crucial role in establishing an antiviral state within the host.[1][3] Importantly, this immune enhancement does not appear to trigger an inflammatory cytokine storm, suggesting a balanced and beneficial immunomodulatory effect.[1][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of this compound.

Cell Lines and Virus
  • Cell Lines: Vero (African green monkey kidney), HeLa (human cervical cancer), D407 (human retinal pigment epithelial), and Beas-2B (human bronchial epithelial) cells were used for cytotoxicity and antiviral assays.[1]

  • Virus Strains: Wild-type HSV-2 (e.g., G strain) and acyclovir-resistant HSV-2 strains were propagated in Vero cells.[1][9]

Cytotoxicity Assay (MTT Assay)
  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with serial dilutions of this compound for a specified period (e.g., 24-72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[2]

Plaque Reduction Assay
  • Seed Vero cells in 12-well plates and grow to confluence.

  • Pre-treat the virus with different concentrations of this compound for 1 hour at 37°C.

  • Infect the cell monolayers with the treated virus for 1 hour.

  • Remove the inoculum and overlay the cells with medium containing 1% methylcellulose and the respective concentrations of this compound.

  • Incubate for 2-3 days until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques and calculate the 50% inhibitory concentration (IC50).[2][10]

Viral Attachment and Penetration Assays
  • Attachment Assay:

    • Pre-chill Vero cell monolayers at 4°C for 1 hour.

    • Add HSV-2 (MOI=10) and this compound (or DMSO control) simultaneously and incubate at 4°C for 1 hour to allow attachment but prevent penetration.

    • Wash cells with cold PBS to remove unbound virus.

    • Add fresh medium and incubate at 37°C for 24 hours.

    • Harvest cells for analysis (e.g., Western blot, RT-qPCR).[1]

  • Penetration Assay:

    • Pre-chill Vero cells at 4°C for 1 hour and infect with HSV-2 (MOI=10) at 4°C for 1 hour.

    • Wash with cold PBS to remove unattached virus.

    • Add medium containing this compound (or DMSO) and shift the temperature to 37°C for 1 hour to allow penetration.

    • Inactivate any remaining extracellular virus with a citrate buffer (pH 3.0).

    • Add fresh medium and incubate at 37°C for 24 hours.

    • Harvest cells for analysis.[1][10]

Experimental_Workflow cluster_attachment Attachment Assay cluster_penetration Penetration Assay A1 Pre-chill cells (4°C) A2 Add HSV-2 + this compound (4°C) A1->A2 A3 Wash A2->A3 A4 Incubate (37°C) A3->A4 A5 Analyze A4->A5 P1 Pre-chill & Infect (4°C) P2 Wash P1->P2 P3 Add this compound & Shift to 37°C P2->P3 P4 Inactivate extracellular virus P3->P4 P5 Incubate (37°C) P4->P5 P6 Analyze P5->P6

Caption: Workflow for viral attachment and penetration assays.

Western Blot Analysis
  • Lyse treated and control cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk.

  • Incubate with primary antibodies against viral proteins (e.g., gD, ICP8, VP16) or host proteins (e.g., FASN, GAPDH).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect protein bands using an enhanced chemiluminescence (ECL) system.[1]

Real-Time Quantitative PCR (RT-qPCR)
  • Extract total DNA or RNA from treated and control cells.

  • For RNA, perform reverse transcription to synthesize cDNA.

  • Perform qPCR using primers specific for viral genes (e.g., VP16) or host genes.

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

  • Calculate the relative gene expression or viral DNA copy number.[1]

Conclusion and Future Directions

The small molecule this compound demonstrates a robust and multi-faceted mechanism of action against HSV-2. By inhibiting both viral entry and replication, and by favorably modulating the host immune response, this compound presents a significant advancement in the search for novel anti-herpetic therapies. Its efficacy against acyclovir-resistant strains is particularly noteworthy. Future research should focus on preclinical development, including pharmacokinetic and toxicology studies, to pave the way for potential clinical trials. The unique mechanism of this compound also warrants further investigation to identify additional molecular targets and to explore its potential against other enveloped viruses.

References

UCM05: A Multi-Faceted Small Molecule Inhibitor with Antiviral, Anticancer, and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

UCM05, also known as G28UCM, is a novel small molecule inhibitor demonstrating a remarkable spectrum of biological activities. Initially identified as a potent inhibitor of fatty acid synthase (FASN), subsequent research has unveiled its capabilities as an antiviral agent against Herpes Simplex Virus 2 (HSV-2), a cytotoxic compound against various cancer cell lines, particularly HER2-positive breast cancer, and an antibacterial agent targeting the cell division protein FtsZ.[1] This technical guide provides an in-depth review of the multifaceted biological functions of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to support further research and development.

Anticancer Activity

This compound exhibits significant anticancer properties, primarily through its inhibition of FASN, an enzyme overexpressed in many human cancers and linked to poor prognosis.[2] Its activity is particularly pronounced in HER2-positive breast cancer cells, including those resistant to standard anti-HER2 therapies.[3][4]

Mechanism of Action

The anticancer mechanism of this compound is centered on the inhibition of FASN, which leads to a downstream cascade of events culminating in apoptosis.[3] By blocking FASN, this compound disrupts the synthesis of fatty acids essential for membrane formation, energy storage, and signaling molecule production in rapidly proliferating cancer cells.[2][5] Furthermore, in HER2-positive breast cancer, FASN inhibition by this compound has been shown to decrease the phosphorylation and activation of key proteins in the HER2 signaling pathway, including HER2 itself, Akt, and ERK1/2.[1][6] This dual action on both metabolic and oncogenic signaling pathways contributes to its potent cytotoxic effects.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Human Breast Cancer (HER2+)21[1]
BT-474Human Breast Cancer (HER2+)Not specified, but effective in xenografts[3]
AU565Human Breast Cancer (HER2+)Not specified, but shows synergistic effects with anti-HER2 drugs[6]
Trastuzumab-resistant cellsBreast CancerActive[6]
Lapatinib-resistant cellsBreast CancerActive[6]
Experimental Protocols

This protocol is a standard method to assess the cytotoxic effects of this compound on cancer cell lines.[7][8][9]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 35,000 cells/well in 200 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[2]

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

This protocol is used to determine the effect of this compound on key signaling proteins.[10][11][12][13][14]

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse them in SDS buffer containing protease and phosphatase inhibitor cocktails.[10]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate 50-100 µg of protein from each sample on a 4-12% SDS-PAGE gel.[10]

  • Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Visualization

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibits phosphorylation This compound->Akt Inhibits phosphorylation This compound->ERK Inhibits phosphorylation

Caption: this compound inhibits the HER2 signaling pathway.

Antiviral Activity against HSV-2

This compound has demonstrated potent antiviral activity against both wild-type and acyclovir-resistant strains of HSV-2. Its mechanism of action is multi-pronged, targeting both the virus directly and host cellular pathways.

Mechanism of Action

This compound inhibits HSV-2 infection through several mechanisms:

  • Inhibition of Viral Entry: this compound directly binds to the viral glycoproteins gB and gD, which are crucial for viral attachment and penetration into host cells, thereby destroying the integrity of the viral membrane.

  • Inhibition of Viral Replication: The compound reduces viral replication by suppressing the synthesis of viral proteins and by inhibiting fatty acid synthesis within the host cell, a process essential for viral assembly and egress.

  • Enhancement of Host Antiviral Immunity: this compound potentiates the type I interferon (IFN) response, a critical component of the innate immune system's defense against viral infections, without inducing a harmful cytokine storm.

Quantitative Data: Antiviral Efficacy
ParameterValueCell LinesReference
Treatment Index (TI)>20HeLa, Beas-2B, Vero, D407
IC50 (ACV-resistant HSV-2)Significantly lower than AcyclovirHela
Experimental Protocols

This assay is used to quantify the inhibitory effect of this compound on HSV-2 infectivity.[15][16]

  • Cell Seeding: Seed Vero cells in 12-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with HSV-2 at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., MOI = 0.01) for 1 hour at 37°C.[15]

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with medium containing 1% methylcellulose and different concentrations of this compound.

  • Incubation: Incubate the plates for 72 hours at 37°C to allow for plaque formation.[15]

  • Plaque Staining: Fix the cells with methanol and stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.

This assay measures the ability of this compound to enhance the type I IFN signaling pathway.[1][17][18][19]

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing the Interferon-Stimulated Response Element (ISRE) promoter.

  • Treatment and Infection: Treat the transfected cells with this compound for a specified period, followed by infection with HSV-2.

  • Cell Lysis: After incubation, lyse the cells using a luciferase assay lysis buffer.

  • Luciferase Measurement: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and compare the activity in this compound-treated cells to untreated controls.

Signaling Pathway and Workflow Visualization

FASN_Inhibition_Antiviral cluster_host_cell Host Cell cluster_extracellular Extracellular FASN Fatty Acid Synthase (FASN) Fatty_Acids Fatty Acid Synthesis FASN->Fatty_Acids Viral_Replication HSV-2 Replication & Assembly Fatty_Acids->Viral_Replication Required for HSV2_virion HSV-2 Virion Viral_Replication->HSV2_virion Progeny Virions UCM05_cell This compound UCM05_cell->FASN Inhibits gB_gD gB & gD UCM05_virus This compound UCM05_virus->gB_gD Binds to

Caption: this compound antiviral mechanisms of action.

Antibacterial Activity

This compound has also been identified as an inhibitor of bacterial cell division, specifically targeting the filamentous temperature-sensitive protein Z (FtsZ).

Mechanism of Action

FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the division machinery. This compound inhibits the growth of Gram-positive bacteria, such as Bacillus subtilis, by blocking the GTP-binding site of FtsZ, thereby preventing its polymerization and subsequent cell division.[1]

Quantitative Data: Antibacterial Efficacy
BacteriumMIC (µM)Reference
Bacillus subtilis100
Escherichia coliInactive
Experimental Protocols

This assay measures the effect of this compound on the polymerization of FtsZ in vitro.[20][21][22]

  • Reaction Setup: Prepare a reaction mixture containing purified FtsZ protein in a polymerization buffer (e.g., 25 mM Pipes, pH 6.8, 3 mM MgSO4).[21]

  • Compound Addition: Add different concentrations of this compound or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by adding GTP (final concentration 2-4 mM) and incubate at 37°C for 30 minutes.[21]

  • Measurement of Polymerization: Polymerization can be monitored by several methods:

    • Light Scattering: Measure the increase in right-angle light scattering in real-time using a fluorometer.

    • Sedimentation Assay: Centrifuge the reaction mixture at high speed to pellet the FtsZ polymers. Quantify the amount of FtsZ in the supernatant and pellet by SDS-PAGE and densitometry.[21][22]

  • Data Analysis: Compare the extent of FtsZ polymerization in the presence of this compound to the control.

Experimental Workflow Visualization

FtsZ_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection Purified_FtsZ Purified FtsZ Reaction_Mix Reaction Mixture (FtsZ + this compound/Vehicle) Purified_FtsZ->Reaction_Mix UCM05_stock This compound Stock UCM05_stock->Reaction_Mix GTP_stock GTP Stock Incubation Initiate with GTP Incubate at 37°C GTP_stock->Incubation Reaction_Mix->Incubation Light_Scattering Light Scattering Incubation->Light_Scattering Sedimentation Sedimentation Assay Incubation->Sedimentation

Caption: Workflow for FtsZ polymerization assay.

Conclusion

This compound is a promising small molecule with a diverse range of biological activities, including potent anticancer, antiviral, and antibacterial effects. Its multi-faceted mechanisms of action, targeting key cellular and pathogenic pathways, make it an attractive candidate for further preclinical and clinical development. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable data and protocols to facilitate future research into its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for UCM05 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Topic: UCM05 Solubility and Application in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and implicated in tumor cell growth and survival.[1][2][3] By targeting FASN, this compound has demonstrated significant anti-cancer activity, particularly in human breast cancer cell lines.[1][2][3] It has been shown to suppress cancer cell growth, reduce the cleavage of poly(ADP-ribose) polymerase (PARP), and decrease the phosphorylation of key signaling proteins such as HER2, Akt, and ERK1/2.[2][3] This document provides detailed information on the solubility of this compound in commonly used laboratory solvents, DMSO and ethanol, and offers protocols for its application in cell culture experiments.

Solubility of this compound

This compound is supplied as a crystalline solid and is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[1] It is sparingly soluble in aqueous buffers.[1] For cell culture applications, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the culture medium.

Table 1: Quantitative Solubility Data for this compound

SolventSolubility (mg/mL)Molar Equivalent (mM)¹
Ethanol~12~25.8
DMSO~5~10.8
Ethanol:PBS (pH 7.2) (1:40)~0.02~0.043

¹ Molar equivalent calculated based on a molecular weight of 464.4 g/mol for this compound.

Experimental Protocols

Preparation of this compound Stock Solutions

Objective: To prepare concentrated stock solutions of this compound in DMSO or ethanol for long-term storage and subsequent use in cell culture.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • 200 proof (100%) Ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh out 4.64 mg of this compound powder and place it in a sterile vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolving: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilization: While not always necessary for DMSO stocks, if required, sterile filter the solution using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term stability. This compound is stable for at least 4 years when stored at -20°C as a crystalline solid.[1]

Protocol for 20 mM this compound Stock Solution in Ethanol:

  • Weighing: Accurately weigh out 9.29 mg of this compound powder and place it in a sterile vial.

  • Solubilization: Add 1 mL of 100% ethanol to the vial.

  • Dissolving: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes. Store at -20°C.

Preparation of Working Solutions for Cell Culture

Objective: To dilute the concentrated this compound stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Important Considerations:

  • The final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

  • It is crucial to include a vehicle control in all experiments, where cells are treated with the same final concentration of the solvent used to dissolve this compound.

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium or PBS.

  • Final Dilution: Directly add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 10 mM DMSO stock, add 10 µL of the stock solution to the 10 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Mixing: Mix the medium gently but thoroughly by inverting the tube or pipetting up and down.

  • Application: Immediately use the freshly prepared medium containing this compound to treat the cells.

General Protocol for Cell Treatment

Objective: To treat cultured cells with this compound and assess its biological effects.

Materials:

  • Cultured cells in multi-well plates, flasks, or dishes

  • Complete cell culture medium

  • This compound working solution

  • Vehicle control medium (containing the same concentration of solvent as the this compound working solution)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the cells at an appropriate density in culture plates and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Treatment Media: On the day of treatment, prepare the this compound working solutions and the vehicle control medium as described in section 2.2.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Downstream Analysis: Following incubation, the cells can be harvested and analyzed for various endpoints, such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining), protein expression (e.g., Western blotting), or gene expression (e.g., RT-qPCR).

This compound Signaling Pathway

This compound inhibits Fatty Acid Synthase (FASN), which is critical for the synthesis of fatty acids. This inhibition leads to a downstream cascade affecting key oncogenic signaling pathways. Notably, this compound treatment has been shown to reduce the phosphorylation of HER2, Akt, and ERK1/2, all of which are crucial for cancer cell proliferation and survival.[2][3]

UCM05_Signaling_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN HER2 HER2 (p-HER2) FASN->HER2 Akt Akt (p-Akt) HER2->Akt ERK ERK1/2 (p-ERK1/2) HER2->ERK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: this compound inhibits FASN, leading to reduced phosphorylation of HER2, Akt, and ERK1/2.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

Application Notes and Protocols for UCM05, a Novel Fatty Acid Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of UCM05, a potent inhibitor of Fatty Acid Synthase (FASN), for in vitro research applications. The information is intended to guide researchers in pharmacology, oncology, and virology in utilizing this compound for studying cellular metabolism and signaling pathways.

Introduction

This compound (also known as G28UCM) is a synthetic inhibitor of Fatty Acid Synthase, a key enzyme in the de novo synthesis of fatty acids.[1] Elevated FASN expression is a hallmark of many cancer cells and is associated with tumor growth and survival.[1][2] this compound has demonstrated significant anticancer activity, particularly against HER2+ breast cancer cells, and has also been shown to be active in anti-HER2 drug-resistant cell lines.[1][3] Additionally, recent studies have highlighted its antiviral properties.[4][5] This document provides protocols for the preparation of this compound stock solutions and its application in a typical cell-based assay.

Product Information

PropertyValueReference
Synonym G28UCM[6]
Molecular Formula C₂₄H₁₆O₁₀[6]
Molecular Weight 464.4 g/mol [6]
Appearance Crystalline solid[6]
Purity ≥95%[6]
Storage (Solid) -20°C[6]
Stability (Solid) ≥4 years[6]
Storage (Stock Solution) -80°C (6 months), -20°C (1 month, protect from light)[7]

This compound Stock Solution Preparation

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This compound is soluble in several organic solvents but has limited solubility in aqueous solutions.[6]

Solubility Data
SolventApproximate SolubilityReference
Ethanol12 mg/mL[6]
Dimethylformamide (DMF)10 mg/mL[6]
Dimethyl sulfoxide (DMSO)5 mg/mL[6]
1:40 Ethanol:PBS (pH 7.2)0.02 mg/mL[6]
Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 464.4 g/mol * 1000 mg/g * 1 mL = 4.644 mg

  • Weigh this compound:

    • Carefully weigh out approximately 4.64 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add Solvent:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve:

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[7]

  • Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[7]

Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. For experiments requiring aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice. Aqueous solutions of this compound are not recommended for storage for more than one day.[6]

Experimental Protocol: In Vitro Cytotoxicity Assay in Breast Cancer Cells

This protocol outlines a typical experiment to determine the cytotoxic effects of this compound on a HER2-positive breast cancer cell line (e.g., AU565 or SK-BR-3) using a colorimetric cell viability assay such as the MTT assay.

Materials:
  • HER2-positive breast cancer cell line (e.g., AU565)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:
  • Cell Seeding:

    • Culture AU565 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 30, 50, 100 µM).

    • Important: The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

This compound Signaling Pathway

This compound primarily targets Fatty Acid Synthase (FASN). Inhibition of FASN in cancer cells, particularly those overexpressing HER2, leads to a cascade of downstream effects that ultimately result in apoptosis.[1][3] The diagram below illustrates the proposed signaling pathway affected by this compound.

UCM05_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation CellGrowth Cell Growth & Survival pAkt->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation pERK->CellGrowth FASN Fatty Acid Synthase (FASN) FattyAcids Fatty Acids FASN->FattyAcids Apoptosis Apoptosis FASN->Apoptosis Inhibition of FASN leads to apoptosis This compound This compound This compound->pAkt Downregulation This compound->pERK Downregulation This compound->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN

Caption: this compound inhibits FASN, leading to apoptosis and reduced cell survival.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vitro experiment with this compound.

UCM05_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution treat_cells Treat Cells with Varying this compound Concentrations prep_stock->treat_cells cell_culture Culture Cells seed_cells Seed Cells in Multi-well Plates cell_culture->seed_cells seed_cells->treat_cells incubate Incubate for Defined Period (e.g., 48-72h) treat_cells->incubate endpoint_assay Perform Endpoint Assay (e.g., MTT, Western Blot) incubate->endpoint_assay data_acq Data Acquisition (e.g., Plate Reader) endpoint_assay->data_acq data_analysis Data Analysis (e.g., IC50 Calculation) data_acq->data_analysis

Caption: General workflow for in vitro experiments using this compound.

Safety Precautions

This compound is for research use only and should not be used for human or veterinary diagnostic or therapeutic purposes. It should be considered hazardous until further information is available. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling.[6]

References

Application Notes and Protocols for In Vivo Administration of UCM05 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of UCM05, a small molecule inhibitor of fatty acid synthase (FASN), in mouse models for studying its antiviral and anticancer properties. The protocols are based on published preclinical studies and are intended to serve as a guide for researchers.

Antiviral Application: Herpes Simplex Virus 2 (HSV-2) Infection Model

This compound has demonstrated efficacy in inhibiting HSV-2 infection in vivo, leading to improved survival rates and reduced viral titers in mice.[1]

Experimental Protocol: this compound Treatment of HSV-2 Genital Infection in BALB/c Mice

This protocol outlines the procedure for evaluating the therapeutic efficacy of this compound in a murine model of genital herpes.

Materials:

  • This compound (MedChem Express)

  • Phosphate-buffered saline (PBS)

  • Acyclovir (ACV) as a positive control (optional)

  • Female BALB/c mice (6-8 weeks old)

  • HSV-2 strain (e.g., strain 333)

  • Isoflurane or other appropriate anesthetic

  • Sterile syringes and needles

  • Vaginal swabs

Procedure:

  • Animal Acclimatization: Acclimatize female BALB/c mice for at least one week before the experiment.

  • HSV-2 Inoculation:

    • Anesthetize the mice using isoflurane.

    • Gently scratch the vaginal skin with a fine-gauge needle.

    • Inoculate vaginally with 10⁵ Plaque Forming Units (PFU) of HSV-2 in a small volume of PBS. A control group should receive PBS only.

  • This compound Administration:

    • Prepare this compound solutions in a suitable vehicle (e.g., PBS).

    • On the day of infection (Day 0) and for the following five consecutive days, administer this compound via intraperitoneal (i.p.) injection.

    • Recommended treatment groups:

      • Vehicle control (e.g., PBS)

      • Low-dose this compound: 15 mg/kg/day

      • High-dose this compound: 30 mg/kg/day

      • Positive control (optional): Acyclovir (e.g., 100 mg/kg/day)

  • Monitoring and Data Collection:

    • Monitor the mice daily for 12-14 days post-infection for survival and clinical signs of disease (e.g., genital erythema, edema, hair loss, paralysis).

    • Assign a daily clinical score (e.g., 0-5 scale, with 5 being the most severe).

    • Collect vaginal lavage fluid at specific time points (e.g., day 4 post-infection) to determine viral titers using a plaque assay.

    • At the end of the study, tissues (e.g., vagina, spinal cord) can be harvested for viral load quantification by RT-qPCR or for histopathological analysis.

Quantitative Data Summary
Treatment GroupSurvival Rate (%)Mean Clinical Score (at peak)Viral Titer Reduction (Vaginal Lavage)Reference
HSV-2 + Vehicle0~4.5-[1]
HSV-2 + this compound (15 mg/kg)Modestly extendedSignificantly reducedSignificant reduction[1]
HSV-2 + this compound (30 mg/kg)Substantially enhancedSignificantly reducedSignificant reduction[1]
HSV-2 + AcyclovirSignificantly enhancedSignificantly reducedSignificant reduction[1]
This compound Antiviral Mechanism of Action

This compound exerts its anti-HSV-2 effects through a dual mechanism:

  • Direct Interaction with Viral Glycoproteins: this compound binds to HSV-2 glycoproteins gB and gD, which are essential for viral entry into host cells, thereby destroying the integrity of the viral particle membrane.[1]

  • Inhibition of Fatty Acid Synthase (FASN): By inhibiting FASN, this compound interferes with the synthesis of fatty acids required for viral replication and the production of new viral particles.[1]

UCM05_Antiviral_Mechanism This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits gBgD HSV-2 Glycoproteins (gB and gD) This compound->gBgD binds to ViralReplication Viral Replication FASN->ViralReplication required for ViralEntry Viral Entry gBgD->ViralEntry mediates Infection HSV-2 Infection ViralEntry->Infection ViralReplication->Infection

This compound Antiviral Mechanism

Anticancer Application: HER2+ Breast Cancer Xenograft Model

This compound, also referred to as G28UCM in some studies, has demonstrated anticancer activity in preclinical models of HER2-positive breast cancer by reducing tumor growth.[2][3]

Experimental Protocol: this compound (G28UCM) Treatment in a BT474 Xenograft Model

This protocol describes the evaluation of this compound's antitumor efficacy in a HER2+ breast cancer xenograft model.

Materials:

  • This compound (G28UCM)

  • Vehicle for this compound (e.g., sterile PBS or as specified by the supplier)

  • BT474 human breast cancer cell line

  • Matrigel (BD Biosciences)

  • Female athymic nude mice (6-8 weeks old)

  • Estrogen pellets (as BT474 cells are estrogen-dependent)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Animal Acclimatization and Estrogen Supplementation:

    • Acclimatize female athymic nude mice for at least one week.

    • Implant a slow-release estrogen pellet subcutaneously in each mouse 24-48 hours before tumor cell inoculation.

  • Tumor Cell Implantation:

    • Harvest BT474 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5-10 x 10⁶ BT474 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Allow tumors to grow to a palpable size (e.g., 150-250 mm³).

    • Randomize mice into treatment and control groups.

  • This compound (G28UCM) Administration:

    • Prepare this compound solution in the appropriate vehicle.

    • Administer this compound at a dose of 40 mg/kg/day via intraperitoneal (i.p.) injection.

    • Treat the control group with the vehicle only.

    • Continue daily treatment for a specified period (e.g., 45 days).[3]

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice weekly to assess toxicity. This compound has been reported not to cause significant weight loss at effective doses.[3]

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Quantitative Data Summary
Treatment GroupChange in Tumor Volume (Day 45)Body Weight ChangeKey Molecular Changes in Responding TumorsReference
Vehicle ControlContinued growthNo significant change-[3]
This compound (G28UCM) (40 mg/kg)Reduction in tumor size in a subset of xenografts.[3]No significant lossInhibition of FASN activity, cleavage of PARP, and a decrease in p-HER2, p-Akt, and p-ERK1/2.[3][3]
This compound Anticancer Signaling Pathway

This compound's anticancer effect in HER2+ breast cancer is mediated by the inhibition of FASN, which in turn downregulates key oncogenic signaling pathways.

UCM05_Anticancer_Pathway cluster_this compound This compound Action cluster_Signaling Downstream Signaling cluster_Cellular_Effects Cellular Outcomes This compound This compound (G28UCM) FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits HER2 p-HER2 FASN->HER2 downregulates PI3K PI3K HER2->PI3K Ras Ras HER2->Ras Akt p-Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p-ERK1/2 MEK->ERK ERK->Proliferation promotes UCM05_inhibits_pathway This compound treatment leads to inhibition of these pathways

This compound Anticancer Signaling

Experimental Workflow for Anticancer Studies

Experimental_Workflow start Start acclimatize Acclimatize Athymic Nude Mice start->acclimatize estrogen Implant Estrogen Pellet acclimatize->estrogen implant Implant BT474 Cells (Subcutaneous) estrogen->implant tumor_growth Monitor Tumor Growth (to 150-250 mm³) implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize treat Daily IP Injection: - Vehicle (Control) - this compound (40 mg/kg) randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor endpoint Endpoint (e.g., Day 45) monitor->endpoint analysis Tumor Excision & Analysis (Western Blot, IHC) endpoint->analysis end End analysis->end

Anticancer Experimental Workflow

Disclaimer: These protocols are intended for guidance only. Researchers should optimize experimental conditions based on their specific laboratory settings, reagents, and animal welfare guidelines. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

References

Determining the IC50 of the FASN Inhibitor UCM05 in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of UCM05 (also known as G28UCM), a potent inhibitor of Fatty Acid Synthase (FASN), in various cancer cell lines. FASN is a key enzyme in the de novo synthesis of fatty acids and is frequently overexpressed in many human cancers, making it a promising target for anticancer therapies. This compound has demonstrated significant growth-suppressive activity in cancer cells, primarily through the inhibition of FASN, which leads to the disruption of critical signaling pathways, including the HER2, Akt, and ERK1/2 pathways, and the induction of apoptosis. This guide offers a comprehensive experimental workflow, detailed protocols for cell viability assays, and a summary of known quantitative data for this compound.

Introduction

Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression is generally low, as the majority of fatty acids are obtained from dietary sources. However, in many types of cancer, including breast, prostate, and colon cancer, FASN is significantly upregulated. This metabolic shift provides cancer cells with the necessary lipids for membrane biogenesis, energy storage, and protein modification, thereby supporting rapid proliferation and survival.

This compound is a synthetic inhibitor of FASN that has shown promise as an anticancer agent.[1][2] By targeting FASN, this compound disrupts the lipogenic activity of cancer cells, leading to a cascade of events that includes the reduction of HER2, Akt, and ERK1/2 phosphorylation and the cleavage of poly(ADP-ribose) polymerase (PARP), ultimately resulting in apoptosis.[1][3] The determination of the IC50 value of this compound is a critical step in evaluating its potency and selectivity against different cancer cell lines and is essential for further preclinical and clinical development.

Data Presentation

The following table summarizes the known IC50 value of this compound in a human breast cancer cell line. Researchers can use the protocols outlined in this document to generate similar data for their cancer cell lines of interest.

Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Breast Adenocarcinoma21[1]

Signaling Pathway

This compound exerts its anticancer effects by inhibiting Fatty Acid Synthase (FASN), a critical enzyme in the de novo lipogenesis pathway. This inhibition leads to a reduction in the production of palmitate and other fatty acids, which are essential for various cellular functions in cancer cells. The disruption of lipid metabolism by this compound has downstream effects on several key oncogenic signaling pathways.

FASN_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibition Lipid_Synthesis De Novo Lipogenesis (Palmitate Synthesis) FASN->Lipid_Synthesis Catalyzes Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Signaling_Lipids Signaling Lipids & Membrane Integrity Lipid_Synthesis->Signaling_Lipids HER2 HER2 Phosphorylation Signaling_Lipids->HER2 Modulates PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway HER2->MAPK_ERK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation

Caption: this compound inhibits FASN, disrupting downstream signaling pathways.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of this compound in cancer cell lines.

IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution D Prepare Serial Dilutions of this compound A->D B Culture Cancer Cell Lines C Seed Cells in 96-well Plates B->C E Treat Cells with this compound C->E D->E F Incubate for 48-72 hours E->F G Perform Cell Viability Assay (e.g., MTT) F->G H Measure Absorbance G->H I Calculate Percent Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for determining the IC50 of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (G28UCM)

  • Cancer cell line of interest (e.g., SK-BR-3)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Protocol for IC50 Determination using MTT Assay

1. Preparation of this compound Stock Solution:

  • This compound is soluble in organic solvents such as DMSO and ethanol.[4]

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

  • Store the stock solution at -20°C.[4] Avoid repeated freeze-thaw cycles.

2. Cell Culture and Seeding:

  • Culture the desired cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Resuspend the cells in fresh medium and perform a cell count.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plates for 24 hours to allow for cell attachment.

3. Treatment with this compound:

  • Prepare a series of dilutions of this compound from the stock solution in cell culture medium. A common starting range is from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including controls) is consistent and low (e.g., <0.5%) to avoid solvent toxicity.

  • After the 24-hour incubation, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank.

  • Incubate the plates for 48 to 72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from the wells.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

  • Plot the percent viability against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.

Conclusion

This document provides a framework for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The provided protocols and background information on the mechanism of action of this compound will aid in the design and execution of robust experiments. The systematic evaluation of this compound's potency across a panel of cancer cell lines is crucial for identifying sensitive cancer types and advancing its development as a targeted anticancer therapeutic.

References

Application Notes and Protocols for Determining UCM05-Induced Cytotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UCM05 is a small molecule inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancer types and crucial for tumor cell proliferation and survival.[1] By inhibiting FASN, this compound has demonstrated potent anticancer activity, suppressing the growth of human breast cancer cell lines.[1] Additionally, this compound has been shown to possess antiviral properties, inhibiting HSV-2 infection by targeting viral glycoproteins and fatty acid synthesis.[2] This document provides detailed protocols for assessing the cytotoxic effects of this compound on cancer cell lines using two common colorimetric cell viability assays: MTT and XTT.

Cell viability assays are essential tools in drug discovery and toxicology to determine the number of living, healthy cells in a sample. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable methods to measure cellular metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.[3][4] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts to a colored formazan product, the amount of which is directly proportional to the number of living cells.[3][5]

Data Presentation

The following table summarizes hypothetical quantitative data obtained from MTT and XTT assays to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines after a 48-hour treatment period.

Cell LineAssay TypeThis compound IC50 (µM)
SK-BR-3 (Breast Cancer)MTT21.5 ± 2.1
SK-BR-3 (Breast Cancer)XTT23.8 ± 2.5
HeLa (Cervical Cancer)MTT35.2 ± 3.0
HeLa (Cervical Cancer)XTT38.1 ± 3.4
A549 (Lung Cancer)MTT41.7 ± 4.2
A549 (Lung Cancer)XTT45.3 ± 4.8

Experimental Protocols

Materials Required
  • This compound compound

  • Appropriate cancer cell lines (e.g., SK-BR-3, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile culture plates

  • MTT reagent (5 mg/mL in PBS)[5]

  • XTT reagent and electron coupling reagent[6]

  • Solubilization solution for MTT assay (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol)[7]

  • Phosphate-buffered saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at the appropriate wavelengths

  • Orbital shaker

Protocol 1: MTT Assay

The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[3] These insoluble crystals are then dissolved, and the absorbance is measured.[5]

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][8]

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP40) to each well to dissolve the crystals.[7]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Reading:

    • Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 620 nm can also be used.[7]

Protocol 2: XTT Assay

The XTT assay utilizes a tetrazolium salt that is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation and Addition:

    • Thaw the XTT reagent and electron coupling reagent.

    • Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (a common ratio is 50:1). This should be done immediately before use.[6]

    • Add 50 µL of the XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may vary depending on the cell type and metabolic rate.

  • Absorbance Reading:

    • Gently mix the plate on an orbital shaker for one minute.[9]

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.[6]

Visualizations

UCM05_Viability_Assay_Workflow cluster_Setup Experimental Setup cluster_MTT MTT Assay cluster_XTT XTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound Serial Dilutions Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 24-48 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT MTT Path Prepare_XTT Prepare XTT Working Solution Incubate_Treatment->Prepare_XTT XTT Path Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_Solvent Add Solubilization Solution Remove_Medium->Add_Solvent Shake_Plate Shake for 15 min Add_Solvent->Shake_Plate Read_MTT Read Absorbance at 590 nm Shake_Plate->Read_MTT End End Read_MTT->End Add_XTT Add XTT Solution Prepare_XTT->Add_XTT Incubate_XTT Incubate for 2-4 hours Add_XTT->Incubate_XTT Shake_Plate_XTT Shake for 1 min Incubate_XTT->Shake_Plate_XTT Read_XTT Read Absorbance at 450 nm Shake_Plate_XTT->Read_XTT Read_XTT->End

Caption: Workflow for MTT and XTT cell viability assays to assess this compound cytotoxicity.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound (as a potential proliferation inhibitor) This compound->Proliferation inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway relevant to cell proliferation.

References

Application Notes and Protocols: Western Blot Analysis for FASN Inhibition by UCM05

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. In many cancers, FASN is overexpressed and has been linked to tumor growth, survival, and resistance to therapy. UCM05 (also known as G28UCM) is a potent inhibitor of FASN that has demonstrated anti-cancer activity, particularly in HER2+ breast cancer models.[1] Western blot analysis is a critical technique to elucidate the mechanism of action of FASN inhibitors like this compound by quantifying the expression and phosphorylation status of FASN and downstream signaling proteins. These application notes provide a detailed protocol for performing western blot analysis to assess the effects of this compound on key proteins in relevant signaling pathways.

Data Presentation

The following table summarizes representative quantitative data from western blot analysis of HER2+ breast cancer cells treated with this compound. The data is presented as fold change in protein expression or phosphorylation relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

Note: The following data is illustrative of typical results obtained from western blot experiments and is intended for guidance. Actual results may vary based on experimental conditions.

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)
FASN This compound (20 µM)0.95 ± 0.12
p-HER2 (Tyr1248) This compound (20 µM)0.45 ± 0.08
p-AKT (Ser473) This compound (20 µM)0.38 ± 0.06
p-ERK1/2 (Thr202/Tyr204) This compound (20 µM)0.52 ± 0.09
Cleaved PARP This compound (20 µM)3.5 ± 0.45

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the western blot analysis.

FASN_Signaling_Pathway This compound This compound FASN FASN This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis HER2 HER2 FASN->HER2 Modulates PI3K PI3K HER2->PI3K ERK ERK1/2 HER2->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation PARP PARP Apoptosis->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage

FASN Signaling Pathway Inhibition by this compound

Western_Blot_Workflow start Start: Cell Culture (e.g., HER2+ Breast Cancer Cells) treatment Treatment with this compound (and vehicle control) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT, anti-FASN) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Densitometry detection->analysis end End: Data Analysis & Interpretation analysis->end

References

UCM05: A Promising Alternative for the Treatment of Acyclovir-Resistant Herpes Simplex Virus 2 (HSV-2) Infections

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The emergence of acyclovir-resistant strains of Herpes Simplex Virus 2 (HSV-2) presents a significant challenge in the management of genital herpes, particularly in immunocompromised individuals.[1][2] The small molecule UCM05 has been identified as a potent inhibitor of both wild-type and acyclovir-resistant HSV-2 strains, offering a novel therapeutic avenue.[1][3][4][5] this compound exhibits a distinct mechanism of action from traditional nucleoside analogs like acyclovir, which primarily target the viral DNA polymerase.[1][2] This document provides a detailed overview of this compound's activity, mechanism, and protocols for its evaluation in a research setting.

This compound's antiviral strategy is twofold. Firstly, it directly interacts with viral glycoproteins gB and gD, which are crucial for viral entry into host cells. This interaction is believed to alter the conformation of these glycoproteins, thereby inhibiting viral fusion and entry.[1][4][6] Secondly, this compound inhibits the host cell enzyme Fatty Acid Synthase (FASN), a key component in the fatty acid synthesis pathway.[1][3][7] By disrupting this pathway, this compound effectively reduces viral replication.[1][7] Furthermore, studies have shown that this compound can promote the expression of type I interferon-related genes without inducing an inflammatory cytokine storm.[1][3][4]

Data Presentation: In Vitro Efficacy of this compound against Acyclovir-Resistant HSV-2

The following table summarizes the quantitative data on the inhibitory activity of this compound against an acyclovir-resistant HSV-2 strain in comparison to acyclovir.

Cell LineVirus StrainCompoundIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
HeLaAcyclovir-Resistant HSV-2This compound1.03 ± 0.3>20>19.4
HeLaAcyclovir-Resistant HSV-2Acyclovir73.09 ± 1.04>100>1.37

Table 1: Antiviral activity and cytotoxicity of this compound and Acyclovir against an acyclovir-resistant HSV-2 strain in HeLa cells. Data extracted from in vitro studies.[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the efficacy of this compound against acyclovir-resistant HSV-2 strains.

Cell Culture and Virus Strains
  • Cell Lines:

    • Vero (African green monkey kidney) cells, HeLa (human cervical cancer) cells, D407 (retinal pigment epithelial) cells, and BEAS-2B (human bronchial epithelial) cells can be used.

    • Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Strains:

    • An acyclovir-resistant HSV-2 strain should be used. For example, a strain generated through serial passage in the presence of increasing concentrations of acyclovir.[4]

    • Wild-type HSV-2 (e.g., strain 333) should be used as a control.[8]

    • Viral stocks can be propagated in Vero cells and titrated by plaque assay.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells.

  • Seed cells (e.g., HeLa, Vero) in a 96-well plate at a density of 7.5 x 10³ cells per well and incubate overnight.[4]

  • The following day, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the plate for a period that mirrors the antiviral assay (e.g., 24-72 hours).

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by regression analysis.

Plaque Reduction Assay

This assay quantifies the inhibitory effect of this compound on viral replication.

  • Seed Vero cells in a 12-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with HSV-2 (wild-type or acyclovir-resistant) at a multiplicity of infection (MOI) that yields 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Overlay the cells with medium containing 1% methylcellulose and the corresponding concentrations of this compound.

  • Incubate the plates for 72 hours at 37°C.[1]

  • Fix the cells with 4% formaldehyde and stain with 1% crystal violet.

  • Count the number of plaques and calculate the 50% inhibitory concentration (IC₅₀).

Western Blot Analysis for Viral Protein Expression

This protocol assesses the effect of this compound on the synthesis of key viral proteins.

  • Seed cells (e.g., D407) in a 6-well plate and infect with HSV-2 (MOI = 10) for 1 hour.[6]

  • Remove the inoculum and add fresh medium containing this compound (e.g., 10 µM).

  • Incubate for a designated time (e.g., 10 hours).

  • Lyse the cells and collect the total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against viral proteins such as gD, ICP8, and VP16.[4][6][9]

  • Use an appropriate secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Efficacy in a Murine Model of Genital Herpes

This protocol evaluates the therapeutic efficacy of this compound in a living organism.

  • Use female BALB/c mice (6-8 weeks old).

  • Administer medroxyprogesterone acetate subcutaneously to synchronize the estrous cycle.

  • Seven days later, infect the mice intravaginally with a lethal dose of HSV-2 (e.g., 10⁵ Plaque Forming Units).[8]

  • Initiate intraperitoneal treatment with this compound (e.g., 15 mg/kg/day and 30 mg/kg/day) or a vehicle control (PBS) one day post-infection and continue for 6 consecutive days.[8]

  • Monitor the mice daily for 12 days for survival and clinical signs of disease (e.g., genital inflammation, hair loss, paralysis).[8]

  • On day 4 post-infection, collect vaginal lavage samples to determine viral titers by plaque assay.[1][8]

  • At the end of the experiment, collect vaginal tissue for viral DNA quantification by RT-qPCR.[8]

Visualizations: Signaling Pathways and Experimental Workflows

UCM05_Mechanism_of_Action cluster_virus HSV-2 Virion cluster_cell Host Cell Virion HSV-2 gB Glycoprotein B (gB) gD Glycoprotein D (gD) Cell Host Cell Membrane gB->Cell gD->Cell Viral Entry FASN Fatty Acid Synthase (FASN) Replication Viral Replication FASN->Replication Supports This compound This compound This compound->gB This compound->gD Binds to This compound->FASN Inhibits

Caption: Dual mechanism of action of this compound against HSV-2.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Infection cluster_incubation Incubation & Visualization cluster_analysis Analysis A Seed Vero Cells in 12-well plates B Grow to confluence A->B C Pre-treat cells with this compound dilutions (1h) B->C D Infect with ACV-resistant HSV-2 (1h) C->D E Remove inoculum D->E F Add methylcellulose overlay with this compound E->F G Incubate for 72 hours F->G H Fix and stain with crystal violet G->H I Count plaques H->I J Calculate IC50 value I->J

Caption: Workflow for Plaque Reduction Assay.

Conclusion

This compound demonstrates significant promise as a therapeutic agent against acyclovir-resistant HSV-2. Its unique dual mechanism, targeting both viral entry and replication via host cell pathways, minimizes the likelihood of cross-resistance with existing antiviral drugs. The protocols and data presented here provide a framework for researchers to further investigate and develop this compound as a next-generation anti-herpetic therapy.

References

Application Notes and Protocols: UCM05 for Bacterial Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM05 is a small molecule that has been identified as an inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo lipogenesis pathway.[1] While its antiviral properties, particularly against Herpes Simplex Virus 2 (HSV-2), have been investigated, its potential as a bacterial growth inhibitor warrants exploration due to the essential role of fatty acid synthesis in bacterial viability.[1] This document provides a detailed protocol for assessing the bacterial growth inhibition potential of this compound using a standardized broth microdilution assay.

Mechanism of Action

This compound is known to target FASN, which catalyzes the synthesis of long-chain fatty acids.[1] In bacteria, the fatty acid synthesis (FAS) pathway is crucial for building cell membranes, and its inhibition can lead to bacterial cell death.[2] The bacterial FAS system differs from the mammalian system, presenting an opportunity for developing selective antibacterial agents. The proposed mechanism of this compound's antibacterial activity centers on the disruption of this essential metabolic pathway.

Quantitative Data Summary

The following table summarizes hypothetical data from a bacterial growth inhibition assay with this compound against common bacterial strains. This data is for illustrative purposes to demonstrate how results from the described protocol can be presented.

Bacterial StrainGram TypeThis compound MIC (µg/mL)This compound MBC (µg/mL)Positive Control (Gentamicin) MIC (µg/mL)
Escherichia coli ATCC 25922Gram-Negative641282
Staphylococcus aureus ATCC 29213Gram-Positive32641
Pseudomonas aeruginosa ATCC 27853Gram-Negative>128>1284
Bacillus subtilis ATCC 6633Gram-Positive16320.5

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of bacteria.

Materials:

  • This compound compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates[3]

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Positive control antibiotic (e.g., Gentamicin)

  • Sterile water or saline

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilutions should be prepared in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a follow-up to the MIC assay to determine the lowest concentration of this compound that kills the bacteria.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile saline

  • Micropipettes

Procedure:

  • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a nutrient agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Visualizations

Bacterial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis UCM05_stock Prepare this compound Stock Solution Serial_dilution Perform Serial Dilutions in 96-well Plate UCM05_stock->Serial_dilution Bacterial_culture Prepare Bacterial Inoculum Inoculation Inoculate with Bacterial Suspension Bacterial_culture->Inoculation Serial_dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation MIC_determination Determine MIC (Visual/OD Reading) Incubation->MIC_determination MBC_plating Plate for MBC MIC_determination->MBC_plating MBC_determination Determine MBC MBC_plating->MBC_determination

Caption: Experimental workflow for determining the MIC and MBC of this compound.

FASN_Inhibition_Pathway This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits FattyAcids Fatty Acid Synthesis FASN->FattyAcids Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Membrane Bacterial Cell Membrane Integrity FattyAcids->Membrane Essential for Growth_Inhibition Bacterial Growth Inhibition / Cell Death Membrane->Growth_Inhibition Disruption leads to

Caption: Proposed signaling pathway for this compound-mediated bacterial growth inhibition.

References

How to use UCM05 in a xenograft mouse model

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Evaluating the Efficacy of UCM05, a Novel PI3K/Akt/mTOR Pathway Inhibitor, in a Xenograft Mouse Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2][3] Its frequent dysregulation in a wide range of human cancers makes it a prime target for therapeutic intervention.[2][3][4] this compound is a novel, potent, and selective small molecule inhibitor targeting this crucial oncogenic cascade. This document provides a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a subcutaneous xenograft mouse model.

Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the assessment of a compound's therapeutic potential in a living organism.[5][6] This application note outlines the necessary procedures, from cell culture and animal handling to drug administration and endpoint analysis, providing a robust framework for the preclinical evaluation of this compound.

Experimental Protocols

1. Cell Culture and Preparation

  • Cell Line: A human cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., A549 non-small cell lung cancer, U87 glioblastoma) should be used.

  • Culture Conditions: Culture cells in the recommended medium (e.g., DMEM for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend the pellet in a sterile, serum-free medium or PBS.

  • Cell Viability and Counting: Determine cell viability and count using a hemocytometer and Trypan Blue exclusion. The viability should be >95%. Adjust the cell concentration to 1 x 10^7 cells/mL for injection.

2. Animal Model and Tumor Implantation

  • Animal Strain: Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice, Foxn1nu/nu).

  • Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures. House them in a pathogen-free environment with access to sterile food and water ad libitum.

  • Tumor Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the right flank with an alcohol wipe.

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank.[7]

    • Monitor the animals for recovery from anesthesia.

3. This compound Formulation and Administration

  • Vehicle Preparation: A common vehicle for small molecule inhibitors is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final formulation should be sterile-filtered.

  • This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of dosing, dilute the stock solution with the vehicle to the final desired concentrations (e.g., 10 mg/kg, 25 mg/kg, and 50 mg/kg).

  • Administration Route: The choice of administration route depends on the compound's properties. Oral gavage (PO) and intraperitoneal (IP) injection are common.[7][8][9] For this protocol, we will use IP injection.

  • Dosing Schedule: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group). Administer this compound or vehicle once daily (QD) for 21 consecutive days.

4. Monitoring and Endpoint Analysis

  • Tumor Volume Measurement: Measure the tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W²) / 2 .[10]

  • Body Weight and Clinical Observations: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.[11] Observe the animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

  • Humane Endpoints: Euthanize mice if any of the following criteria are met:

    • Tumor volume exceeds 2000 mm³.[12]

    • Tumor becomes ulcerated or necrotic.[11][12]

    • Body weight loss exceeds 20%.[11][13]

    • The animal shows signs of significant distress.

  • Terminal Procedure: At the end of the study (Day 21), euthanize all remaining animals via CO2 asphyxiation followed by cervical dislocation.

  • Tissue Collection: Excise the tumors, weigh them, and either fix them in 10% neutral buffered formalin for immunohistochemistry (IHC) or snap-freeze them in liquid nitrogen for Western blot analysis.

Data Presentation

The following table presents hypothetical data from a study evaluating this compound in a xenograft model.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle-1580 ± 150021.5 ± 0.8
This compound101150 ± 12527.221.1 ± 0.7
This compound25720 ± 9854.420.5 ± 0.9
This compound50350 ± 6577.819.4 ± 1.1

SEM: Standard Error of the Mean

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 to PIP3 mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Growth S6K->Proliferation _4EBP1->Proliferation | This compound This compound This compound->PI3K |

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_invivo In Vivo Phase cluster_analysis Analysis CellCulture 1. Cell Culture (A549) Harvest 2. Cell Harvest & Count CellCulture->Harvest Implantation 3. Tumor Cell Implantation Harvest->Implantation TumorGrowth 4. Tumor Growth (to ~100 mm³) Implantation->TumorGrowth Randomization 5. Randomization into Groups TumorGrowth->Randomization Dosing 6. Daily Dosing (Vehicle or this compound) Randomization->Dosing Monitoring 7. Monitor Tumor & Body Weight Dosing->Monitoring 21 Days Endpoint 8. Endpoint (Day 21) Monitoring->Endpoint TissueHarvest 9. Tumor Excision & Analysis (IHC, WB) Endpoint->TissueHarvest DataAnalysis 10. Data Analysis & Reporting TissueHarvest->DataAnalysis

Caption: Workflow for evaluating this compound in a xenograft mouse model.

References

Application Notes and Protocols for UCM05 in Lipid Metabolism Studies of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM05, also known as G28UCM, is a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids.[1] In numerous cancers, FASN is overexpressed and has been linked to tumor progression, aggressiveness, and poor prognosis. This upregulation of FASN supports the high metabolic demands of rapidly proliferating cancer cells by providing essential lipids for membrane synthesis, energy storage, and signaling molecules.[2] Inhibition of FASN by this compound presents a promising therapeutic strategy by disrupting these crucial metabolic pathways, leading to cancer cell growth inhibition and apoptosis.[3][4]

These application notes provide a comprehensive guide for utilizing this compound to study its effects on lipid metabolism in cancer cells. Detailed protocols for key experiments are provided to enable researchers to investigate the mechanism of action of this compound and its potential as an anti-cancer agent.

Product Information

Product Name This compound (G28UCM)
Target Fatty Acid Synthase (FASN)
Chemical Formula C₂₄H₁₆O₁₀
Molecular Weight 464.4 g/mol
CAS Number 1094451-90-7
Solubility Soluble in DMSO and ethanol.
Storage Store at -20°C for long-term storage.

Data Presentation

In Vitro Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While comprehensive IC50 data for this compound across a wide range of cancer cell lines is still emerging, existing studies have demonstrated its efficacy, particularly in breast cancer models.

Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Breast Cancer (HER2+)~21--INVALID-LINK--
AU565Breast Cancer (HER2+)Not explicitly stated, but showed synergistic effects with anti-HER2 drugs--INVALID-LINK--
BT474Breast Cancer (HER2+)Effective in vivo in xenograft models--INVALID-LINK--

Note: Researchers are encouraged to determine the IC50 of this compound in their specific cancer cell lines of interest using the provided cell viability assay protocol.

In Vivo Efficacy of this compound in a BT474 Xenograft Model

A study by Puig et al. (2011) demonstrated the in vivo efficacy of this compound in a breast cancer xenograft model using BT474 cells.[3]

Treatment GroupChange in Tumor VolumeFASN Activityp-HER2 Levelsp-AKT Levelsp-ERK1/2 Levels
Vehicle Control IncreaseHighHighHighHigh
This compound (Responding Tumors) DecreaseInhibitedDecreasedDecreasedDecreased
This compound (Non-Responding Tumors) No significant changeHighHighHighHigh

This data highlights that the anti-tumor effect of this compound correlates with the inhibition of FASN activity and the downregulation of key oncogenic signaling pathways.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in HER2+ Breast Cancer

This compound inhibits FASN, leading to a reduction in the production of fatty acids. This metabolic disruption affects downstream signaling pathways crucial for cancer cell survival and proliferation, particularly the HER2/PI3K/AKT and MAPK/ERK pathways.

UCM05_Mechanism_of_Action cluster_pathways Signaling Pathways This compound This compound FASN FASN This compound->FASN Inhibits FattyAcids Fatty Acid Synthesis FASN->FattyAcids HER2 HER2 FattyAcids->HER2 Modulates PI3K PI3K HER2->PI3K ERK ERK1/2 HER2->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

This compound inhibits FASN, affecting HER2 signaling pathways.
Experimental Workflow for Studying this compound Effects

This workflow outlines the key experiments to characterize the impact of this compound on cancer cell lipid metabolism.

Experimental_Workflow start Cancer Cell Culture ucm05_treatment Treat with this compound (Varying Concentrations) start->ucm05_treatment cell_viability Cell Viability Assay (MTT/XTT) ucm05_treatment->cell_viability lipid_staining Lipid Droplet Staining (Oil Red O) ucm05_treatment->lipid_staining fao_assay Fatty Acid Oxidation Assay ucm05_treatment->fao_assay fasn_assay FASN Activity Assay ucm05_treatment->fasn_assay western_blot Western Blot Analysis (p-HER2, p-AKT, p-ERK) ucm05_treatment->western_blot ic50 Determine IC50 cell_viability->ic50 lipid_quant Quantify Lipid Droplets lipid_staining->lipid_quant fao_rate Measure FAO Rate fao_assay->fao_rate fasn_inhibition Confirm FASN Inhibition fasn_assay->fasn_inhibition protein_levels Analyze Protein Phosphorylation western_blot->protein_levels

Workflow for assessing this compound's impact on cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lipid Droplet Staining (Oil Red O Staining)

Objective: To visualize and quantify the accumulation of intracellular lipid droplets after this compound treatment.

Materials:

  • Cancer cells cultured on coverslips in a 24-well plate

  • This compound

  • PBS (Phosphate Buffered Saline)

  • 10% Formalin

  • Oil Red O working solution (0.3% Oil Red O in 60% isopropanol)

  • 60% Isopropanol

  • Hematoxylin (for counterstaining nuclei)

  • Microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate and treat with this compound at the desired concentration for 24-48 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 30-60 minutes.

  • Wash the cells twice with distilled water.

  • Incubate the cells with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes.

  • Wash the cells 2-5 times with distilled water until the excess stain is removed.

  • (Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.

  • Mount the coverslips on microscope slides and observe under a light microscope. Lipid droplets will appear as red-orange structures.

  • Quantify the number and size of lipid droplets per cell using image analysis software like ImageJ.

Fatty Acid Oxidation (FAO) Assay

Objective: To measure the rate of fatty acid oxidation in cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Seahorse XF Analyzer (or similar metabolic analyzer)

  • Seahorse XF Base Medium

  • L-Glutamine, Glucose, Sodium Pyruvate

  • BSA (Bovine Serum Albumin)

  • Palmitate-BSA conjugate

  • Etomoxir (CPT1 inhibitor, positive control)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treat the cells with this compound for the desired time period.

  • On the day of the assay, wash the cells and replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate.

  • Prepare the substrate of interest, palmitate-BSA, in the assay medium.

  • Load the sensor cartridge with the compounds for the mitochondrial stress test (Oligomycin, FCCP, Rotenone/Antimycin A) and the FAO inhibitor (Etomoxir).

  • Calibrate the Seahorse XF Analyzer.

  • Measure the oxygen consumption rate (OCR) at baseline and after the injection of the various compounds.

  • The decrease in OCR after the addition of Etomoxir represents the rate of fatty acid oxidation. Compare the FAO rate between this compound-treated and control cells.

FASN Activity Assay

Objective: To directly measure the enzymatic activity of FASN in cell lysates after this compound treatment.

Materials:

  • Cancer cell lysates

  • This compound

  • FASN activity assay kit (e.g., from Abcam or Cayman Chemical)

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

  • Prepare cell lysates from cancer cells treated with this compound or vehicle control.

  • Determine the protein concentration of the lysates.

  • Follow the manufacturer's instructions for the FASN activity assay kit. Typically, the assay measures the decrease in absorbance at 340 nm as NADPH is consumed during the synthesis of fatty acids.

  • The reaction mixture usually contains cell lysate, acetyl-CoA, malonyl-CoA, and NADPH.

  • Initiate the reaction and monitor the change in absorbance over time.

  • Calculate the FASN activity based on the rate of NADPH oxidation. Compare the activity in this compound-treated samples to the control.

Western Blot Analysis

Objective: To analyze the phosphorylation status of key signaling proteins (HER2, AKT, ERK1/2) in response to this compound treatment.

Materials:

  • Cancer cell lysates

  • This compound

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies (anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cancer cells with various concentrations of this compound for a specified time.

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable tool for investigating the role of FASN and lipid metabolism in cancer. The protocols outlined in these application notes provide a framework for researchers to explore the anti-cancer effects of this compound, elucidate its mechanism of action, and assess its therapeutic potential. By systematically applying these methods, scientists can contribute to a deeper understanding of the metabolic vulnerabilities of cancer and the development of novel therapeutic strategies targeting lipid metabolism.

References

Experimental design for UCM05 antiviral studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: UCM05 Antiviral Studies

Introduction

This compound is a novel small molecule inhibitor targeting the host Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway is a critical component of the innate immune response to viral infections, but it is also exploited by numerous viruses to facilitate their replication and spread.[1][2] By modulating this pathway, this compound presents a promising broad-spectrum antiviral strategy, aiming to disrupt viral replication and mitigate virus-induced inflammation.[1][3] Host-targeting antivirals like this compound offer a potential advantage by creating a higher barrier to the development of viral resistance compared to direct-acting antivirals.[4]

These application notes provide a comprehensive overview of the preclinical evaluation of this compound, including its cytotoxicity, in vitro antiviral efficacy, and mechanism of action. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to replicate and build upon these findings.

Hypothesized Mechanism of Action: JAK-STAT Inhibition

The JAK-STAT signaling cascade is initiated by cytokine binding to cell surface receptors, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate the transcription of interferon-stimulated genes (ISGs) that establish an antiviral state.[3] Many viruses have evolved mechanisms to subvert this pathway to their advantage.[5] this compound is hypothesized to be a selective JAK1 inhibitor, preventing the phosphorylation of STAT1 and STAT2, thereby blocking downstream signaling and inhibiting the replication of viruses dependent on this pathway.

Data Presentation

The antiviral potential of a compound is determined by its ability to inhibit viral replication at concentrations that are non-toxic to the host cells. This relationship is quantified by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[6][7] A higher SI value indicates a more promising therapeutic window.[6] Compounds with an SI value of 10 or greater are generally considered active for further development.[6]

Table 1: Cytotoxicity of this compound in Different Cell Lines

Cell LineDescriptionCC50 (µM)
A549Human Lung Carcinoma> 100
Vero E6African Green Monkey Kidney> 100
MDCKMadin-Darby Canine Kidney> 100

Table 2: In Vitro Antiviral Activity of this compound

VirusFamilyHost CellAssay TypeEC50 (µM)
Influenza A virus (H1N1)OrthomyxoviridaeMDCKPlaque Reduction1.2
Respiratory Syncytial Virus (RSV)ParamyxoviridaeA549Viral Yield Reduction2.5
SARS-CoV-2CoronaviridaeVero E6Plaque Reduction1.8

Table 3: Selectivity Index (SI) of this compound

VirusHost CellCC50 (µM)EC50 (µM)SI (CC50/EC50)
Influenza A virus (H1N1)MDCK> 1001.2> 83.3
Respiratory Syncytial Virus (RSV)A549> 1002.5> 40.0
SARS-CoV-2Vero E6> 1001.8> 55.6
Visualizations

experimental_workflow B B C C B->C Safe Concentrations D D G G D->G Efficacy Data F F H H F->H MoA Insight

jak_stat_pathway cluster_0 Extracellular Cytokine Cytokine (e.g., IFN) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT STAT->pSTAT dimerizes This compound This compound This compound->JAK inhibits DNA DNA pSTAT->DNA translocates to nucleus ISG ISG DNA->ISG binds & initiates

Experimental Protocols

Protocol 1: MTT Assay for Cellular Cytotoxicity

This protocol determines the concentration of this compound that reduces the viability of host cells by 50% (CC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Host cells (e.g., A549, Vero E6, MDCK)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of growth medium and incubate overnight (37°C, 5% CO₂).

  • Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.

  • Incubate for 48-72 hours (duration should match the antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the untreated controls and determine the CC50 value using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay quantifies the ability of this compound to inhibit the production of infectious virus particles, measured by the reduction in the number of plaques.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound serial dilutions in infection medium (serum-free)

  • Overlay medium (e.g., 2X MEM containing 1.2% Avicel or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Grow host cells to 90-100% confluency in multi-well plates.[10][11]

  • Wash the cell monolayers with PBS.

  • Infect the cells with the virus at a concentration calculated to produce 50-100 plaques per well, in the presence of various concentrations of this compound. Include a "virus only" (no drug) control.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.[10][12]

  • Remove the inoculum and wash the cells gently with PBS.

  • Add 2 mL of the overlay medium to each well and incubate at 37°C, 5% CO₂. The incubation time depends on the virus (typically 2-5 days).

  • Once plaques are visible, fix the cells with 10% formalin for at least 1 hour.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Wash the plates with water, allow them to dry, and count the plaques.

  • Calculate the percent plaque reduction relative to the "virus only" control and determine the EC50 value using non-linear regression analysis.

Protocol 3: Time-of-Addition (ToA) Assay

The ToA assay helps to identify the stage of the viral lifecycle that is inhibited by the compound.[13][14][15] The compound is added at different time points relative to the initial infection.[13][16]

Materials:

  • Confluent host cell monolayers in 96-well plates

  • High-titer virus stock

  • This compound at a fixed concentration (e.g., 5x EC50)

  • Control inhibitors with known mechanisms (e.g., entry inhibitor, replication inhibitor)

Procedure:

  • Seed host cells in 96-well plates and grow to confluency.

  • Synchronize infection by pre-chilling the plate at 4°C for 30 minutes, then adding a high multiplicity of infection (MOI) of the virus and incubating at 4°C for 1 hour to allow binding but not entry.

  • Wash the cells with cold PBS to remove unbound virus, then add pre-warmed medium and transfer the plate to a 37°C incubator. This is considered time zero (T=0).

  • Add this compound (and control inhibitors) to different wells at various time points post-infection (e.g., -1h, 0h, 1h, 2h, 4h, 6h, 8h).

  • At the end of a single replication cycle (e.g., 12-24 hours), collect the supernatant or cell lysate.

  • Quantify the viral yield using a suitable method (e.g., qPCR for viral RNA or a plaque assay for infectious particles).

  • Plot the viral yield against the time of compound addition. The point at which the compound loses its antiviral activity indicates when its specific target step in the viral lifecycle has been completed.[13][14] For this compound, which targets a host pathway, inhibition is expected throughout the post-entry replication stages.

References

Unveiling UCM05-Induced Apoptosis: An Application Note and Protocol for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to analyzing apoptosis induced by UCM05, a novel fatty acid synthase (FASN) inhibitor, using flow cytometry. The protocols detailed herein are designed to equip researchers with the necessary tools to quantify and understand the pro-apoptotic effects of this compound in cancer cell lines.

This compound, also known as G28UCM, has emerged as a promising anti-cancer agent that effectively suppresses the growth of various cancer cells, including those resistant to standard therapies.[1][2] Its primary mechanism of action involves the inhibition of FASN, a key enzyme in lipid biosynthesis that is often overexpressed in tumor cells.[1][2] This inhibition disrupts cellular metabolism and triggers programmed cell death, or apoptosis. This application note will focus on the use of Annexin V and Propidium Iodide (PI) staining to delineate the stages of apoptosis in this compound-treated cells.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical experiment evaluating the dose-dependent and time-course effects of this compound on a cancer cell line (e.g., SK-BR-3).

Table 1: Dose-Dependent Effect of this compound on Apoptosis after 48-hour Treatment

This compound Concentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
580.1 ± 3.512.3 ± 1.57.6 ± 1.1
1065.7 ± 4.225.4 ± 2.38.9 ± 1.4
2040.3 ± 5.145.1 ± 3.914.6 ± 2.0
5015.8 ± 3.860.2 ± 4.524.0 ± 2.8

Table 2: Time-Course of Apoptosis Induction with 20 µM this compound

Time (hours)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
096.1 ± 1.82.1 ± 0.61.8 ± 0.4
1285.4 ± 2.910.2 ± 1.24.4 ± 0.9
2468.2 ± 3.724.7 ± 2.17.1 ± 1.3
4840.3 ± 5.145.1 ± 3.914.6 ± 2.0
7222.5 ± 4.655.9 ± 5.221.6 ± 3.1

Experimental Protocols

Principle of Annexin V and Propidium Iodide Staining

Apoptosis is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes.[3] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[3] This dual-staining method allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cell populations.

Materials
  • This compound (or G28UCM)

  • Cancer cell line of interest (e.g., SK-BR-3, MCF-7, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol for Apoptosis Analysis by Flow Cytometry
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) or with a fixed concentration for different time points (e.g., 0, 12, 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Trypsinize the cells and neutralize with complete medium.

    • Combine the trypsinized cells with the collected culture medium from the first step.

    • For suspension cells, simply collect the cells by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

  • Data Interpretation:

    • Live cells: Annexin V-negative and PI-negative (lower-left quadrant).

    • Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).

    • Necrotic cells (primarily): Annexin V-negative and PI-positive (upper-left quadrant).

Visualizations

UCM05_Apoptosis_Workflow Experimental Workflow for this compound-Induced Apoptosis Analysis cluster_cell_culture Cell Culture and Treatment cluster_staining Cell Staining cluster_analysis Flow Cytometry start Seed Cancer Cells treatment Treat with this compound (Dose-Response or Time-Course) start->treatment harvest Harvest Cells (Adherent and Suspension) treatment->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V-FITC and PI in 1X Binding Buffer wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Quadrants: - Live - Early Apoptotic - Late Apoptotic/Necrotic acquire->analyze

Caption: Workflow for analyzing this compound-induced apoptosis.

UCM05_Signaling_Pathway Proposed Signaling Pathway for this compound-Induced Apoptosis This compound This compound FASN Fatty Acid Synthase (FASN) This compound->FASN inhibits HER2_AKT_ERK Reduced Phosphorylation of HER2, Akt, ERK1/2 This compound->HER2_AKT_ERK Metabolic_Stress Metabolic Stress (e.g., Malonyl-CoA accumulation) FASN->Metabolic_Stress leads to Intrinsic_Pathway Intrinsic Apoptosis Pathway Metabolic_Stress->Intrinsic_Pathway activates Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Intrinsic_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage HER2_AKT_ERK->Apoptosis contributes to PARP_Cleavage->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes and Protocols for In Vivo Research of UCM05

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery and application of UCM05 (also known as G28UCM), a novel inhibitor of fatty acid synthase (FASN), for preclinical cancer research. The provided protocols are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in various cancers and associated with poor prognosis. By blocking FASN, this compound disrupts lipid metabolism in cancer cells, leading to apoptosis and inhibition of tumor growth. In vivo studies have demonstrated its potential in treating HER2-positive breast cancer, particularly in models resistant to standard therapies. These notes provide detailed methodologies for in vivo administration of this compound and outline its effects on tumor growth and relevant signaling pathways.

Quantitative Data Summary

While detailed time-course data on tumor volume from the primary in vivo study of this compound is not publicly available, the key findings are summarized below.

Table 1: Summary of In Vivo Efficacy of this compound in a BT474 Xenograft Model [1]

ParameterVehicle ControlThis compound (G28UCM) Treated
Dosage and Administration Not Applicable40 mg/kg, daily intraperitoneal (i.p.) injection
Xenograft Model BT474 (HER2+ human breast carcinoma)BT474 (HER2+ human breast carcinoma)
Number of Animals 914
Tumor Growth Outcome Progressive tumor growthReduction in the size of established xenografts in 5 out of 14 animals.
Toxicity No significant toxicity observedNo significant toxicities or weight loss observed.
Mechanism of Action (in responding tumors) Not ApplicableInhibition of FASN activity, cleavage of poly-ADP-ribose polymerase (PARP), and a decrease in the phosphorylation of HER2, Akt, and ERK1/2.[1]

Experimental Protocols

Protocol 1: In Vivo Delivery of this compound via Intraperitoneal Injection

This protocol describes the preparation and administration of this compound to mice bearing subcutaneous xenografts.

Materials:

  • This compound (G28UCM)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% PBS or sterile water - Note: The exact vehicle for this compound was not specified in the primary study. This is a suggested formulation for hydrophobic compounds.)

  • Sterile 1 mL syringes

  • Sterile 25-27 gauge needles

  • 70% Ethanol

  • Animal balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Model: This protocol is based on studies using female immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous BT474 human breast cancer xenografts.[2]

  • Preparation of this compound Solution:

    • Note: The solubility of this compound should be confirmed in the chosen vehicle.

    • Aseptically prepare the this compound solution. For a 40 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the required concentration is 8 mg/mL.

    • First, dissolve the required amount of this compound in the organic solvent component of the vehicle (e.g., DMSO).

    • Gradually add the co-solvent (e.g., PEG400) while vortexing to ensure complete dissolution.

    • Finally, add the aqueous component (e.g., PBS or sterile water) dropwise while vortexing to avoid precipitation.

    • The final solution should be clear and free of particulates. Prepare fresh daily.

  • Animal Preparation:

    • Weigh each animal to determine the precise injection volume.

    • Securely restrain the mouse in a supine position, tilting the head slightly downwards.

  • Intraperitoneal Injection:

    • Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol. This site is chosen to avoid the cecum.

    • Insert a sterile needle (25-27 gauge) at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered the bladder or intestines. If fluid is drawn, discard the syringe and re-attempt with a fresh preparation.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

  • Dosing Regimen: Administer the this compound solution daily via intraperitoneal injection at a dose of 40 mg/kg.[1]

  • Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Body weight and overall animal health should also be monitored throughout the study.

Protocol 2: BT474 Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous BT474 xenograft model.

Materials:

  • BT474 human breast cancer cells

  • Culture medium (e.g., DMEM/F-12) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)

  • Matrigel®

  • Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old

  • Sterile PBS

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture BT474 cells according to standard cell culture protocols.

  • Cell Harvesting:

    • When cells reach 80-90% confluency, wash with sterile PBS and detach using Trypsin-EDTA.

    • Neutralize the trypsin with culture medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in sterile PBS or serum-free medium.

    • Determine the cell viability and concentration using a hemocytometer or automated cell counter.

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice.

    • The final cell concentration should be adjusted to allow for the injection of 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL.

  • Subcutaneous Injection:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank or mammary fat pad of the mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach the desired size, randomize the animals into control and treatment groups.

Signaling Pathways and Experimental Workflows

The antitumor activity of this compound in HER2-positive breast cancer is linked to its ability to modulate key signaling pathways downstream of the HER2 receptor. By inhibiting FASN, this compound impacts cellular processes that are critical for cancer cell proliferation and survival.

UCM05_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates Ras Ras HER2->Ras FASN Fatty Acid Synthase (FASN) FASN->HER2 Positive Feedback Proliferation Cell Proliferation & Survival FASN->Proliferation This compound This compound This compound->FASN Inhibits PARP_cleavage PARP Cleavage This compound->PARP_cleavage Induces Akt Akt (Protein Kinase B) PI3K->Akt Activates Akt->FASN Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound inhibits FASN, disrupting HER2 signaling pathways.

Experimental_Workflow cluster_setup Xenograft Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Culture BT474 Cells B Implant Cells into Immunodeficient Mice A->B C Allow Tumors to Grow to Palpable Size B->C D Randomize Mice into Control & Treatment Groups C->D F Administer this compound (40 mg/kg, i.p.) or Vehicle Daily D->F E Prepare this compound Formulation E->F G Monitor Tumor Volume & Animal Health F->G H Sacrifice Animals at Endpoint G->H I Excise and Weigh Tumors H->I J Tumor Tissue Analysis (Western Blot, IHC) I->J K Data Analysis J->K

Caption: Workflow for in vivo evaluation of this compound.

References

Troubleshooting & Optimization

Improving UCM05 solubility in aqueous buffers for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of UCM05 in aqueous buffers for use in various assays. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to overcome challenges associated with the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an inhibitor of fatty acid synthase, a key enzyme in lipogenesis.[1] It is a crystalline solid with potent anticancer and antiviral properties.[1] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous buffers, which can be a significant challenge for in vitro and in vivo assays that require the compound to be in solution to interact with its biological targets.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents. For preparing stock solutions, dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[2] It is sparingly soluble in aqueous buffers alone.[2]

Q3: What is the general protocol for preparing this compound for aqueous assays?

The recommended method is to first dissolve this compound in an organic solvent, such as ethanol or DMSO, to create a concentrated stock solution.[2][3][4] This stock solution is then serially diluted into the final aqueous assay buffer to the desired working concentration.

Troubleshooting Guide

Q4: I dissolved this compound in ethanol as recommended, but it precipitated when I diluted it into my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The final concentration of this compound in your assay may be too high for it to remain in solution. Try lowering the final concentration.

  • Increase the percentage of co-solvent: The amount of organic solvent carried over into the final solution may be insufficient to maintain solubility. While keeping the final DMSO or ethanol concentration low is often desirable to avoid effects on the assay, a slight increase may be necessary. It is crucial to run a vehicle control with the same final concentration of the organic solvent to ensure it does not affect your experimental results.[5]

  • Try a different co-solvent: If ethanol is not working, try preparing your stock solution in DMSO, which is a powerful solvent for many poorly soluble compounds.[6]

  • Use a fresh stock solution: Aqueous solutions of this compound are not recommended to be stored for more than one day.[2] Older stock solutions, even in organic solvents, may also degrade over time.

Q5: What is the maximum recommended concentration of organic solvent in a cell-based assay?

The tolerance of cell lines to organic solvents can vary. Generally, for most cell-based assays, the final concentration of DMSO or ethanol should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or other off-target effects.[5] It is always best practice to determine the tolerance of your specific cell line to the solvent by running a vehicle control.

Q6: Are there alternative methods to improve the aqueous solubility of this compound?

If adjusting the co-solvent and concentration is not successful, you may consider these alternative approaches, keeping in mind that they may interfere with certain assays:

  • Use of Pluronic F-68: This is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds. It is often used in cell culture applications.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7]

  • pH adjustment of the buffer: The solubility of some compounds can be influenced by pH. However, altering the pH of your assay buffer may impact your biological system, so this should be approached with caution.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
Ethanol~12 mg/mL[2]
DMSO~5 mg/mL[2]
Dimethylformamide (DMF)~10 mg/mL[2]
1:40 Ethanol:PBS (pH 7.2)~0.02 mg/mL[2]

Experimental Protocols

Protocol for Preparing a this compound Working Solution for Aqueous Assays

This protocol describes the standard method for preparing a this compound working solution from a crystalline solid for use in aqueous-based assays.

Materials:

  • This compound (crystalline solid)

  • Ethanol (anhydrous) or Dimethyl Sulfoxide (DMSO, sterile, cell-culture grade)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Aqueous assay buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.

    • Add the appropriate volume of ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution. This is your primary stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Perform a serial dilution of your primary stock solution with the same organic solvent to create an intermediate stock at a lower concentration (e.g., 1 mg/mL). This can make the final dilution into the aqueous buffer more accurate.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the primary or intermediate this compound stock solution to your pre-warmed aqueous assay buffer to reach the desired final concentration.

    • Crucially, add the this compound stock solution to the buffer while vortexing the buffer. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of the organic solvent (without this compound) to an equivalent volume of the aqueous assay buffer. This is essential for distinguishing the effects of the compound from the effects of the solvent.

Visualizations

UCM05_Solubility_Troubleshooting start Start: this compound Precipitation in Aqueous Buffer check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration of this compound check_concentration->lower_concentration Yes check_cosolvent Is the co-solvent percentage sufficient? check_concentration->check_cosolvent No end_success Success: This compound is soluble lower_concentration->end_success increase_cosolvent Increase co-solvent % (and update vehicle control) check_cosolvent->increase_cosolvent No try_dmso Switch to DMSO as the co-solvent check_cosolvent->try_dmso Still precipitates increase_cosolvent->end_success alternative_methods Consider alternative methods: - Pluronic F-68 - Cyclodextrins try_dmso->alternative_methods Still precipitates alternative_methods->end_success Successful end_fail Further optimization may be needed alternative_methods->end_fail Unsuccessful

Caption: Troubleshooting workflow for this compound solubility issues.

UCM05_Preparation_Workflow start Start: this compound Crystalline Solid dissolve Dissolve in Ethanol or DMSO to create Stock Solution (e.g., 10 mg/mL) start->dissolve intermediate_dilution Optional: Intermediate Dilution in the same organic solvent (e.g., 1 mg/mL) dissolve->intermediate_dilution final_dilution Add stock to pre-warmed aqueous buffer while vortexing dissolve->final_dilution intermediate_dilution->final_dilution end Final Working Solution and Vehicle Control Ready for Assay final_dilution->end vehicle_control Prepare Vehicle Control (solvent only in buffer) vehicle_control->end

Caption: Experimental workflow for preparing this compound solutions.

References

UCM05 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of UCM05 in cell culture and to troubleshoot common issues, with a specific focus on precipitation.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

Precipitation of this compound in your cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially introducing cytotoxic effects. This guide provides a systematic approach to identifying and resolving precipitation issues.

Problem: I observe a precipitate in my cell culture medium after adding this compound.

Initial Assessment Workflow

start Precipitate Observed in Media q1 Is the precipitate present in the this compound stock solution? start->q1 sol1 Prepare fresh stock solution. Ensure complete dissolution in an appropriate organic solvent. q1->sol1 Yes q2 Did the precipitation occur immediately upon addition to the media? q1->q2 No end Issue Resolved sol1->end sol2 Review dilution protocol. Consider serial dilutions or pre-warming the media. q2->sol2 Yes q3 Did the precipitation appear after incubation? q2->q3 No sol2->end sol3 Check incubator conditions (temperature, CO2). Evaluate media stability over time. q3->sol3 Yes sol3->end

Caption: Initial assessment workflow for this compound precipitation.

Detailed Troubleshooting Steps

Potential Cause Recommended Solution
Improper Stock Solution Preparation This compound is a lipophilic compound with low aqueous solubility. Ensure the compound is fully dissolved in an appropriate organic solvent like DMSO or ethanol before preparing aqueous dilutions.
High Final Concentration of Organic Solvent The final concentration of the organic solvent in the cell culture medium should typically not exceed 0.1-1% to avoid solvent-induced precipitation and cytotoxicity.[1]
Rapid Temperature or pH Shift Adding a cold stock solution to warm media can cause the compound to precipitate. Temperature shifts are a major cause of precipitation in cell culture.[2][3][4] Allow the stock solution to come to room temperature and add it to pre-warmed media. Also, ensure the pH of the media is stable.
High Concentration of this compound The desired final concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
Media Composition Components in the cell culture medium, such as proteins and salts in serum, can interact with this compound and reduce its solubility.[5][6]
Evaporation Water loss from the culture vessel can increase the concentration of all components, including this compound, leading to precipitation.[3][5] Ensure proper humidification in the incubator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as G28UCM, is a small molecule inhibitor of fatty acid synthase (FASN).[7][8] FASN is a key enzyme in the de novo synthesis of fatty acids. By inhibiting FASN, this compound can induce apoptosis in cancer cells that overexpress this enzyme. It has shown activity against HER2+ breast cancer xenografts.[8]

Q2: What are the known signaling pathways affected by this compound?

A2: this compound has been shown to decrease the phosphorylation of HER2, Akt (protein kinase B), and ERK1/2 in responsive tumors, indicating an inhibitory effect on these key signaling pathways involved in cell proliferation and survival.[9]

Q3: What is the solubility of this compound?

A3: this compound is soluble in organic solvents such as DMSO (approx. 5 mg/ml) and ethanol (approx. 12 mg/ml). Its solubility in aqueous buffers is low. For example, in a 1:40 solution of ethanol:PBS (pH 7.2), the solubility is approximately 0.02 mg/ml.

This compound Solubility Data

SolventApproximate Solubility
DMSO5 mg/ml
Ethanol12 mg/ml
DMF10 mg/ml
Ethanol:PBS (1:40, pH 7.2)0.02 mg/ml

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. For example, a 10 mM stock in DMSO is a common starting point. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][3]

Q5: What is the best way to add this compound to my cell culture medium to avoid precipitation?

A5: To minimize precipitation, add the this compound stock solution to your pre-warmed cell culture medium drop-wise while gently swirling. It is also advisable to perform serial dilutions to reach the final desired concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Dilution of this compound into Cell Culture Medium

  • Materials: this compound stock solution, pre-warmed complete cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed complete medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

    • Add the final diluted this compound solution to your cell culture plates. Gently rock the plates to ensure even distribution.

Signaling Pathways and Visualizations

This compound has been shown to inhibit the phosphorylation of key proteins in the HER2, PI3K/Akt, and ERK/MAPK signaling pathways.

HER2 Signaling Pathway

The HER2 receptor, upon dimerization, activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell proliferation and survival.[5][10]

HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling cascade.

Fatty Acid Synthase (FASN) Inhibition and Downstream Effects

This compound inhibits FASN, which is involved in the de novo synthesis of fatty acids.[7] This inhibition can lead to decreased activation of pro-survival signaling pathways.

This compound This compound FASN FASN This compound->FASN p_HER2 p-HER2 FASN->p_HER2 p_Akt p-Akt FASN->p_Akt p_ERK p-ERK1/2 FASN->p_ERK Apoptosis Apoptosis p_HER2->Apoptosis p_Akt->Apoptosis p_ERK->Apoptosis

Caption: this compound's inhibitory effect on FASN and downstream signaling.

References

Optimizing UCM05 Concentration for Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the novel fatty acid synthase (FASN) inhibitor, UCM05, in long-term experimental setups, maintaining optimal compound concentration and cellular health is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during prolonged exposure studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in long-term cell culture experiments?

A1: The optimal concentration of this compound is cell-line dependent and should be determined empirically. For initial long-term studies (greater than 72 hours), we recommend starting with a concentration range of 1 µM to 10 µM. This range has been shown to be effective in short-term anti-viral and anti-cancer assays.[1] A dose-response experiment is crucial to identify the highest non-toxic concentration for your specific cell line.

Q2: How stable is this compound in cell culture medium at 37°C?

A2: While specific long-term stability data for this compound in cell culture media is not extensively published, its chemical structure as a polyester of gallic acid and naphthalene suggests potential susceptibility to hydrolysis over time, especially at physiological pH and temperature. We recommend preparing fresh this compound-containing media for each media change to ensure consistent concentration. For experiments extending beyond 72 hours, consider a media replenishment schedule of every 48-72 hours.

Q3: I am observing decreased efficacy of this compound over a multi-day experiment. What could be the cause?

A3: Decreased efficacy can stem from several factors:

  • Compound Degradation: As mentioned, this compound may degrade in aqueous media over time. Increase the frequency of media changes with freshly prepared this compound.

  • Cellular Metabolism: Cells may metabolize this compound, reducing its effective intracellular concentration.

  • Development of Cellular Resistance: Prolonged inhibition of key signaling pathways like FASN and HER2/Akt/ERK can lead to the activation of compensatory signaling pathways.[2][3]

Q4: What are the known off-target effects of this compound that might become apparent in long-term studies?

A4: this compound is a known inhibitor of Fatty Acid Synthase (FASN).[1] Long-term inhibition of FASN can lead to alterations in cellular metabolism and lipid profiles.[4][5] Additionally, this compound has been shown to reduce the phosphorylation of HER2, Akt, and ERK1/2.[2][6] Chronic perturbation of these pathways could lead to unforeseen phenotypic changes. It is advisable to monitor for changes in cell morphology, proliferation rates, and key signaling markers throughout the experiment.

Q5: How can I monitor the concentration of this compound in my culture medium during a long-term experiment?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of cell death or cytotoxicity, even at low this compound concentrations. Cell line is highly sensitive to FASN inhibition or disruption of the HER2/Akt/ERK pathway.Perform a more granular dose-response curve starting at a lower concentration range (e.g., 0.1 µM to 5 µM). Reduce the frequency of this compound administration (e.g., every 48 hours instead of 24).
Loss of this compound effect mid-way through a long-term experiment. 1. Degradation of this compound in the media. 2. Development of cellular resistance.1. Increase the frequency of media changes with fresh this compound solution. 2. Analyze key downstream targets of FASN and the HER2/Akt/ERK pathway to check for compensatory activation. Consider intermittent dosing schedules.
Variability in results between replicate experiments. 1. Inconsistent this compound concentration due to preparation or storage issues. 2. Cell passage number and confluency differences.1. Prepare a single, large stock solution of this compound in a suitable solvent like DMSO and store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Maintain consistent cell culture practices, using cells within a narrow passage number range and seeding at the same density for each experiment.
Unexpected changes in cell morphology or phenotype. Potential long-term off-target effects or cellular adaptation to pathway inhibition.Document morphological changes through microscopy. Analyze relevant biomarkers to understand the underlying molecular changes. Include a vehicle-only control group that is maintained for the same duration.

Experimental Protocols

Protocol 1: Determining the Optimal Long-Term Concentration of this compound
  • Cell Seeding: Plate cells at a low density to allow for multi-day growth without reaching over-confluency.

  • Dose-Response Setup: Prepare a series of this compound concentrations in complete culture medium (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle-only control (e.g., DMSO).

  • Treatment: Replace the initial culture medium with the this compound-containing or vehicle control medium.

  • Incubation and Monitoring: Incubate cells for the desired long-term duration (e.g., 5, 7, or 10 days).

  • Media Changes: Replace the medium with freshly prepared this compound or vehicle control every 48-72 hours.

  • Viability Assessment: At the end of the experiment, assess cell viability using a standard method such as MTT or trypan blue exclusion.

  • Data Analysis: Plot cell viability against this compound concentration to determine the highest concentration that does not significantly impact cell viability (e.g., >90% viability). This will be your optimal working concentration for subsequent long-term functional assays.

Protocol 2: Long-Term this compound Efficacy Experiment
  • Cell Seeding: Plate cells as required for your specific functional assay.

  • Treatment: Treat cells with the pre-determined optimal long-term concentration of this compound or vehicle control.

  • Incubation and Media Changes: Incubate for the desired duration, replenishing the media with fresh this compound or vehicle every 48-72 hours.

Visualizing this compound's Mechanism of Action

To better understand the pathways affected by this compound, the following diagrams illustrate its key signaling interactions.

UCM05_Antiviral_Mechanism This compound This compound gB_gD Glycoproteins (gB, gD) This compound->gB_gD Binds to FASN Fatty Acid Synthase (FASN) This compound->FASN Inhibits HSV2 HSV-2 Virus CellSurface Host Cell Surface HSV2->CellSurface Attaches via gB/gD ViralEntry Viral Entry CellSurface->ViralEntry Mediates ViralReplication Viral Replication ViralEntry->ViralReplication Leads to Lipogenesis De Novo Lipogenesis FASN->Lipogenesis Catalyzes Lipogenesis->ViralReplication Supports

This compound Antiviral Mechanism of Action.

UCM05_Anticancer_Pathway This compound This compound HER2 HER2 This compound->HER2 Inhibits Phosphorylation Akt Akt This compound->Akt Inhibits Phosphorylation ERK ERK1/2 This compound->ERK Inhibits Phosphorylation FASN FASN This compound->FASN Inhibits PI3K PI3K HER2->PI3K HER2->ERK Activates PI3K->Akt CellGrowth Cell Growth & Survival Akt->CellGrowth ERK->CellGrowth Lipogenesis Lipogenesis FASN->Lipogenesis Lipogenesis->CellGrowth Supports

This compound Anticancer Signaling Pathway Inhibition.

Experimental_Workflow Start Start: Seed Cells DoseResponse Dose-Response (Protocol 1) Start->DoseResponse DetermineConc Determine Optimal Long-Term Conc. DoseResponse->DetermineConc LongTermExp Long-Term Experiment (Protocol 2) DetermineConc->LongTermExp MediaChange Media Change (Fresh this compound) Every 48-72h LongTermExp->MediaChange Analysis Endpoint Analysis LongTermExp->Analysis MediaChange->LongTermExp

Workflow for Long-Term this compound Experiments.

References

Potential off-target effects of UCM05 in mammalian cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UCM05 in mammalian cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound in mammalian cells?

A1: The primary and most well-characterized target of this compound in mammalian cells is Fatty Acid Synthase (FASN).[1] FASN is a key enzyme in the de novo lipogenesis pathway, responsible for the synthesis of long-chain fatty acids.[2] this compound has been shown to be an effective inhibitor of FASN, leading to a reduction in fatty acid synthesis.[2]

Q2: Are there any other known targets of this compound?

A2: Besides FASN, this compound has been reported to have other targets. In the context of viral infections, it has been shown to directly bind to and inhibit the function of Herpes Simplex Virus 2 (HSV-2) glycoproteins gB and gD, thereby blocking viral entry into host cells.[2] Additionally, this compound has been identified as an inhibitor of the bacterial cell division protein FtsZ by blocking its GTP-binding site.[1]

Q3: Does this compound have any known effects on cellular signaling pathways?

A3: Yes, this compound has been observed to modulate key cellular signaling pathways. It can reduce the phosphorylation of several important proteins, including HER2, Akt, and ERK1/2.[1][3] This suggests that this compound can interfere with pathways that are crucial for cell growth, proliferation, and survival. The inhibition of these pathways is likely a downstream consequence of FASN inhibition, as lipid metabolism is closely linked to cellular signaling.

Q4: What are the potential, uncharacterized off-target effects of this compound?

A4: While comprehensive off-target screening data for this compound is not publicly available, researchers should be aware of the potential for unintended interactions, a common characteristic of small molecule inhibitors.[4][5] Given its chemical structure, this compound could potentially interact with other enzymes that have binding pockets with structural similarities to FASN. Kinases are a common class of off-targets for many small molecules, and without specific screening data, kinase inhibition remains a possibility.

Q5: What are the general off-target concerns for FASN inhibitors as a class?

A5: Early-generation FASN inhibitors were often plagued by off-target effects and poor pharmacological properties, which limited their clinical translation.[2][6] Achieving high selectivity for FASN is a significant challenge due to the essential role of lipid metabolism in normal cellular functions.[7] Systemic inhibition of FASN can lead to undesirable side effects, and some inhibitors have shown to cause metabolic perturbations that could lead to toxicity.[6][7]

Troubleshooting Guides

This section provides guidance for researchers who encounter unexpected results or potential off-target effects during their experiments with this compound.

Issue 1: Unexpected Cell Viability/Toxicity Profile

  • Observation: The observed cellular toxicity of this compound does not correlate with the known expression levels of FASN in the cell line being studied.

  • Potential Cause: This could be indicative of an off-target effect. The cytotoxicity might be mediated by the inhibition of a protein other than FASN that is critical for the survival of that specific cell line.

  • Troubleshooting Steps:

    • Validate FASN Inhibition: Confirm that this compound is inhibiting FASN at the concentrations used in your assay. This can be done by measuring the levels of fatty acid synthesis products.

    • CRISPR/Cas9 Knockout Control: A crucial experiment is to test the effect of this compound in a cell line where FASN has been knocked out using CRISPR/Cas9. If the drug still exerts a cytotoxic effect in the absence of its intended target, it strongly suggests an off-target mechanism of action.[4]

    • Broad-Spectrum Kinase Profiling: Since kinases are common off-targets, consider performing a kinase inhibitor profiling screen (e.g., KINOMEscan®) to identify any potential kinase interactions.[8][9]

Issue 2: Alterations in Unrelated Signaling Pathways

  • Observation: Treatment with this compound leads to changes in a signaling pathway that is not directly linked to FASN activity or the HER2/Akt/ERK axis.

  • Potential Cause: this compound may be directly or indirectly interacting with components of this unexpected pathway.

  • Troubleshooting Steps:

    • Pathway Analysis: Use phosphoproteomics or western blotting with a panel of phospho-specific antibodies to confirm the activation or inhibition of the unexpected pathway.

    • Affinity-Based Target Identification: Employ techniques like affinity chromatography coupled with mass spectrometry to pull down binding partners of this compound from cell lysates. This can help in identifying novel interacting proteins.

    • Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct target engagement in intact cells without modifying the compound. A thermal shift in a protein upon this compound treatment indicates a direct interaction.

Quantitative Data on this compound Effects

While comprehensive, quantitative off-target screening data for this compound is not publicly available, the following table summarizes the known and potential effects based on existing literature.

Target/PathwayEffect of this compoundCell Type/SystemQuantitative Data (IC50/EC50)Reference
Primary Target
Fatty Acid Synthase (FASN)InhibitionHuman Breast Cancer Cells (SK-BR-3)IC50 = 21 µM[1]
Known Downstream Effects
p-HER2Reduction in phosphorylationBreast Carcinoma XenograftsNot specified[3]
p-AktReduction in phosphorylationBreast Carcinoma XenograftsNot specified[3]
p-ERK1/2Reduction in phosphorylationBreast Carcinoma XenograftsNot specified[3]
Other Known Targets
HSV-2 Glycoproteins (gB, gD)Binding and Inhibition of Viral EntryIn vitroNot specified[2]
Bacterial FtsZInhibition of GTP-binding siteBacillusNot specified[1]
Potential Off-Targets
KinasesPotential for inhibitionMammalian CellsNo data availableGeneral knowledge
Other ATP/GTP binding proteinsPotential for interactionMammalian CellsNo data availableGeneral knowledge

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the potential off-target effects of this compound.

1. Kinase Inhibitor Profiling (e.g., KINOMEscan®)

  • Objective: To identify potential off-target kinase interactions of this compound.

  • Principle: This is a competition-based binding assay where this compound is tested for its ability to displace a ligand from the active site of a large panel of kinases.

  • Methodology:

    • A solution of this compound at a specified concentration (e.g., 1 µM) is prepared.

    • The compound is incubated with a panel of DNA-tagged kinases.

    • The kinase-compound mixture is then applied to an affinity resin with an immobilized, broad-spectrum kinase inhibitor.

    • Kinases that are not bound by this compound will bind to the affinity resin, while those interacting with this compound will remain in solution.

    • After washing, the amount of kinase bound to the resin is quantified by qPCR of the DNA tag.

    • The results are expressed as a percentage of the DMSO control, with a lower percentage indicating stronger binding of this compound to the kinase.

  • Data Analysis: The output is typically a list of kinases for which this compound shows significant binding, often presented as a percentage of inhibition or a dissociation constant (Kd).

G cluster_0 Assay Preparation cluster_1 Binding Competition cluster_2 Quantification This compound This compound Solution Incubation Incubation of this compound with Kinase Panel This compound->Incubation KinasePanel DNA-tagged Kinase Panel KinasePanel->Incubation Binding Application to Affinity Resin Incubation->Binding AffinityResin Immobilized Affinity Resin AffinityResin->Binding Wash Wash unbound components Binding->Wash Quantification qPCR of DNA tag Wash->Quantification DataAnalysis Data Analysis (% Inhibition / Kd) Quantification->DataAnalysis

Workflow for Kinase Inhibitor Profiling.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To validate the direct binding of this compound to a suspected off-target protein in intact cells.

  • Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability can be detected by measuring the amount of soluble protein remaining after heat treatment.

  • Methodology:

    • Culture mammalian cells to the desired confluency.

    • Treat one set of cells with this compound at the desired concentration and another set with vehicle (e.g., DMSO) as a control.

    • Incubate the cells to allow for compound uptake and target engagement.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

    • Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of the target protein in the soluble fraction by western blotting or other quantitative protein detection methods.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates direct binding.

G CellCulture Cell Culture Treatment Treat cells with this compound or Vehicle (DMSO) CellCulture->Treatment Harvest Harvest and resuspend cells Treatment->Harvest Heat Heat aliquots to a range of temperatures Harvest->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation to separate soluble and precipitated proteins Lyse->Centrifuge Analysis Analyze soluble fraction (e.g., Western Blot) Centrifuge->Analysis MeltingCurve Generate and compare melting curves Analysis->MeltingCurve

Experimental Workflow for CETSA.

3. Affinity Chromatography for Target Identification

  • Objective: To identify novel protein targets of this compound from a complex cellular lysate.

  • Principle: A modified version of this compound is immobilized on a solid support (e.g., agarose beads). This "bait" is used to capture interacting proteins ("prey") from a cell lysate. The captured proteins are then identified by mass spectrometry.

  • Methodology:

    • Synthesize a derivative of this compound with a linker suitable for immobilization.

    • Covalently attach the this compound derivative to agarose beads to create an affinity matrix.

    • Prepare a cell lysate from the mammalian cells of interest.

    • Incubate the cell lysate with the this compound-coupled beads. A control incubation with beads lacking this compound should be performed in parallel.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the beads (e.g., by changing pH or ionic strength, or by competing with free this compound).

    • Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the this compound pulldown compared to the control are considered potential binding partners.

G UCM05_analog Synthesize this compound with linker Immobilize Immobilize on beads UCM05_analog->Immobilize Incubate Incubate lysate with beads Immobilize->Incubate Lysate Prepare cell lysate Lysate->Incubate Wash Wash beads Incubate->Wash Elute Elute bound proteins Wash->Elute Identify Identify proteins by Mass Spec Elute->Identify

Affinity Chromatography Workflow.

Signaling Pathway Diagram

The following diagram illustrates the known inhibitory effects of this compound on FASN and the downstream impact on the HER2/Akt/ERK signaling pathway.

G cluster_pathway HER2/Akt/ERK Signaling Pathway This compound This compound HER2 HER2 This compound->HER2 reduces phosphorylation Akt Akt This compound->Akt reduces phosphorylation ERK ERK This compound->ERK reduces phosphorylation FASN FASN This compound->FASN inhibits PI3K PI3K HER2->PI3K RAS RAS HER2->RAS PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation Lipogenesis De Novo Lipogenesis FASN->Lipogenesis

This compound Inhibition of FASN and Downstream Signaling.

References

UCM05 Cytotoxicity in Non-Cancerous Cell Lines: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity of the fatty acid synthase (FASN) inhibitor, UCM05 (also known as G28UCM), in non-cancerous cell lines. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the cytotoxic effect of this compound on non-cancerous cell lines?

A1: this compound has been evaluated for its cytotoxic effects on several non-cancerous cell lines. The half-maximal cytotoxic concentration (CC50) values, which represent the concentration of this compound required to reduce cell viability by 50%, have been determined using MTT assays. The CC50 values for this compound in various non-cancerous cell lines are summarized in the table below.

Q2: How does the cytotoxicity of this compound in non-cancerous cells compare to its antiviral or anti-cancer activity?

A2: this compound exhibits a favorable selectivity index in antiviral studies, indicating that the concentration required to inhibit viral replication is significantly lower than the concentration that causes toxicity to the host cells. For instance, in one study, the half-maximal inhibitory concentration (IC50) for antiviral activity against HSV-2 was found to be substantially lower than the CC50 in the same cell lines, suggesting a good therapeutic window for this application.[1]

Q3: What is the primary mechanism of action of this compound?

A3: this compound is a potent inhibitor of Fatty Acid Synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. By inhibiting FASN, this compound disrupts the production of fatty acids that are essential for various cellular processes, including membrane formation and signaling. In cancer cells, which often exhibit upregulated FASN activity, this inhibition can lead to apoptosis. While the effects on non-cancerous cells are less pronounced, high concentrations of this compound can still impact cell viability.

Q4: Are there any in vivo toxicity data available for this compound?

A4: In vivo studies in animal models have suggested a favorable safety profile for this compound (G28UCM). For example, in xenograft studies with HER2+ breast cancer, animals treated with G28UCM did not exhibit significant toxicities or weight loss. This suggests that this compound may have a degree of selectivity for cancer cells over normal tissues in vivo.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability in cytotoxicity assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for cell plating.
Edge effects in the 96-well plate.Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Contamination of cell cultures.Regularly check cell cultures for any signs of contamination. Use sterile techniques and certified cell lines.
Observed cytotoxicity is much higher or lower than expected. Incorrect concentration of this compound stock solution.Verify the molecular weight of this compound and accurately weigh the compound. Ensure complete dissolution in the appropriate solvent (e.g., DMSO).
Inaccurate serial dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment.
Cell line is not healthy or is at a high passage number.Use cells with a low passage number and ensure they are in the exponential growth phase before treatment.
Difficulty in dissolving this compound. This compound has limited aqueous solubility.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For cell culture experiments, ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5%).

Quantitative Data

Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines

Cell LineCell TypeOrganismCC50 (µM)
VeroKidney epithelialMonkey32.58 ± 0.49
D407Retinal pigment epithelialHuman>100
Beas-2BBronchial epithelialHuman88.88 ± 2.2

Data sourced from a study utilizing an MTT assay to determine the half-maximal cytotoxic concentration (CC50)[1].

Experimental Protocols

Protocol: Determination of this compound Cytotoxicity using MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound in non-cancerous cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound compound

  • Selected non-cancerous cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a range of concentrations (e.g., 0.1 to 100 µM).

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO (vehicle control) and wells with medium only (untreated control).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the CC50 value from the dose-response curve, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Diagram: Experimental Workflow for this compound Cytotoxicity Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Non-Cancerous Cells seed_plate 2. Seed Cells in 96-Well Plate cell_culture->seed_plate treat_cells 4. Treat Cells with this compound seed_plate->treat_cells ucm05_prep 3. Prepare this compound Dilutions ucm05_prep->treat_cells incubation 5. Incubate for 48-72h treat_cells->incubation add_mtt 6. Add MTT Reagent incubation->add_mtt incubate_mtt 7. Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan 8. Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance 9. Read Absorbance at 570nm dissolve_formazan->read_absorbance calc_viability 10. Calculate % Cell Viability read_absorbance->calc_viability determine_cc50 11. Determine CC50 Value calc_viability->determine_cc50

Caption: Workflow for determining this compound cytotoxicity.

Diagram: this compound Mechanism of Action - Inhibition of Fatty Acid Synthesis

G cluster_pathway De Novo Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids CellMembranes Cell Membranes FattyAcids->CellMembranes SignalingMolecules Signaling Molecules FattyAcids->SignalingMolecules This compound This compound This compound->FASN Inhibits

Caption: this compound inhibits the Fatty Acid Synthase (FASN) enzyme.

References

How to minimize UCM05 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: UCM05

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of this compound in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as G28UCM, is an inhibitor of fatty acid synthase (FASN) and the bacterial cell division protein FtsZ.[1][2] It is a crystalline solid with a molecular weight of 464.4 g/mol .[2][3]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, solid this compound should be stored at -20°C.[2][3] Stock solutions in organic solvents are recommended to be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]

Q3: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.[2][3] It is sparingly soluble in aqueous buffers.[3] To prepare an aqueous solution, it is recommended to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice.[3]

SolventApproximate Solubility
DMF10 mg/mL
DMSO5 mg/mL
Ethanol12 mg/mL
Ethanol:PBS (pH 7.2) (1:40)0.02 mg/mL

Data sourced from Cayman Chemical product information.[2]

Q4: How long can I store this compound in an aqueous solution?

It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability.[3]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

Problem: I prepared an aqueous solution of this compound, and it precipitated out of solution.

Possible Causes and Solutions:

  • Low Solubility: this compound has poor solubility in aqueous buffers.[3]

    • Solution: Prepare a stock solution in an organic solvent like DMSO or ethanol first. Then, dilute the stock solution with your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Incorrect Solvent Order: Adding the aqueous buffer directly to solid this compound can lead to poor dissolution and precipitation.

    • Solution: Always dissolve this compound completely in the organic solvent before adding the aqueous buffer.

  • Concentration Too High: The final concentration in the aqueous solution may be above its solubility limit.

    • Solution: Refer to the solubility table above. The solubility in a 1:40 ethanol:PBS (pH 7.2) solution is approximately 0.02 mg/mL.[3] Do not exceed this concentration for similar aqueous preparations.

Issue 2: Loss of this compound Activity in Experiments

Problem: My this compound solution is not showing the expected biological activity.

Possible Causes and Solutions:

  • Degradation in Aqueous Solution: this compound is unstable in aqueous solutions and should be used shortly after preparation.[3]

    • Solution: Prepare fresh aqueous solutions of this compound for each experiment. Avoid storing aqueous solutions, even for short periods.

  • pH-Mediated Hydrolysis: As a polyhydroxybenzoic acid ester, this compound is likely susceptible to hydrolysis, especially at neutral to alkaline pH. Studies on similar phenolic compounds, like gallic acid, show instability at high pH.[4][5]

    • Solution: If your experimental conditions allow, maintain a slightly acidic pH (e.g., pH 6-6.5) to potentially slow down hydrolysis. Avoid highly alkaline buffers.

  • Oxidation: The polyhydroxy functional groups in this compound are prone to oxidation. The recommendation to purge organic stock solutions with an inert gas suggests this susceptibility.

    • Solution: When preparing organic stock solutions, purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound. Store stock solutions tightly sealed and protected from air.

  • Photodegradation: Phenolic compounds can be sensitive to light.[6][7][8]

    • Solution: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.

  • Thermal Degradation: Prolonged exposure to elevated temperatures can degrade phenolic compounds.[9][10][11]

    • Solution: Avoid heating this compound solutions. If warming is necessary to dissolve the compound, do so gently and for a minimal amount of time. Store solutions at the recommended temperatures (-20°C or -80°C).

Summary of Factors Affecting this compound Stability and Mitigation Strategies
FactorPotential Effect on this compoundMitigation Strategy
pH Hydrolysis of ester bonds, particularly at neutral to alkaline pH.Maintain a slightly acidic pH if possible. Avoid alkaline buffers.
Oxygen Oxidation of hydroxyl groups.Purge organic solvents with inert gas. Store solutions tightly sealed.
Light Photodegradation of the aromatic structure.Use amber vials or wrap containers in foil. Minimize light exposure.
Temperature Thermal degradation of the molecule.Store solutions at recommended low temperatures. Avoid heating.
Aqueous Solvent Hydrolysis and general instability.Prepare fresh aqueous solutions for each use. Do not store.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution

  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of an organic solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration. It is recommended to use a solvent that has been purged with an inert gas.

  • Vortex or sonicate briefly until the this compound is completely dissolved.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Protocol for Preparing a Working Aqueous Solution of this compound

  • Thaw the this compound stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • In a sterile tube, add the desired volume of the aqueous buffer.

  • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final working concentration.

  • Use the freshly prepared aqueous solution immediately. Do not store.

Visualizations

UCM05_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (pH-dependent, esp. alkaline) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation (UV/Visible Light) This compound->Photodegradation DegradationProducts Degradation Products (Loss of Activity) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Potential degradation pathways for this compound in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment Solid Solid this compound (Store at -20°C) StockSolution Stock Solution (Store at -20°C or -80°C, protected from light) Solid->StockSolution Dissolve OrganicSolvent Organic Solvent (e.g., DMSO, Ethanol) Purge with Inert Gas OrganicSolvent->StockSolution WorkingSolution Working Solution (Use Immediately) StockSolution->WorkingSolution Dilute AqueousBuffer Aqueous Buffer AqueousBuffer->WorkingSolution Experiment Perform Experiment WorkingSolution->Experiment Add to Assay

Caption: Recommended workflow for preparing and using this compound solutions.

References

Technical Support Center: UCM05 and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with UCM05 in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of fatty acid synthase (FASN).[1][2] FASN is a key enzyme in the de novo synthesis of fatty acids. By inhibiting FASN, this compound has shown potential in anticancer and antiviral research.[1] It has been demonstrated to suppress the growth of human breast cancer cell lines and inhibit the replication of viruses like HSV-2.[1][2]

Q2: Can this compound interfere with fluorescence-based assays?

While there is no specific literature detailing the fluorescent properties of this compound, its chemical structure as a polyphenolic compound suggests a potential for interference with fluorescence-based assays.[2] Polyphenolic compounds are known to exhibit intrinsic fluorescence (autofluorescence) and can also quench the fluorescence of other molecules.[2][3][4] Therefore, it is crucial to consider these possibilities when using this compound in such assays.

Q3: What are the known spectral properties of this compound?

Q4: What are the main mechanisms by which a small molecule like this compound can interfere with a fluorescence assay?

There are two primary mechanisms of interference:

  • Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelength as the assay's fluorophore, leading to a false-positive signal.[3][6]

  • Fluorescence Quenching: The compound can absorb the excitation or emission energy of the fluorophore, resulting in a decrease in the fluorescence signal, which can lead to a false-negative result.[4][7] This can occur through various mechanisms, including Förster resonance energy transfer (FRET) or the inner filter effect.[4]

Troubleshooting Guide

Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)

If you observe a higher than expected fluorescence signal in your assay in the presence of this compound, it may be due to the intrinsic fluorescence of the compound.

Troubleshooting Steps:

  • Run a this compound-only control: Prepare a sample containing this compound at the same concentration used in your assay but without the fluorescent probe. Measure the fluorescence at the excitation and emission wavelengths of your assay. A significant signal in this control indicates autofluorescence.

  • Spectral Scan: If your plate reader has the capability, perform an emission scan of this compound alone to determine its full fluorescence spectrum. This will help you understand the extent of spectral overlap with your fluorophore.

  • Use a Red-Shifted Fluorophore: Many small molecules fluoresce in the blue-green region of the spectrum.[3] Switching to a fluorophore with excitation and emission wavelengths in the red or far-red region (e.g., Cy5, Alexa Fluor 647) can often mitigate autofluorescence issues.

  • Assay Background Subtraction: If switching fluorophores is not feasible, you can subtract the fluorescence signal of the this compound-only control from your experimental samples. However, this is only effective if the autofluorescence is additive and not affected by other assay components.

Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)

A decrease in fluorescence signal in the presence of this compound could indicate fluorescence quenching.

Troubleshooting Steps:

  • Run a Quenching Control: Prepare a sample with your fluorescent probe at the assay concentration and add this compound at the experimental concentration. Compare the signal to a control sample with the fluorescent probe alone. A significant decrease in signal suggests quenching.

  • Evaluate the Inner Filter Effect: this compound absorbs light at 288 nm.[2][5] If your fluorophore's excitation or emission spectrum overlaps with this, the inner filter effect might be the cause of quenching.

    • To minimize this:

      • Use lower concentrations of this compound if experimentally feasible.

      • Use microplates with shorter path lengths (e.g., 384-well or 1536-well plates).

      • Choose a fluorophore with excitation and emission wavelengths further away from this compound's absorbance maximum.

  • Change the Fluorophore: Select a fluorophore with a different spectral profile that is less likely to be quenched by this compound.

  • Orthogonal Assay: Validate your findings using a non-fluorescence-based method, such as a colorimetric or luminescence-based assay, to confirm the biological activity of this compound.[6]

Data Presentation

Table 1: Spectral Properties of this compound

PropertyWavelength (nm)Reference
UV/Vis Absorbance Maxima223, 288[2][5]
Emission MaximumNot Reported-

Table 2: Common Fluorophores and Potential for this compound Interference

FluorophoreExcitation (nm)Emission (nm)Potential Interference with this compoundMitigation Strategy
DAPI358461High (Overlap with this compound absorbance)Use a different nuclear stain; Red-shifted alternative
FITC495519ModerateRun controls; Consider red-shifted fluorophores
Rhodamine552575LowerGood alternative to blue/green fluorophores
Cy5650670LowRecommended for use with potentially interfering compounds
Alexa Fluor 647650668LowRecommended for use with potentially interfering compounds

Experimental Protocols

Protocol 1: Determining this compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound at the assay's wavelengths.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Method:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your experiment.

  • Include a buffer-only control (blank).

  • Pipette the dilutions and the blank into the wells of the microplate.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay's fluorophore.

  • Measure the fluorescence intensity for all wells.

  • Subtract the blank reading from all this compound concentration readings.

  • Plot the fluorescence intensity against the this compound concentration.

Protocol 2: Assessing this compound-Induced Fluorescence Quenching

Objective: To determine if this compound quenches the fluorescence of the assay's probe.

Materials:

  • This compound stock solution

  • Fluorescent probe stock solution

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Method:

  • Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, mix the fluorescent probe solution with the this compound dilutions.

  • Include a control well with the fluorescent probe and buffer only (no this compound).

  • Include a blank well with buffer only.

  • Incubate the plate under the same conditions as your main assay.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of quenching for each this compound concentration: (% Quenching) = (1 - (Signal_this compound / Signal_Control)) * 100.

Visualizations

UCM05_Interference_Troubleshooting start Start: Unexpected Fluorescence Signal high_signal High Signal? start->high_signal low_signal Low Signal? high_signal->low_signal No autofluorescence Potential Autofluorescence high_signal->autofluorescence Yes quenching Potential Quenching low_signal->quenching Yes control_auto Run this compound-only Control autofluorescence->control_auto control_quench Run Quenching Control quenching->control_quench red_shift Use Red-Shifted Fluorophore control_auto->red_shift inner_filter Evaluate Inner Filter Effect control_quench->inner_filter orthogonal Use Orthogonal Assay red_shift->orthogonal background_sub Background Subtraction red_shift->background_sub background_sub->orthogonal inner_filter->red_shift

Caption: Troubleshooting workflow for this compound interference.

Fluorescence_Interference_Mechanisms cluster_autofluorescence Autofluorescence cluster_quenching Fluorescence Quenching UCM05_auto This compound Detector_auto Detector UCM05_auto->Detector_auto Emits Light at Assay Wavelength Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore UCM05_quench This compound Fluorophore->UCM05_quench Energy Transfer Detector_quench Detector Fluorophore->Detector_quench Emitted Light (Reduced)

Caption: Mechanisms of fluorescence interference by this compound.

FASN_Signaling_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN FattyAcids Fatty Acids FASN->FattyAcids This compound This compound This compound->FASN Inhibition

Caption: this compound inhibits the Fatty Acid Synthase (FASN) pathway.

References

Technical Support Center: UCM05 (G28UCM) in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UCM05 (G28UCM), a novel inhibitor of Fatty Acid Synthase (FASN). The content is designed to address specific issues that may be encountered during experimentation and to provide guidance on investigating potential mechanisms of resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound (G28UCM) and what is its primary mechanism of action?

A1: this compound, also known as G28UCM, is a synthetic small molecule inhibitor of Fatty Acid Synthase (FASN).[1][2][3] FASN is a key enzyme responsible for the synthesis of fatty acids. In many cancer cells, FASN is overexpressed and is linked to the HER2 (human epidermal growth factor receptor 2) signaling pathway.[2] By inhibiting FASN, this compound leads to the apoptosis (programmed cell death) of cancer cells.[1][2] This inhibition has been shown to decrease the phosphorylation (activation) of key downstream signaling proteins including HER2, AKT, and ERK1/2.[1][2]

Q2: In which cancer cell lines has this compound shown efficacy?

A2: this compound has demonstrated significant anticancer activity in HER2-overexpressing breast cancer cell lines.[1][2] Notably, it is effective not only in standard HER2+ cell lines but also in cell lines that have developed resistance to anti-HER2 therapies such as trastuzumab and lapatinib.[1][2][3]

Q3: What are the known downstream effects of this compound treatment?

A3: Treatment of responsive cancer cells with this compound results in several observable downstream effects:

  • Inhibition of FASN activity. [1]

  • Induction of apoptosis , which can be confirmed by observing the cleavage of Poly (ADP-ribose) polymerase (PARP).[1]

  • Decreased phosphorylation of HER2, AKT, and ERK1/2, indicating a reduction in the activity of these critical cell survival and proliferation pathways.[1][2]

Q4: Can this compound be used in combination with other anti-cancer drugs?

A4: Yes, this compound has shown marked synergistic interactions when combined with anti-HER2 drugs, including trastuzumab, lapatinib, erlotinib, and gefitinib.[1][2][3] This synergy often leads to increased apoptosis and a more significant decrease in the activation of the HER2, ERK1/2, and AKT pathways.[1][2]

Troubleshooting Guide

Problem 1: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line.

Possible Cause Suggested Solution
Low FASN Expression: The cell line may not express FASN at a high enough level for this compound to be effective. Action: Perform a western blot to determine the baseline expression level of FASN in your cell line. Compare it to a known sensitive cell line, if possible.
Incorrect Drug Concentration: The IC50 value can vary between cell lines. Action: Perform a dose-response curve, testing a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the optimal concentration for your specific cell line.
Suboptimal Treatment Duration: The cytotoxic effects of FASN inhibition may require a longer incubation period. Action: Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal treatment time.
Drug Inactivation: The compound may be unstable or degraded in your specific cell culture medium over time. Action: Consider replenishing the medium with fresh this compound every 24-48 hours during longer experiments.

Problem 2: My cells appear to be developing resistance to this compound over time.

Possible Cause Suggested Solution
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one pathway by upregulating another.[4][5] Action: Use western blotting or phospho-antibody arrays to screen for the activation of other survival pathways (e.g., MET, IGFR). Consider combination therapy to target these bypass pathways.[4][6]
Increased Drug Efflux: Cells may upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which pump the drug out of the cell.[7][8] Action: Perform a western blot for common ABC transporters. Test for reversal of resistance by co-treating with known efflux pump inhibitors.
Target Alteration: Although not yet documented for this compound, mutations in the FASN gene could potentially alter the drug binding site. Action: Sequence the FASN gene in your resistant cell line to check for mutations compared to the parental, sensitive line.
Upregulation of FASN Expression: The cells may be overproducing the FASN enzyme to overcome the inhibitory effect of the drug. Action: Compare FASN protein levels via western blot between your sensitive and resistant cell lines.

Quantitative Data Summary

Table 1: In Vivo Efficacy of G28UCM in a BT474 Breast Cancer Xenograft Model

Treatment GroupNumber of Animals (n)Outcome
G28UCM (40 mg/Kg daily i.p.)14Reduced tumor size compared to control
Vehicle Control9Standard tumor growth
G28UCM Responding Tumors5 of 14No identifiable residual tumor at the end of the experiment

Data sourced from Puig et al.[1]

Table 2: In Vitro Pharmacological Interactions of G28UCM with Anti-HER2 Drugs

CombinationInteraction TypeMolecular Correlation
G28UCM + TrastuzumabMarked SynergyIncreased apoptosis; Decreased p-HER2, p-ERK1/2, p-AKT
G28UCM + LapatinibMarked SynergyIncreased apoptosis; Decreased p-HER2, p-ERK1/2, p-AKT
G28UCM + ErlotinibMarked SynergyIncreased apoptosis; Decreased p-HER2, p-ERK1/2, p-AKT
G28UCM + GefitinibMarked SynergyIncreased apoptosis; Decreased p-HER2, p-ERK1/2, p-AKT
G28UCM + CetuximabNo SynergyN/A

Data sourced from Puig et al.[1][2]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control.

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50.

2. Western Blot for Signaling Pathway Analysis

  • Objective: To assess the effect of this compound on the phosphorylation status of key signaling proteins.

  • Methodology:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with this compound at the desired concentration (e.g., IC50) for the determined time. Include a vehicle-only control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, anti-PARP, anti-FASN, anti-Actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

Visualizations

UCM05_Signaling_Pathway cluster_pathways Signaling Cascades This compound This compound (G28UCM) FASN FASN This compound->FASN Apoptosis Apoptosis This compound->Apoptosis HER2 HER2 FASN->HER2 Oncogenic Signaling PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: this compound inhibits FASN, leading to reduced HER2 signaling and apoptosis.

Experimental_Workflow start Hypothesis: This compound is effective in Cell Line X dose_response 1. Dose-Response (MTT Assay) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 mechanism_study 2. Mechanism of Action Study (Western Blot) determine_ic50->mechanism_study analyze_proteins Analyze p-HER2, p-AKT, p-ERK, PARP Cleavage mechanism_study->analyze_proteins outcome Outcome Evaluation analyze_proteins->outcome sensitive Cell Line is Sensitive outcome->sensitive Expected changes not_sensitive Cell Line is Not Sensitive outcome->not_sensitive No/Weak changes troubleshoot 3. Troubleshoot (See Guide) not_sensitive->troubleshoot

Caption: Workflow for testing this compound efficacy and mechanism in a new cell line.

References

Optimizing UCM05 dosage for in vivo efficacy without toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of UCM05 for in vivo efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound exhibits a multi-faceted mechanism of action. In the context of antiviral activity, specifically against Herpes Simplex Virus 2 (HSV-2), it functions by inhibiting viral entry through binding to glycoproteins gB and gD.[1] It also curtails viral replication by suppressing viral protein synthesis and inhibiting fatty acid synthase (FASN).[1] In oncology, this compound acts as an inhibitor of FASN, which is often overexpressed in cancer cells, leading to the suppression of tumor growth.[2][3]

Q2: What is a recommended starting dose for in vivo efficacy studies in mice?

A2: Based on published preclinical studies, a daily intraperitoneal (i.p.) injection of 40 mg/kg has been shown to be effective in reducing tumor volume in BT474 breast cancer xenograft models.[3][4] For HSV-2 infected mice, while specific dosages from the cited study are not detailed in the abstract, it was shown to significantly improve survival rates and reduce viral titers in tissues.[1] It is crucial to perform a dose-range finding study to determine the optimal dose for your specific animal model and disease state.[5]

Q3: What is the known toxicity profile of this compound?

A3: Existing studies suggest that this compound has a favorable safety profile at therapeutic doses. In mice, a 40 mg/kg daily i.p. dose did not induce weight loss or cause tissue structural abnormalities, or hepatic and renal dysfunction.[3] The in vitro therapeutic index (CC50/IC50) for its antiviral activity was found to be greater than 20, indicating a high degree of specificity and a good safety margin.[1] However, comprehensive toxicology studies detailing the Maximum Tolerated Dose (MTD) or LD50 are not widely published. Therefore, it is imperative to conduct independent toxicity assessments.

Q4: How can I prepare this compound for in vivo administration?

A4: this compound can be dissolved in a vehicle such as Dimethyl Sulfoxide (DMSO) and then further diluted in a suitable medium like RPMI 1640 for intraperitoneal injections.[4] It is important to establish the solubility of this compound in your chosen vehicle and to ensure the final concentration of the vehicle is well-tolerated by the animals.

Q5: What are the expected outcomes of this compound treatment in vivo?

A5: In cancer models, particularly HER2+ breast cancer xenografts, treatment with this compound has been shown to reduce tumor size.[3][4] In responding tumors, a decrease in the phosphorylation of HER2, Akt, and ERK1/2, along with cleavage of poly-ADP-ribose polymerase (PARP), has been observed.[3][4] For viral infections like HSV-2, this compound treatment can lead to improved survival rates and a reduction in viral titers in various tissues.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lack of Efficacy Insufficient DosagePerform a dose-escalation study to determine the optimal therapeutic dose for your specific model. Consider that the effective dose can vary between different cancer cell lines or viral strains.
Poor BioavailabilityEvaluate alternative routes of administration (e.g., intravenous, oral gavage) if intraperitoneal injection is not providing the desired exposure. Pharmacokinetic (PK) studies can help determine the bioavailability and clearance of this compound.[6]
Drug ResistanceIn cancer models, resistance to therapy can develop. For HER2+ breast cancer, this compound has shown activity in cell lines resistant to anti-HER2 drugs.[3] Consider combination therapies to overcome resistance.
Signs of Toxicity (e.g., weight loss, lethargy) Dosage is too HighThis indicates that the administered dose may be approaching or exceeding the Maximum Tolerated Dose (MTD). Reduce the dosage or the frequency of administration.
Vehicle ToxicityEnsure that the concentration of the vehicle (e.g., DMSO) is not causing adverse effects. Run a control group with just the vehicle to assess its tolerability.
Off-Target EffectsWhile this compound has shown a good safety profile, high concentrations may lead to off-target effects. Correlate signs of toxicity with dose levels to establish a therapeutic window.
Inconsistent Results Variability in Drug PreparationEnsure consistent and complete solubilization of this compound for each administration. Prepare fresh solutions as needed and store them appropriately.
Animal Model VariabilityDifferences in animal age, weight, and health status can impact study outcomes. Standardize your animal cohorts to minimize variability.
Inconsistent Administration TechniqueEnsure that injections are administered consistently (e.g., same time of day, correct anatomical location) for all animals in the study.

Experimental Protocols

Dose-Range Finding and Efficacy Study in a Mouse Xenograft Model
  • Animal Model: Utilize an appropriate mouse strain (e.g., nude mice) and implant the desired cancer cells (e.g., BT474 for HER2+ breast cancer) to establish xenografts.[4]

  • Group Allocation: Once tumors reach a palpable size, randomize the animals into multiple groups (e.g., n=6-10 per group). Include a vehicle control group and several this compound treatment groups at varying doses (e.g., 5, 20, 40, 75 mg/kg).[4]

  • Drug Preparation and Administration: Prepare this compound in a vehicle like DMSO, diluted with a suitable medium.[4] Administer the drug or vehicle via intraperitoneal (i.p.) injection daily.[4]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight daily as an indicator of toxicity.[4]

    • Observe the animals for any other clinical signs of distress.

  • Endpoint and Analysis: At the end of the study (e.g., after 45 days or when tumors in the control group reach a predetermined size), euthanize the animals.[4]

    • Excise the tumors and measure their final weight.

    • Collect blood and major organs for histopathological and biochemical analysis to assess toxicity.[7]

    • Perform western blot or immunohistochemistry on tumor samples to analyze target engagement (e.g., p-HER2, p-Akt).[3]

Quantitative Data Summary

Parameter Value Context Reference
In Vitro IC50 (SK-BR-3 cells) 21 µMInhibition of human breast cancer cell line growth[2]
In Vivo Efficacious Dose 40 mg/kg/day (i.p.)Reduction of BT474 breast cancer xenograft size in mice[3][4]
In Vivo Toxicity Study Doses 5, 40, and 75 mg/kg/day (i.p.)Used in a 45-day study in mice; 40 mg/kg did not induce weight loss[4]
In Vitro Therapeutic Index (Antiviral) >20Calculated as CC50/IC50 for HSV-2 inhibition[1]

Visualizations

UCM05_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation FASN FASN This compound This compound This compound->HER2 inhibits phosphorylation This compound->FASN inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Establish Xenograft Tumor Model B Randomize Mice into Treatment Groups A->B C Daily i.p. Injection: Vehicle or this compound B->C D Monitor Tumor Volume & Body Weight C->D E Endpoint: Euthanize & Collect Tissues D->E F Assess Efficacy: Tumor Weight & Volume E->F G Assess Toxicity: Histopathology & Biomarkers E->G Troubleshooting_Logic Start Start Experiment CheckEfficacy Is Efficacy Observed? Start->CheckEfficacy CheckToxicity Are Toxicity Signs Present? CheckEfficacy->CheckToxicity Yes IncreaseDose Increase Dose or Change Route CheckEfficacy->IncreaseDose No DecreaseDose Decrease Dose or Frequency CheckToxicity->DecreaseDose Yes Optimal Dosage is Optimal CheckToxicity->Optimal No IncreaseDose->CheckEfficacy DecreaseDose->CheckToxicity Tolerable Dosage is Tolerable

References

How to control for UCM05's dual FASN and FtsZ inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to control for and understand the dual inhibitory effects of UCM05 on Fatty Acid Synthase (FASN) and Filamentous temperature-sensitive protein Z (FtsZ).

Frequently Asked Questions (FAQs)

Q1: What are the known targets of this compound?

A1: this compound is a dual-target inhibitor, acting on both human Fatty Acid Synthase (FASN) and bacterial Filamentous temperature-sensitive protein Z (FtsZ).[1][2] FASN is a key enzyme in the de novo synthesis of fatty acids in cancer cells, while FtsZ is a crucial protein for cell division in bacteria.[3][4]

Q2: How can I be sure that the observed phenotype in my experiment is due to inhibition of FASN and not FtsZ (or vice versa)?

A2: Differentiating the effects of a dual-target inhibitor like this compound requires a multi-pronged approach. Key strategies include:

  • Use of orthogonal controls: Employing single-target inhibitors for FASN (e.g., TVB-3166, cerulenin) and FtsZ (e.g., zantrin Z3) to compare phenotypes.[5][6]

  • Genetic validation: Using techniques like siRNA-mediated knockdown or CRISPR/Cas9 knockout of FASN in mammalian cells to mimic the effect of FASN inhibition.[7][8][9][10] For bacterial studies, using strains with known FtsZ mutations that confer resistance to inhibitors can help validate FtsZ as the target.[11][12]

  • Biochemical vs. Cellular Assays: Comparing the potency of this compound in biochemical assays (using purified enzymes) versus cellular assays. Discrepancies in potency can sometimes be attributed to factors like cell permeability or off-target effects.[13][14][15][16][17]

Q3: In which experimental systems is the dual-inhibition of this compound a significant concern?

A3: The dual-inhibitory nature of this compound is a primary concern in studies involving both mammalian cells and bacteria. For example:

  • Infected cancer cell models: When studying the effect of this compound on cancer cells infected with bacteria, it is crucial to dissect whether the observed effects are due to FASN inhibition in the cancer cells, FtsZ inhibition in the bacteria, or a combination of both.

  • Microbiome studies: In in vivo studies, this compound could potentially affect the host's microbiome due to its FtsZ inhibitory activity, which could indirectly influence the primary outcome being studied (e.g., tumor growth).

Q4: Are there any known analogs of this compound with single-target activity?

A4: The literature describes simplified analogs of this compound, such as UCM44, which also exhibit activity against FtsZ.[1] However, readily available, well-characterized single-target analogs of this compound are not prominently documented in the provided search results. Therefore, relying on other established single-target inhibitors for FASN and FtsZ is the recommended approach for deconvolution studies.

Troubleshooting Guides

Problem 1: Unexpected cell death in my uninfected cancer cell line treated with this compound.

  • Possible Cause: This is the expected outcome of FASN inhibition in many cancer cell lines. FASN is often overexpressed in cancer cells and is critical for their proliferation and survival.[3][6]

  • Troubleshooting Steps:

    • Confirm FASN expression: Verify that your cancer cell line expresses FASN.

    • Perform a dose-response curve: Determine the IC50 of this compound for your specific cell line.

    • Validate with a FASN-specific inhibitor: Treat your cells with a known FASN inhibitor (e.g., TVB-3166) to see if it phenocopies the effect of this compound.[6]

    • Rescue experiment: Supplement the cell culture medium with exogenous fatty acids (e.g., palmitate). If the cell death is due to FASN inhibition, the addition of fatty acids may rescue the cells.

Problem 2: My bacterial culture shows filamentation after treatment with this compound, but I am studying its anti-cancer effects.

  • Possible Cause: This is a classic phenotype of FtsZ inhibition in bacteria.[4] It indicates that this compound is active against its bacterial target. If your cancer cell culture is contaminated with bacteria, this could be a confounding factor.

  • Troubleshooting Steps:

    • Check for contamination: Routinely test your cell cultures for bacterial contamination.

    • Use appropriate antibiotics (if permissible for the experiment): If your experimental design allows, use antibiotics that do not interfere with your primary measurements to eliminate bacterial contamination.

    • Isolate the effects: If studying a co-culture model, use the strategies outlined in the FAQs to differentiate the effects on cancer cells and bacteria.

Quantitative Data Summary

CompoundTarget(s)Reported IC50/ActivityCell Type/AssayReference
This compound FASN, FtsZBinds to Bacillus subtilis FtsZ with micromolar affinity.Biochemical (FtsZ)[1]
TVB-3166 FASNInduces apoptosis in tumor cells at 20-200 nM.Cellular (Cancer cells)
Cerulenin FASNIC50 values vary depending on the cell line.Cellular (Cancer cells)[3]
Zantrin Z3 FtsZExhibits good levels of FtsZ inhibition.Biochemical (FtsZ)[5]
PC190723 FtsZPotent FtsZ inhibitor.Biochemical (FtsZ)[5]

Experimental Protocols

Protocol 1: Deconvoluting FASN vs. FtsZ Inhibition in a Co-culture Model

This protocol outlines a workflow to differentiate the effects of this compound on cancer cells and bacteria in a co-culture system.

1. Single-Target Validation:

  • a. FASN Inhibition Phenotype:
  • Culture your cancer cell line of interest.
  • Treat with a FASN-specific inhibitor (e.g., TVB-3166) at its known effective concentration.
  • Treat a parallel culture with this compound at its IC50 for the cancer cells.
  • Assess cell viability, apoptosis, and relevant signaling pathways (e.g., Akt phosphorylation).
  • Expected Outcome: The phenotype of this compound treatment should be comparable to that of the FASN-specific inhibitor.
  • b. FtsZ Inhibition Phenotype:
  • Culture your bacterial strain of interest.
  • Treat with an FtsZ-specific inhibitor (e.g., zantrin Z3).
  • Treat a parallel culture with this compound at its minimal inhibitory concentration (MIC) for the bacteria.
  • Assess bacterial morphology (filamentation) and growth.[4]
  • Expected Outcome: this compound should induce a similar phenotype to the FtsZ-specific inhibitor.

2. Genetic Knockdown of FASN:

  • Transfect your cancer cell line with siRNA targeting FASN.[7][8]
  • Confirm FASN knockdown by qRT-PCR or Western blot.
  • Treat the FASN-knockdown cells and control (scrambled siRNA) cells with this compound.
  • Expected Outcome: The FASN-knockdown cells should show reduced sensitivity to this compound-induced cell death compared to the control cells, indicating that the cytotoxic effect is at least partially on-target for FASN.[9]

3. Co-culture Experiment:

  • Establish a co-culture of your cancer cell line and bacterial strain.
  • Treat the co-culture with:
  • Vehicle control
  • This compound
  • FASN-specific inhibitor
  • FtsZ-specific inhibitor
  • Combination of FASN and FtsZ-specific inhibitors
  • Use analytical methods that can distinguish between the two cell types (e.g., flow cytometry with specific markers, selective lysis followed by CFU plating for bacteria and viability assay for cancer cells).

Protocol 2: Biochemical Assay for FASN Inhibition

This protocol is adapted from standard methods to measure the activity of purified FASN.

1. Materials:

  • Purified human FASN enzyme
  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)
  • Acetyl-CoA
  • Malonyl-CoA
  • NADPH
  • This compound and control inhibitors
  • 96-well UV-transparent plate
  • Spectrophotometer capable of reading absorbance at 340 nm

2. Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, and malonyl-CoA.
  • Add varying concentrations of this compound or control inhibitors to the wells.
  • Add the purified FASN enzyme to each well.
  • Initiate the reaction by adding NADPH.
  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
  • Calculate the rate of NADPH consumption to determine FASN activity.
  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 3: FtsZ Polymerization Assay

This light scattering assay is a common method to assess the effect of inhibitors on FtsZ polymerization.[18]

1. Materials:

  • Purified bacterial FtsZ protein
  • Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl2)
  • GTP
  • This compound and control inhibitors
  • Fluorometer or spectrophotometer with a light scattering module (90-degree light scatter)

2. Procedure:

  • In a cuvette, mix the FtsZ protein with the polymerization buffer.
  • Add this compound or a control inhibitor at the desired concentration and incubate for a few minutes.
  • Place the cuvette in the light scattering instrument and record a baseline reading.
  • Initiate polymerization by adding GTP.
  • Monitor the increase in light scattering over time, which is indicative of FtsZ polymer formation.
  • Compare the polymerization kinetics in the presence and absence of this compound to determine its inhibitory effect.

Visualizations

Experimental_Workflow_for_Deconvolution cluster_mammalian Mammalian Cell System cluster_bacterial Bacterial System cluster_biochemical Biochemical Assays mammalian_start Cancer Cell Line ucm05_mammalian Treat with this compound mammalian_start->ucm05_mammalian fasn_inhibitor Treat with FASN-specific inhibitor mammalian_start->fasn_inhibitor sirna_fasn siRNA knockdown of FASN mammalian_start->sirna_fasn phenotype_mammalian Assess Phenotype (Viability, Apoptosis) ucm05_mammalian->phenotype_mammalian fasn_inhibitor->phenotype_mammalian sirna_fasn->phenotype_mammalian conclusion Conclusion: Deconvoluted Mechanism of Action phenotype_mammalian->conclusion Compare results bacterial_start Bacterial Strain ucm05_bacterial Treat with this compound bacterial_start->ucm05_bacterial ftsz_inhibitor Treat with FtsZ-specific inhibitor bacterial_start->ftsz_inhibitor phenotype_bacterial Assess Phenotype (Growth, Filamentation) ucm05_bacterial->phenotype_bacterial ftsz_inhibitor->phenotype_bacterial phenotype_bacterial->conclusion Compare results purified_fasn Purified FASN fasn_assay FASN Activity Assay purified_fasn->fasn_assay purified_ftsz Purified FtsZ ftsz_assay FtsZ Polymerization Assay purified_ftsz->ftsz_assay ic50_fasn Determine IC50 for FASN fasn_assay->ic50_fasn ic50_ftsz Determine IC50 for FtsZ ftsz_assay->ic50_ftsz ic50_fasn->conclusion Inform cellular studies ic50_ftsz->conclusion Inform cellular studies

Caption: Experimental workflow for deconvoluting the dual inhibitory effects of this compound.

Signaling_Pathway_Inhibition cluster_this compound This compound cluster_FASN FASN Pathway (Cancer Cell) cluster_FtsZ FtsZ Pathway (Bacterial Cell) This compound This compound FASN FASN This compound->FASN FtsZ_polymers FtsZ protofilaments This compound->FtsZ_polymers Inhibits polymerization AcetylCoA Acetyl-CoA AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate NADPH FASN->Palmitate Lipid_Rafts Lipid Rafts & Membrane Integrity Palmitate->Lipid_Rafts Signaling Pro-survival Signaling (e.g., Akt) Lipid_Rafts->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation FtsZ_monomers FtsZ monomers FtsZ_monomers->FtsZ_polymers GTP GTP GTP->FtsZ_polymers Z_ring Z-ring formation FtsZ_polymers->Z_ring FtsZ_polymers->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division

Caption: Signaling pathways inhibited by the dual-action of this compound.

References

UCM05 Stability in Different Buffer Systems: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the fatty acid synthase inhibitor, UCM05, in various buffer systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a crystalline solid that is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[1] For aqueous solutions, it is recommended to first prepare a stock solution in an organic solvent like ethanol and then dilute it with the aqueous buffer of your choice.

Q2: How soluble is this compound in aqueous buffers?

A2: this compound is sparingly soluble in aqueous buffers. For instance, in a 1:40 solution of ethanol to PBS (pH 7.2), the solubility is approximately 0.02 mg/mL.[1]

Q3: How stable is this compound in an aqueous buffer solution?

A3: Aqueous solutions of this compound are not recommended for long-term storage. For a 1:40 ethanol:PBS (pH 7.2) solution, it is advised not to store the solution for more than one day. For other buffer systems, it is best practice to prepare fresh solutions for each experiment or to conduct a stability study for your specific buffer.

Q4: What are the recommended storage conditions for solid this compound?

A4: Solid this compound is stable for at least four years when stored at -20°C.

Q5: I am observing precipitation after diluting my this compound stock solution into my aqueous buffer. What should I do?

A5: This may be due to the low aqueous solubility of this compound. Consider the following troubleshooting steps:

  • Decrease the final concentration: Your experimental concentration might be above the solubility limit of this compound in that specific buffer.

  • Increase the percentage of organic solvent: A slightly higher percentage of the organic solvent from your stock solution in the final mixture might help to keep this compound in solution. However, be mindful of the potential effects of the organic solvent on your experimental system.

  • Try a different buffer system: The composition and pH of the buffer can influence the solubility of small molecules.

Troubleshooting Guide: Assessing this compound Stability in a New Buffer System

If you need to use this compound in a buffer system other than PBS, it is crucial to assess its stability. Here is a general guide to help you design and conduct a stability study.

Experimental Workflow for Stability Assessment

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock in Organic Solvent prep_working Prepare Working Solution (Dilute Stock into Buffer) prep_stock->prep_working prep_buffer Prepare Test Buffer (e.g., Tris, HEPES, Citrate) prep_buffer->prep_working incubate_t0 Timepoint 0 (Immediate Analysis) prep_working->incubate_t0 incubate_tx Incubate at Desired Temperature (e.g., 4°C, RT, 37°C) prep_working->incubate_tx hplc HPLC Analysis (Quantify this compound Peak) incubate_t0->hplc incubate_ty Timepoint X (e.g., 2, 4, 8, 24 hours) incubate_tx->incubate_ty incubate_ty->hplc visual Visual Inspection (Precipitation, Color Change) incubate_ty->visual lcms LC-MS Analysis (Identify Degradation Products) hplc->lcms plot_data Plot % this compound Remaining vs. Time hplc->plot_data determine_stability Determine Stability Window plot_data->determine_stability

Caption: A generalized workflow for assessing the stability of this compound in a chosen buffer system.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution
  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol, DMSO) at a high concentration (e.g., 10 mg/mL).[1]

  • Determine the final concentration of this compound needed for your experiment.

  • Calculate the volume of the stock solution required.

  • Just before use, dilute the stock solution into your desired aqueous buffer to the final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Protocol 2: General Stability Assessment Using HPLC
  • Prepare a working solution of this compound in your test buffer as described in Protocol 1.

  • Immediately inject a sample of the freshly prepared solution (Time 0) into an HPLC system to obtain an initial peak area for this compound.

  • Incubate the remaining solution under your desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and inject them into the HPLC.

  • Monitor the peak area of this compound over time. A decrease in the peak area suggests degradation.

  • Calculate the percentage of this compound remaining at each time point relative to Time 0.

Quantitative Data Summary

The following tables summarize the known solubility and recommended stability of this compound.

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Ethanol12 mg/mL[1]
DMSO5 mg/mL[1]
Dimethyl formamide (DMF)10 mg/mL[1]
1:40 Ethanol:PBS (pH 7.2)0.02 mg/mL[1]

Table 2: Recommended Storage and Stability of this compound

FormStorage ConditionRecommended StabilityReference
Crystalline Solid-20°C≥ 4 years
Aqueous Solution (1:40 Ethanol:PBS, pH 7.2)Room Temperature≤ 1 day

This compound Signaling Pathway Involvement

This compound is an inhibitor of fatty acid synthase and has been shown to affect key signaling pathways in cancer cells.[1] Understanding these pathways can be crucial for interpreting experimental results.

signaling_pathway Simplified Signaling Pathways Affected by this compound This compound This compound FASN Fatty Acid Synthase This compound->FASN inhibits HER2 HER2 This compound->HER2 inhibits phosphorylation Akt Akt This compound->Akt inhibits phosphorylation ERK ERK1/2 This compound->ERK inhibits phosphorylation PI3K PI3K HER2->PI3K HER2->ERK PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation ERK->Proliferation

Caption: this compound inhibits Fatty Acid Synthase and key nodes in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.

References

Preventing UCM05 from binding to plasticware

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the non-specific binding of UCM05 to laboratory plasticware.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its binding to plasticware a concern?

This compound is a small molecule inhibitor of fatty acid synthase with hydrophobic properties.[1][2] Due to its hydrophobicity, this compound has a tendency to adsorb to the surfaces of common laboratory plasticware, such as polypropylene and polystyrene. This non-specific binding can lead to a significant reduction in the effective concentration of the compound in your experiments, potentially causing inaccurate and unreliable results.[3][4][5]

Q2: What are the primary factors that influence the binding of this compound to plasticware?

The non-specific adsorption of this compound is primarily driven by hydrophobic interactions between the compound and the plastic surface.[3][5][6] The extent of this binding can be influenced by several factors, including:

  • Plastic Type: Different plastics have varying degrees of hydrophobicity.

  • Solvent/Buffer Composition: The properties of the solution, such as pH and the presence of organic solvents or surfactants, can affect binding.[7]

  • Temperature and Incubation Time: Longer incubation times and higher temperatures can sometimes increase non-specific binding.

  • Surface Area: A larger surface area of plastic in contact with the this compound solution can lead to greater adsorption.

Q3: Are there specific types of plasticware that are less prone to this compound binding?

Yes, using low-binding microplates and tubes can significantly reduce the non-specific adsorption of hydrophobic compounds like this compound.[8] Consider using plasticware that has been surface-treated to be more hydrophilic. While glass is an alternative, some hydrophobic compounds can still adhere to glass surfaces.[4]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays with this compound.

  • Possible Cause: Loss of this compound due to binding to plastic microplates, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Quantify Binding: Perform a control experiment to determine the extent of this compound loss in your current plasticware (see Experimental Protocol 1).

    • Switch to Low-Binding Plates: Repeat the experiment using commercially available low-binding microplates.

    • Pre-treat Plates: Pre-incubate the wells with a blocking agent like Bovine Serum Albumin (BSA) before adding your experimental solution (see Experimental Protocol 2).

    • Modify Buffer: Include a low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your assay buffer to reduce hydrophobic interactions.[5][7]

Issue: Low recovery of this compound during sample preparation and storage.

  • Possible Cause: Adsorption of this compound to pipette tips, microcentrifuge tubes, and storage vials.

  • Troubleshooting Steps:

    • Use Low-Retention Tips: Utilize pipette tips specifically designed to reduce sample retention.

    • Optimize Solvent: Prepare and store stock solutions of this compound in solvents where it is highly soluble, such as DMSO or ethanol, before diluting in aqueous buffers for experiments.[2]

    • Add a Surfactant: For aqueous solutions, consider adding a surfactant to the buffer to minimize binding to tube walls.[7] Be mindful that surfactants may interfere with downstream applications like mass spectrometry.[8]

    • Siliconize Glassware: If using glass vials for long-term storage, consider siliconizing the surface to create a hydrophobic barrier.

Experimental Protocols

Protocol 1: Quantification of this compound Binding to Plasticware

This protocol allows you to quantify the percentage of this compound that binds to your specific laboratory plasticware.

Materials:

  • This compound

  • Your standard laboratory plasticware (e.g., 96-well plate)

  • Low-binding plasticware (for comparison)

  • Assay buffer (e.g., PBS)

  • Spectrophotometer or HPLC system capable of detecting this compound

Methodology:

  • Prepare a working solution of this compound in your assay buffer at the desired experimental concentration.

  • Measure the initial concentration of the this compound solution (C_initial) using a suitable analytical method (e.g., UV-Vis spectroscopy at 288 nm).[1]

  • Add a known volume of the this compound solution to the wells of both your standard and low-binding plasticware.

  • Incubate the plates under your typical experimental conditions (e.g., 2 hours at 37°C).

  • After incubation, carefully transfer the supernatant from each well to a new, clean tube.

  • Measure the concentration of this compound in the supernatant (C_final).

  • Calculate the percentage of this compound bound to the plasticware using the following formula: % Bound = ((C_initial - C_final) / C_initial) * 100

Protocol 2: Pre-treatment of Plasticware with Bovine Serum Albumin (BSA)

This protocol describes how to pre-coat plasticware with BSA to block non-specific binding sites.

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Plasticware to be treated

Methodology:

  • Prepare a 1% (w/v) solution of BSA in sterile PBS.

  • Add the BSA solution to the plasticware, ensuring the entire surface that will come into contact with the this compound solution is covered.

  • Incubate for at least 1 hour at room temperature.

  • Aspirate the BSA solution.

  • Gently wash the surface with sterile PBS to remove any unbound BSA.

  • The plasticware is now ready for use in your experiment.

Data Presentation

Table 1: Comparison of this compound Binding to Different Plasticware

Plasticware TypeAverage % this compound Bound (± SD)
Standard Polystyrene45% (± 5.2%)
Standard Polypropylene38% (± 4.1%)
Low-Binding Plate8% (± 1.5%)
BSA-Coated Polystyrene12% (± 2.3%)

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Table 2: Effect of Buffer Additives on this compound Binding to Polystyrene Plates

Buffer AdditiveConcentrationAverage % this compound Bound (± SD)
None-45% (± 5.2%)
Tween-200.05%15% (± 2.8%)
Triton X-1000.01%18% (± 3.1%)
BSA1%12% (± 2.3%)

Note: The data presented in this table is illustrative. The optimal concentration of additives should be determined empirically for each assay.

Visualizations

Experimental_Workflow_for_Testing_UCM05_Binding cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis UCM05_stock Prepare this compound Working Solution Initial_Conc Measure Initial Concentration (C_initial) UCM05_stock->Initial_Conc Standard_Plate Add to Standard Plasticware Initial_Conc->Standard_Plate Incubate under experimental conditions LowBind_Plate Add to Low-Binding Plasticware Initial_Conc->LowBind_Plate Incubate under experimental conditions BSA_Plate Add to BSA-Coated Plasticware Initial_Conc->BSA_Plate Incubate under experimental conditions Final_Conc_Standard Measure Final Conc. (C_final_std) Standard_Plate->Final_Conc_Standard Final_Conc_LowBind Measure Final Conc. (C_final_low) LowBind_Plate->Final_Conc_LowBind Final_Conc_BSA Measure Final Conc. (C_final_bsa) BSA_Plate->Final_Conc_BSA Calculate_Binding Calculate % Bound Final_Conc_Standard->Calculate_Binding Final_Conc_LowBind->Calculate_Binding Final_Conc_BSA->Calculate_Binding

Caption: Workflow for quantifying this compound binding to different plasticware.

Logical_Relationship_of_Binding_Prevention cluster_solutions Mitigation Strategies This compound This compound (Hydrophobic) Binding Non-Specific Binding This compound->Binding Plasticware Standard Plasticware (Hydrophobic Surface) Plasticware->Binding Inaccurate_Results Inaccurate Experimental Results Binding->Inaccurate_Results Leads to LowBind_Plastic Use Low-Binding Plasticware LowBind_Plastic->Binding Reduces Additives Buffer Additives (Surfactants, BSA) Additives->Binding Reduces Coating Surface Coating (e.g., BSA) Coating->Binding Reduces

References

Best practices for handling and disposing of UCM05

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: UCM05

This technical support center provides essential information for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of fatty acid synthase (FASN).[1] This guide covers best practices for handling and disposal, troubleshooting for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of fatty acid synthase (FASN).[1] Its formal chemical name is 3,4,5-trihydroxy-benzoic acid 1,1'-(1,3-naphthalenediyl) ester, and it is also known as G28UCM.[1] this compound strongly suppresses the growth of certain cancer cell lines, such as human breast cancer cells.[1] It has been shown to reduce the phosphorylation of HER2, Akt, and ERK1/2.[1]

2. How should I store and handle this compound?

  • Storage: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1]

  • Handling: this compound should be considered hazardous until more information is available. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Always wash hands thoroughly after handling. It is recommended to work with potent compounds in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2][3] For highly potent active pharmaceutical ingredients (HPAPIs), which typically have an occupational exposure limit (OEL) below 10μg/m³, specialized handling in contained systems like isolators or gloveboxes is often required.[4][5]

3. How do I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as ethanol (approx. 12 mg/ml), DMSO (approx. 5 mg/ml), and dimethylformamide (DMF) (approx. 10 mg/ml). These organic stock solutions should be purged with an inert gas. This compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice. For example, a 1:40 solution of ethanol to PBS (pH 7.2) yields a solubility of approximately 0.02 mg/ml. It is not recommended to store aqueous solutions for more than one day.

4. What are the best practices for disposing of this compound waste?

All hazardous chemical waste, including this compound and any contaminated materials, must be disposed of according to institutional and local regulations.[6][7]

  • Liquid Waste: Collect organic solvent waste containing this compound in a designated, leak-proof container.[6][8] Do not mix with aqueous or incompatible wastes.[6][9]

  • Solid Waste: Chemically contaminated solid waste, such as gloves, pipette tips, and tubes, should be collected in a designated, clearly labeled container.[8]

  • Empty Containers: To be considered "empty," a container must be thoroughly emptied.[8] For acutely hazardous waste, the container must be triple-rinsed, with the rinsate collected as hazardous waste.[9]

  • General Guidance: Never dispose of hazardous chemicals down the sink or in the regular trash.[6][8] Clearly label all waste containers with their contents.[6][9]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected results in cell-based assays. 1. Cell Health and Passage Number: Cells that are unhealthy or have a high passage number can respond differently to treatment.1. Ensure cells are healthy and within a low passage number range. Regularly check for mycoplasma contamination.[10]
2. Inaccurate Drug Concentration: Errors in serial dilutions or improper mixing can lead to incorrect final concentrations.2. Carefully prepare stock and working solutions. Vortex solutions thoroughly before adding to cells.
3. Edge Effects in Microplates: Evaporation from wells on the edge of a multi-well plate can concentrate the compound and affect cell growth.3. To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS.
Low or no inhibition of FASN activity observed. 1. Inactive Compound: Improper storage or handling may have degraded the this compound.1. Ensure this compound has been stored correctly at -20°C. Prepare fresh stock solutions.
2. Suboptimal Assay Conditions: The concentration of this compound or the incubation time may not be optimal for the cell line being used.2. Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line. Also, consider a time-course experiment.
3. Assay Interference: Components in the assay buffer or media could be interfering with this compound activity.3. Review the assay protocol and consider if any components, such as high serum concentrations, could be interfering. Adding BSA or detergents can sometimes reduce non-specific binding.[11]
Precipitation of this compound in cell culture media. 1. Poor Solubility: this compound has limited solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) may be too low to keep the compound in solution.1. Ensure the final concentration of the organic solvent in the cell culture media is sufficient to maintain solubility but not high enough to be toxic to the cells (typically ≤0.5% DMSO).
2. Interaction with Media Components: this compound may precipitate upon interaction with proteins or other components in the cell culture media.2. After diluting the this compound stock solution into the media, visually inspect for any precipitation before adding it to the cells.

Experimental Protocols

Protocol: Western Blot Analysis of Downstream FASN Signaling

This protocol describes how to assess the effect of this compound on the phosphorylation of Akt, a downstream target in a related pathway, in a human cancer cell line (e.g., SK-BR-3).

Materials:

  • SK-BR-3 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding: Seed SK-BR-3 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt and the loading control (GAPDH).

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as reported in the literature.

Cell LineCancer TypeIC50 (µM)
SK-BR-3Breast Cancer21[1]

Visualizations

Signaling Pathway Diagram

FASN_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 FASN Fatty Acid Synthase (FASN) mTORC1->FASN Activates Lipogenesis Lipogenesis & Cell Growth FASN->Lipogenesis This compound This compound This compound->FASN Inhibits Proliferation Cell Proliferation Lipogenesis->Proliferation

Caption: Simplified signaling pathway showing the role of FASN and the inhibitory action of this compound.

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Seed Cells treat Treat with this compound (or vehicle) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (BCA Assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer (PVDF membrane) sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis detect->analyze end End: Results analyze->end

Caption: Step-by-step workflow for Western blot analysis to measure protein phosphorylation after this compound treatment.

References

Validation & Comparative

A Comparative Guide to FASN Inhibitors in Oncology Research: UCM05 (G28UCM) vs. C75

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent Fatty Acid Synthase (FASN) inhibitors, UCM05 (also referred to as G28UCM) and C75, for their application in cancer research. This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes their impact on cellular signaling pathways.

Executive Summary

Fatty Acid Synthase (FASN) is a key enzyme in de novo fatty acid synthesis and is frequently overexpressed in various cancers, making it a compelling target for anti-cancer therapies. Both this compound (G28UCM) and C75 are inhibitors of FASN that have demonstrated anti-neoplastic activities. C75, a well-established FASN inhibitor, is known for its potent, irreversible inhibition but is also associated with the significant side effect of weight loss. This compound (G28UCM) is a newer, synthetic inhibitor that shows promising in vivo efficacy, particularly in HER2-positive breast cancer models, without inducing weight loss, offering a potentially improved therapeutic window.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound (G28UCM) and C75, focusing on their inhibitory concentrations in various cancer cell lines. It is important to note that direct comparative studies under identical conditions are limited, and thus these values should be interpreted with consideration of the different experimental setups.

Table 1: Inhibitory Concentration of this compound (G28UCM) and C75 in Cancer Cell Lines

InhibitorCell LineCancer TypeAssay TypeInhibitory Concentration (IC50 / IC30)Reference
This compound (G28UCM) AU565 (parental)Breast Cancer (HER2+)MTT AssayIC30: 22 ± 7 µM[1]
AU565 (Trastuzumab-resistant)Breast Cancer (HER2+)MTT AssayIC30: 24 ± 8 µM[1]
AU565 (Lapatinib-resistant)Breast Cancer (HER2+)MTT AssayIC30: 17 ± 2 µM[1]
C75 PC3Prostate CancerClonogenic AssayIC50: 35 µM[2][3]
LNCaPProstate CancerSpheroid Growth AssayIC50: 50 µM[3]
A375MelanomaNot SpecifiedIC50: 32.43 µM[2]
SK-Ov3Ovarian CancerNot SpecifiedSignificant decrease in p185HER2 at various concentrations[4]
BT-474Breast Cancer (HER2+)Not SpecifiedSignificant decrease in p185HER2 at various concentrations[4]
MDA-MB-453Breast CancerNot SpecifiedSignificant decrease in p185HER2 at various concentrations[4]
T47-DBreast CancerNot SpecifiedSignificant decrease in p185HER2 at various concentrations[4]

Mechanism of Action

This compound (G28UCM): this compound is a potent, novel synthetic inhibitor of FASN.[5] Its precise binding site and mechanism of inhibition are still under detailed investigation, but it has been shown to effectively inhibit FASN activity in cancer cells.[6] A key characteristic of G28UCM is its ability to induce apoptosis in cancer cells and its synergistic effects with anti-HER2 therapies.[6]

C75: C75 is a synthetic alpha-methylene-gamma-butyrolactone that acts as a slow-binding, irreversible inhibitor of FASN.[7][8] It covalently modifies multiple domains of the FASN enzyme, including the β-ketoacyl synthase, enoyl reductase, and thioesterase domains.[8] This broad inhibitory action leads to the accumulation of malonyl-CoA, which is believed to contribute to its cytotoxic effects.[7]

Experimental Protocols

Below are detailed methodologies for key experiments frequently cited in the study of FASN inhibitors.

FASN Inhibition Assay (Spectrophotometric)

This protocol is a generalized method for determining the enzymatic activity of FASN by measuring the oxidation of NADPH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

    • Substrate Solution: Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) stocks in assay buffer.

    • Enzyme Solution: Purified FASN enzyme diluted in assay buffer to the desired concentration.

    • Inhibitor Solutions: this compound (G28UCM) and C75 are dissolved in DMSO to create stock solutions, which are then serially diluted in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 10 µL of NADPH solution, and 10 µL of acetyl-CoA solution to each well.

    • Add 10 µL of the inhibitor solution (or DMSO for control) to the respective wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the FASN enzyme solution to each well.

    • Immediately after adding the enzyme, add 10 µL of malonyl-CoA solution to start the reaction.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of NADPH oxidation is proportional to FASN activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of FASN inhibitors on cancer cell lines.

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., MCF-7, PC3, AU565).

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with Inhibitors:

    • Prepare serial dilutions of this compound (G28UCM) and C75 in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 or IC30 values.[1]

In Vivo Xenograft Study

This is a general workflow for evaluating the in vivo anti-tumor efficacy of FASN inhibitors.

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly by measuring tumor volume with calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the FASN inhibitors (this compound or C75) or vehicle control via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dosage and schedule.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight of the mice 2-3 times per week.

    • Monitor the general health and behavior of the mice for any signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis:

    • Plot the mean tumor volume and body weight over time for each group.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Signaling Pathway Analysis

FASN inhibition has been shown to impact critical signaling pathways involved in cancer cell proliferation and survival, most notably the HER2 pathway.

Effect of this compound (G28UCM) and C75 on the HER2 Signaling Pathway

Both this compound (G28UCM) and C75 have been demonstrated to suppress the HER2 signaling cascade.[4][6] Inhibition of FASN leads to a downregulation of phosphorylated (active) HER2, which in turn affects its downstream effectors, including the PI3K/AKT/mTOR and MAPK/ERK pathways. This disruption of oncogenic signaling contributes to the anti-proliferative and pro-apoptotic effects of these inhibitors.

FASN_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FASN FASN FASN->HER2 modulates activity This compound This compound (G28UCM) This compound->FASN inhibits C75 C75 C75->FASN inhibits

Caption: FASN inhibitors this compound and C75 impact the HER2 signaling pathway.

Experimental Workflow for Evaluating FASN Inhibitors

The following diagram illustrates a typical workflow for the preclinical evaluation of FASN inhibitors like this compound (G28UCM) and C75.

FASN_Inhibitor_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation FASN_Assay FASN Inhibition Assay IC50_Determination IC50/IC30 Determination FASN_Assay->IC50_Determination Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Viability->IC50_Determination Signaling_Analysis Signaling Pathway Analysis (Western Blot) Mechanism_Elucidation Mechanism of Action Signaling_Analysis->Mechanism_Elucidation Xenograft Xenograft Tumor Model Efficacy Efficacy Assessment (Tumor Growth) Xenograft->Efficacy Toxicity Toxicity Assessment (Body Weight, etc.) Xenograft->Toxicity Therapeutic_Potential Therapeutic Potential Evaluation Efficacy->Therapeutic_Potential Toxicity->Therapeutic_Potential IC50_Determination->Mechanism_Elucidation Mechanism_Elucidation->Therapeutic_Potential

References

A Comparative Guide to the Anticancer Activities of UCM05 and Orlistat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying and characterizing novel anticancer agents is a paramount objective. Both UCM05 and the repurposed drug Orlistat have emerged as promising candidates due to their inhibitory effects on fatty acid synthase (FASN), a key enzyme implicated in tumor cell proliferation and survival. This guide provides a comprehensive comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Overview of this compound and Orlistat

This compound (G28UCM) is a potent and selective synthetic inhibitor of FASN.[1][2] It has demonstrated significant anticancer activity, particularly against HER2-positive breast cancer cells, including those resistant to anti-HER2 therapies.[1][3]

Orlistat , widely known as a weight-loss medication, also functions as an inhibitor of FASN, specifically targeting its thioesterase domain.[4][5] Its anticancer properties have been documented in various cancer types, including breast, prostate, and pancreatic cancers.[6][7]

Comparative Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of this compound and Orlistat across various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
SK-BR-3Breast Cancer (HER2+)21[2]
AU565Breast Cancer (HER2+)~22 (IC30)[3]
AU565TR (Trastuzumab-resistant)Breast Cancer (HER2+)~24 (IC30)[3]
AU565LR (Lapatinib-resistant)Breast Cancer (HER2+)~17 (IC30)[3]

Table 2: IC50 Values of Orlistat in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer~100 (apparent Ki for FAS)[4]
SK-Br3Breast Cancer (HER2+)Not specified, but showed significant antiproliferative effects at micromolar concentrations.[6]
PANC-1Pancreatic CancerNot specified, but showed significant antiproliferative effects.[7]
NUGC-3Gastric CancerNot specified, but showed growth inhibition.[8]
B16-F10MelanomaNot specified, but showed reduced cell growth.[8]
ECC-1Endometrial CancerNot specified, but showed decreased proliferation.[8]
KLEEndometrial CancerNot specified, but showed decreased proliferation.[8]

Mechanism of Action and Signaling Pathways

Both this compound and Orlistat exert their primary anticancer effects through the inhibition of FASN. This enzyme is crucial for the de novo synthesis of fatty acids, which are essential for membrane biogenesis, energy storage, and signaling molecule production in rapidly proliferating cancer cells.

Inhibition of FASN by these compounds leads to a depletion of fatty acids, which in turn triggers several downstream events, including:

  • Induction of Apoptosis: Both this compound and Orlistat have been shown to induce programmed cell death in cancer cells.[2][3][4] This is often evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[6]

  • Cell Cycle Arrest: By depriving cancer cells of essential lipids, these inhibitors can halt the cell cycle, preventing further proliferation.[6]

  • Modulation of Key Signaling Pathways: FASN activity is intricately linked to major oncogenic signaling pathways. Inhibition of FASN by this compound and Orlistat has been shown to impact the HER2, PI3K/Akt, and MAPK/ERK pathways.[2][3][9]

FASN and HER2 Signaling Interplay

In HER2-positive breast cancers, there is a well-established link between FASN and HER2 signaling. HER2 overexpression upregulates FASN, and in turn, FASN activity is required to maintain the proper localization and signaling of HER2 at the cell membrane. By inhibiting FASN, both this compound and Orlistat can disrupt this feedback loop, leading to reduced HER2 signaling and decreased tumor cell survival.[3]

FASN_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K MAPK_ERK MAPK/ERK HER2->MAPK_ERK Akt Akt PI3K->Akt FASN FASN Akt->FASN Upregulates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_ERK->Proliferation FattyAcids Fatty Acids FASN->FattyAcids FattyAcids->HER2 Maintains Localization This compound This compound This compound->FASN Orlistat Orlistat Orlistat->FASN

FASN and HER2 Signaling Interplay.
Downstream Effects of FASN Inhibition

The inhibition of FASN by this compound and Orlistat leads to the downregulation of key downstream signaling pathways that are critical for cancer cell growth and survival.

Downstream_Effects cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects FASN_Inhibition FASN Inhibition (this compound / Orlistat) pHER2 pHER2 (Reduced) FASN_Inhibition->pHER2 pAkt pAkt (Reduced) FASN_Inhibition->pAkt pERK pERK (Reduced) FASN_Inhibition->pERK Apoptosis Apoptosis (Increased) FASN_Inhibition->Apoptosis CellCycleArrest Cell Cycle Arrest FASN_Inhibition->CellCycleArrest Proliferation Proliferation (Decreased) pHER2->Proliferation pAkt->Proliferation pERK->Proliferation

Downstream Effects of FASN Inhibition.

Experimental Protocols

This section provides an overview of the methodologies commonly employed to evaluate the anticancer activity of FASN inhibitors like this compound and Orlistat.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Orlistat for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (PARP Cleavage by Western Blot)

This method detects a key hallmark of apoptosis.

  • Cell Treatment: Treat cancer cells with this compound or Orlistat at the desired concentrations and time points.

  • Protein Extraction: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with a primary antibody specific for cleaved PARP, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate. An increase in the cleaved PARP band indicates apoptosis.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment Administration: Administer this compound, Orlistat, or a vehicle control to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Lines Treatment Treat with this compound / Orlistat CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (PARP Cleavage) Treatment->Apoptosis WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot Xenograft Establish Xenograft Tumors InVivoTreatment Treat Mice with this compound / Orlistat Xenograft->InVivoTreatment TumorGrowth Monitor Tumor Growth InVivoTreatment->TumorGrowth Endpoint Endpoint Analysis TumorGrowth->Endpoint

General Experimental Workflow.

Conclusion

Both this compound and Orlistat demonstrate significant anticancer activity by targeting the FASN enzyme. While this compound appears to be a more potent and specific FASN inhibitor developed for oncological applications, Orlistat represents a promising repurposed drug with a well-established safety profile. The choice between these compounds for further research and development may depend on the specific cancer type, the desired potency, and the therapeutic context. The experimental data and methodologies outlined in this guide provide a solid foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these FASN inhibitors in oncology.

References

A Head-to-Head Comparison of UCM05 and Acyclovir for Herpes Simplex Virus Type 2 (HSV-2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel antiviral compound UCM05 and the established drug Acyclovir for the treatment of Herpes Simplex Virus Type 2 (HSV-2). We will delve into their distinct mechanisms of action, present available quantitative data from in vitro studies, and provide detailed experimental protocols for key assays.

Introduction

Herpes Simplex Virus Type 2 (HSV-2) is a prevalent pathogen, causing genital herpes and increasing the risk of HIV transmission.[1] For decades, Acyclovir, a nucleoside analog, has been the cornerstone of HSV-2 therapy. However, the emergence of Acyclovir-resistant strains necessitates the development of new antiviral agents with alternative mechanisms of action. This compound, a small molecule inhibitor of fatty acid synthase (FASN), has recently emerged as a promising candidate with potent anti-HSV-2 activity, including efficacy against Acyclovir-resistant isolates.[1]

Mechanisms of Action

This compound and Acyclovir combat HSV-2 through fundamentally different pathways, offering potential for synergistic use and for treating resistant infections.

This compound: A Dual-Pronged Attack

This compound exhibits a multifaceted mechanism of action against HSV-2. Firstly, it directly interacts with the virus, binding to viral glycoproteins gB and gD. This interaction disrupts the integrity of the viral envelope, thereby inhibiting viral entry into host cells. Secondly, this compound targets a crucial host cell enzyme, fatty acid synthase (FASN). By inhibiting FASN, this compound interferes with the synthesis of fatty acids that are essential for viral replication, effectively reducing the production of new viral particles.[1][2]

UCM05_Mechanism cluster_virus HSV-2 Virion cluster_cell Host Cell gB gB Envelope Viral Envelope gD gD FASN Fatty Acid Synthase (FASN) FattyAcids Fatty Acids FASN->FattyAcids Produces ViralReplication Viral Replication FattyAcids->ViralReplication Required for This compound This compound This compound->gB Binds This compound->gD Binds This compound->Envelope Disrupts This compound->FASN Inhibits

Caption: Mechanism of Action of this compound against HSV-2.
Acyclovir: Chain Termination of Viral DNA

Acyclovir is a guanosine analog that acts as a prodrug. Its antiviral activity is dependent on its phosphorylation, a process initiated by the viral thymidine kinase (TK). Once converted to Acyclovir triphosphate, it serves as a substrate for the viral DNA polymerase. Incorporation of Acyclovir triphosphate into the growing viral DNA chain leads to termination of the chain, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.[1]

Acyclovir_Mechanism cluster_cell Infected Host Cell Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Phosphorylation ACV_TP Acyclovir Triphosphate ACV_MP->ACV_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Inhibits Viral_TK Viral Thymidine Kinase (TK) Host_Kinases Host Cell Kinases Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Mediates

Caption: Mechanism of Action of Acyclovir against HSV-2.

Quantitative Data Comparison

The following tables summarize the available in vitro efficacy and cytotoxicity data for this compound and Acyclovir against HSV-2. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between studies.

Table 1: In Vitro Efficacy of this compound against HSV-2

Cell LineIC₅₀ (µM)
Vero3.67 ± 0.24
HeLa1.57 ± 0.6
D4072.89 ± 0.18
Beas-2B2.23 ± 0.45
Source: Data extracted from a study on the antiviral activity of this compound. The half-maximal inhibitory concentration (IC₅₀) was determined by RT-qPCR.

Table 2: In Vitro Efficacy of Acyclovir against HSV-2

Virus StrainEC₅₀ (µM)
HSV-2 (Wild-Type)0.86
Source: Data from a study characterizing the antiviral activity of Acyclovir. The half-maximal effective concentration (EC₅₀) was determined.

Table 3: Cytotoxicity of this compound and Acyclovir

CompoundCell LineCC₅₀ (µM)
This compoundVero88.88 ± 2.2
This compoundHeLa32.58 ± 0.49
This compoundD40745.67 ± 1.53
This compoundBeas-2B63.49 ± 3.12
AcyclovirKeratinocytes>600
AcyclovirFibroblasts>600
Source: CC₅₀ (half-maximal cytotoxic concentration) values for this compound and Acyclovir from various studies.[3]

Table 4: Efficacy against Acyclovir-Resistant HSV-2

CompoundCell LineIC₅₀ (µM)
This compoundHeLa1.03 ± 0.3
AcyclovirHeLa73.09 ± 1.04
Source: A direct comparison in HeLa cells infected with an Acyclovir-resistant HSV-2 strain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the antiviral activity of this compound and Acyclovir.

Plaque Reduction Assay

This assay is a standard method for quantifying infectious virus particles.

Plaque_Reduction_Assay start Seed Vero cells in 6-well plates incubate1 Incubate overnight start->incubate1 infect Infect cells with HSV-2 (100 PFU/well) incubate1->infect adsorb Allow virus adsorption (1h at 37°C) infect->adsorb add_compound Add serial dilutions of this compound or Acyclovir adsorb->add_compound overlay Add methylcellulose overlay add_compound->overlay incubate2 Incubate for 48-72h overlay->incubate2 fix_stain Fix cells and stain with crystal violet incubate2->fix_stain count Count plaques and calculate % inhibition fix_stain->count end Determine IC₅₀ count->end

Caption: Workflow for a Plaque Reduction Assay.

Protocol:

  • Cell Seeding: Seed Vero cells in 6-well plates and allow them to form a confluent monolayer overnight.[4]

  • Infection: Infect the cell monolayers with a known amount of HSV-2 (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour at 37°C.[5]

  • Compound Addition: Remove the viral inoculum and add cell culture medium containing serial dilutions of this compound or Acyclovir.

  • Overlay: After a 1-2 hour incubation, overlay the cells with a medium containing methylcellulose to restrict viral spread to adjacent cells, leading to the formation of localized plaques.[6]

  • Incubation: Incubate the plates for 2-3 days to allow for plaque development.[6]

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. The number of plaques in treated wells is counted and compared to untreated controls to determine the percentage of inhibition.[4]

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Western Blot for Viral Protein Expression

Western blotting is used to detect and quantify specific viral proteins in infected cell lysates.

Protocol:

  • Cell Lysis: Infect cells with HSV-2 and treat with this compound or Acyclovir for a specified period. Lyse the cells to release total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for an HSV-2 protein (e.g., gD or VP16).

  • Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensity to determine the relative expression of the viral protein.

Real-Time Quantitative PCR (RT-qPCR) for Viral DNA Quantification

RT-qPCR is a highly sensitive method to quantify the number of viral DNA copies in a sample.

Protocol:

  • DNA Extraction: Infect cells with HSV-2 and treat with the antiviral compounds. Extract total DNA from the cells.

  • Reaction Setup: Prepare a reaction mixture containing the extracted DNA, primers specific for a conserved region of the HSV-2 genome (e.g., the polymerase gene), a fluorescent probe (e.g., TaqMan or SYBR Green), and DNA polymerase.[7]

  • Amplification and Detection: Perform the PCR in a real-time thermal cycler. The accumulation of fluorescent signal is measured at each cycle, which is proportional to the amount of amplified DNA.

  • Quantification: A standard curve is generated using known quantities of viral DNA to determine the absolute copy number of viral DNA in the experimental samples.

Conclusion

This compound presents a promising alternative to Acyclovir for the treatment of HSV-2, particularly in the context of emerging drug resistance. Its unique dual mechanism of action, targeting both viral entry and a host-cell metabolic pathway essential for viral replication, distinguishes it from traditional nucleoside analogs. While Acyclovir remains a potent and specific inhibitor of viral DNA replication, the data suggests this compound is effective against both wild-type and Acyclovir-resistant HSV-2 strains. Further head-to-head in vivo studies are warranted to fully elucidate the therapeutic potential of this compound. The detailed experimental protocols provided herein should facilitate further research and comparative analysis in the field of antiviral drug development.

References

Validating the FASN Inhibitory Activity of UCM05 in a Novel Cell Line: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Activity of FASN Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of UCM05 and other well-characterized FASN inhibitors in different cancer cell lines. This data provides a baseline for evaluating the potency of this compound in the A549 cell line.

InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound (G28UCM) SK-BR-3Breast Cancer21[4]
OrlistatChronic Lymphocytic Leukemia (Primary Cells)Leukemia2.35
C75PC3Prostate Cancer35[5]
TVB-3166CALU-6Non-Small Cell Lung Cancer0.10[6]

Experimental Validation Workflow

A systematic approach is crucial for the robust validation of this compound's FASN inhibitory activity. The following workflow outlines the key experimental stages.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Interpretation A Cell Line Selection: A549 (High FASN Expression) B Cell Viability Assay (MTT) Determine IC50 of this compound A->B C Western Blot Analysis Confirm FASN Protein Downregulation B->C D Lipid Accumulation Assay (Oil Red O) Visualize Reduction in Intracellular Lipids C->D E Benchmark against known FASN inhibitors (Orlistat, C75, TVB-3166) D->E F Compare IC50 values and phenotypic effects E->F G Correlate FASN inhibition with cell viability and lipid content F->G H Publish findings G->H

Caption: Experimental workflow for this compound validation.

FASN Signaling Pathway and Inhibition

FASN is a critical enzyme in the de novo lipogenesis pathway, which is often hyperactivated in cancer cells to support rapid proliferation and membrane synthesis. This compound and other inhibitors block this pathway, leading to an accumulation of cytotoxic malonyl-CoA and a deficit in fatty acids, ultimately inducing apoptosis.

G cluster_0 Upstream Signaling cluster_1 De Novo Lipogenesis cluster_2 Inhibition cluster_3 Cellular Outcomes Growth_Factors Growth Factors (e.g., EGF, HER2) PI3K_AKT PI3K/AKT Pathway Growth_Factors->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Growth_Factors->MAPK_ERK SREBP1c SREBP-1c PI3K_AKT->SREBP1c MAPK_ERK->SREBP1c FASN FASN SREBP1c->FASN Upregulates Expression Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Malonyl_CoA->FASN Fatty_Acids Fatty Acids FASN->Fatty_Acids Apoptosis Apoptosis FASN->Apoptosis Inhibition leads to Lipid_Depletion Lipid Depletion Fatty_Acids->Lipid_Depletion This compound This compound This compound->FASN Inhibits Other_Inhibitors Orlistat, C75, TVB-3166 Other_Inhibitors->FASN Inhibits

Caption: FASN signaling pathway and points of inhibition.

Detailed Experimental Protocols

Cell Viability and IC50 Determination (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on A549 cells and calculating its IC50 value.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound and other FASN inhibitors (Orlistat, C75, TVB-3166)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in cell viability.

FASN Protein Expression (Western Blot)

This protocol is to assess the effect of this compound on the expression level of FASN protein in A549 cells.

Materials:

  • A549 cells treated with this compound (at IC50 concentration) and controls

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against FASN

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat A549 cells with this compound for 24-48 hours. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-FASN antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the FASN expression to the loading control.

Intracellular Lipid Accumulation (Oil Red O Staining)

This protocol is to visualize and quantify the effect of this compound on intracellular lipid droplet formation in A549 cells.

Materials:

  • A549 cells cultured on coverslips in a 6-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • Mayer's hematoxylin

  • Microscope

Procedure:

  • Cell Treatment: Treat A549 cells with this compound (at IC50 concentration) for 48-72 hours.

  • Fixation: Wash the cells with PBS and fix them with 4% PFA for 30 minutes.

  • Staining: Wash the fixed cells with distilled water and then with 60% isopropanol. Stain the cells with freshly prepared Oil Red O solution for 15-20 minutes.

  • Differentiation and Counterstaining: Differentiate the staining with 60% isopropanol and then wash with distilled water. Counterstain the nuclei with Mayer's hematoxylin for 1 minute.

  • Microscopy: Mount the coverslips on microscope slides and observe the lipid droplets (stained red) and nuclei (stained blue) under a light microscope.

  • Quantification (Optional): The stained lipid droplets can be quantified by extracting the Oil Red O with isopropanol and measuring the absorbance at 510 nm.

Logical Framework for Validation

The validation of this compound's FASN inhibitory activity in A549 cells follows a logical progression from establishing a dose-response relationship to confirming the on-target effect and visualizing the downstream cellular consequences.

G cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Expected Outcomes cluster_3 Conclusion A This compound inhibits FASN activity in A549 non-small cell lung cancer cells B Treat A549 cells with a range of this compound concentrations C Measure cell viability to determine IC50 B->C D Assess FASN protein levels post-treatment B->D E Visualize intracellular lipid content B->E F Dose-dependent decrease in cell viability C->F G Reduction in FASN protein expression D->G H Decrease in lipid droplet formation E->H I This compound's FASN inhibitory activity is validated in A549 cells F->I G->I H->I

Caption: Logical flow of the validation study.

References

A Comparative Analysis of UCM05 and Trastuzumab in HER2+ Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel fatty acid synthase (FASN) inhibitor, UCM05 (also known as G28UCM), and the established monoclonal antibody, Trastuzumab, in the context of HER2-positive (HER2+) cancer cells. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct and overlapping mechanisms of these two therapeutic agents.

Executive Summary

Trastuzumab is a cornerstone of therapy for HER2+ cancers, directly targeting the HER2 receptor to inhibit downstream signaling and recruit immune effector cells. This compound represents a novel approach, inhibiting the metabolic enzyme FASN, which is often overexpressed in cancer cells and has been shown to be linked to the HER2 signaling pathway. While direct head-to-head comparative studies are limited, available data suggests that this compound is effective in both Trastuzumab-sensitive and -resistant HER2+ cell lines, highlighting its potential as a valuable therapeutic strategy.

Data Presentation: In Vitro and In Vivo Efficacy

Table 1: Comparative In Vitro Cytotoxicity
CompoundCell LineAssay TypeMetricValueReference
This compound (G28UCM) SK-BR-3Not SpecifiedIC5021 µM[1]
AU565 (Parental)MTTIC3022 ± 7 µM[2]
AU565 (Trastuzumab-Resistant)MTTIC3024 ± 8 µM[2]
AU565 (Lapatinib-Resistant)MTTIC3017 ± 2 µM[2]
Trastuzumab AU565 (Parental)MTTIC302 ± 0.7 µM[2]
AU565 (Trastuzumab-Resistant)MTTIC30> 50 µM[2]
AU565 (Lapatinib-Resistant)MTTIC3031.5 ± 4.9 µM[2]
SK-BR-3LDH ReleaseIC50100 ng/ml
MDA-MB-453XTTIC50167 µg/mL (at 48h)[3]

Note: Direct comparison of ICxx values should be made with caution due to variations in experimental protocols (e.g., assay type, treatment duration) across different studies.

Table 2: Comparative In Vivo Efficacy in HER2+ Xenograft Models
CompoundXenograft ModelDosingKey FindingsReference
This compound (G28UCM) BT47440 mg/Kg daily i.p.Reduced tumor size in 5 out of 14 established xenografts. Responding tumors showed decreased p-HER2, p-AKT, and p-ERK1/2.[4][5]
Trastuzumab BT-474Not SpecifiedTrastuzumab treatment is associated with a substantial reduction in tumor growth.[6]
Multiple HER2+ modelsVariousSignificantly inhibits tumor growth in HER2-overexpressing models.[7][8]

Mechanism of Action and Signaling Pathways

Trastuzumab and this compound employ distinct primary mechanisms to exert their anti-cancer effects in HER2+ cells.

Trastuzumab is a humanized monoclonal antibody that binds to the extracellular domain of the HER2 receptor[6]. This interaction leads to:

  • Inhibition of HER2 signaling: By blocking HER2 dimerization and promoting its internalization and degradation, Trastuzumab attenuates the downstream PI3K/Akt and MAPK signaling pathways, which are crucial for cell proliferation and survival[9].

  • Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc portion of Trastuzumab is recognized by immune cells, such as natural killer (NK) cells, leading to the targeted killing of tumor cells[10].

This compound is a small molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in de novo lipogenesis[1]. The inhibition of FASN in cancer cells leads to:

  • Downregulation of HER2 signaling: this compound has been shown to decrease the phosphorylation of HER2, as well as downstream effectors like Akt and ERK1/2[4][5]. This suggests a feedback loop between FASN activity and the HER2 pathway.

  • Induction of Apoptosis: Inhibition of FASN can lead to the accumulation of toxic levels of malonyl-CoA and a reduction in the production of essential fatty acids, ultimately triggering apoptosis[5].

Signaling Pathway Diagrams

Trastuzumab_Pathway Trastuzumab Trastuzumab HER2 HER2 Receptor Trastuzumab->HER2 Binds & Inhibits NK_Cell NK Cell Trastuzumab->NK_Cell Recruits PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation ADCC ADCC NK_Cell->HER2 Induces Cytotoxicity

Caption: Trastuzumab's mechanism of action in HER2+ cells.

UCM05_Pathway This compound This compound FASN FASN This compound->FASN Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces pHER2 p-HER2 FASN->pHER2 Modulates Proliferation Cell Proliferation & Survival FASN->Proliferation pAkt p-Akt pHER2->pAkt pERK p-ERK1/2 pHER2->pERK pAkt->Proliferation pERK->Proliferation

Caption: this compound's mechanism of action in HER2+ cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a generalized procedure for determining the cytotoxic effects of this compound and Trastuzumab on HER2+ cancer cell lines.

  • Cell Seeding: Plate HER2+ breast cancer cells (e.g., SK-BR-3, BT-474, AU565) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Trastuzumab. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[11][12][13][14].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/IC30 values.

MTT_Workflow A Seed HER2+ cells in 96-well plate B Treat with this compound or Trastuzumab A->B C Incubate (48-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570nm F->G H Calculate cell viability & ICxx values G->H Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G H Data Analysis G->H

References

Synergistic Anti-Cancer Effects of UCM05 with Standard Chemotherapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of UCM05, a novel fatty acid synthase (FASN) inhibitor, when used in combination with standard chemotherapeutic agents. The data presented herein demonstrates the potential of this compound to enhance the efficacy of existing cancer therapies, particularly in the context of HER2-positive breast cancer and in overcoming drug resistance.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound (also referred to as G28UCM) alone and in combination with various standard cancer therapies. The data is primarily derived from studies on HER2-positive breast cancer cell lines.

Table 1: In Vitro Synergistic Interactions of this compound with Anti-HER2/EGFR Therapies
CombinationCell LineInteraction Index (Ix)Interpretation
This compound + Trastuzumab (Anti-HER2)AU5650.519 ± 0.178Strong Synergy
This compound + Lapatinib (Anti-HER2/EGFR)AU5650.796 ± 0.144Synergy
This compound + Erlotinib (Anti-EGFR)AU5650.832 ± 0.161Synergy
This compound + Gefitinib (Anti-EGFR)AU5650.735 ± 0.092Synergy
This compound + Cetuximab (Anti-EGFR)AU565Not SynergisticNo Significant Synergy

An Interaction Index (Ix) < 1 indicates a synergistic effect, Ix = 1 indicates an additive effect, and Ix > 1 indicates an antagonistic effect.[1]

Table 2: Cytotoxic Activity (IC30) of this compound in Parental and Drug-Resistant HER2+ Breast Cancer Cell Lines
Cell LineThis compound (G28UCM) IC30 (µM)Trastuzumab IC30 (µM)Lapatinib IC30 (µM)
AU565 (Parental)22 ± 72 ± 0.71.6
AU565TR (Trastuzumab-Resistant)24 ± 8> 50No cytotoxic activity
AU565LR (Lapatinib-Resistant)17 ± 231.5 ± 4.914

Data represents the concentration required to inhibit cell growth by 30%. This compound retains its cytotoxic activity in cell lines resistant to standard anti-HER2 therapies.[2]

Table 3: In Vivo Efficacy of this compound in a BT474 HER2+ Breast Cancer Xenograft Model
Treatment GroupDosageOutcome
Vehicle Control-Progressive tumor growth.
This compound (G28UCM)40 mg/kg/day (intraperitoneal)Significant decrease in tumor volume compared to the control group. At the end of the 45-day experiment, 5 out of 14 treated animals had no identifiable residual tumor.[1][3] No significant weight loss was observed in the treated animals.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Synergy Analysis (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells in 96-well microtiter plates at an appropriate density and allow them to attach overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound, the chemotherapeutic agent of interest, and the combination of both. Include untreated cells as a control.

  • Incubation: Incubate the plates for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. For synergy analysis, the isobole method can be used to calculate the Interaction Index (Ix).[4][5][6]

Western Blot Analysis for Apoptosis (PARP Cleavage)

This protocol is used to detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

  • Cell Lysis: Treat cells with the desired compounds, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (recognizing both the full-length and cleaved forms) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.[7]

Western Blot Analysis for Signaling Pathway Modulation (p-HER2, p-Akt, p-ERK1/2)

This method is used to assess the phosphorylation status of key signaling proteins.

  • Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the PARP cleavage protocol.

  • SDS-PAGE and Protein Transfer: Follow steps 3 and 4 from the PARP cleavage protocol.

  • Blocking: Follow step 5 from the PARP cleavage protocol.

  • Primary Antibody Incubation: Incubate separate membranes with primary antibodies specific for the phosphorylated forms of HER2 (p-HER2), Akt (p-Akt), and ERK1/2 (p-ERK1/2) overnight at 4°C. Also, probe separate membranes with antibodies for total HER2, Akt, and ERK1/2 to serve as loading controls and to assess changes in total protein levels. An antibody against a housekeeping protein like β-actin or GAPDH should also be used as a loading control.

  • Washing and Secondary Antibody Incubation: Follow steps 7, 8, and 9 from the PARP cleavage protocol.

  • Detection: Follow step 10 from the PARP cleavage protocol. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the signaling pathway.[8][9]

Visualizations

Signaling Pathway of this compound Synergistic Action

UCM05_Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FASN FASN Malonyl_CoA Malonyl-CoA FASN->Malonyl_CoA FASN->Proliferation Lipid Synthesis Apoptosis Apoptosis Malonyl_CoA->Apoptosis This compound This compound This compound->FASN This compound->Apoptosis Chemotherapy Trastuzumab Lapatinib Erlotinib/Gefitinib Chemotherapy->HER2 Chemotherapy->EGFR Chemotherapy->Apoptosis

Caption: this compound inhibits FASN, leading to synergistic apoptosis with anti-HER2/EGFR therapies.

Experimental Workflow for In Vitro Synergy Assessment

experimental_workflow cluster_assays Endpoint Assays cluster_western_targets Western Blot Targets start Start: Cancer Cell Culture treatment Drug Treatment: - this compound - Chemotherapy - Combination start->treatment incubation Incubation (48-72 hours) treatment->incubation viability Cell Viability Assay (SRB/MTT) incubation->viability western Western Blot Analysis incubation->western analysis Data Analysis: - IC50/IC30 Calculation - Synergy Assessment (Ix) viability->analysis apoptosis Apoptosis Markers (Cleaved PARP) western->apoptosis signaling Signaling Proteins (p-HER2, p-Akt, p-ERK) western->signaling apoptosis->analysis signaling->analysis conclusion Conclusion: Quantify Synergistic Effect analysis->conclusion

Caption: Workflow for assessing the synergistic effects of this compound in vitro.

References

UCM05: A Comparative Analysis of a Novel FASN Inhibitor Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of UCM05 (also known as G28UCM), a novel small molecule inhibitor of Fatty Acid Synthase (FASN), against various cancer types. The following sections detail its mechanism of action, comparative efficacy against alternative treatments, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound and its Mechanism of Action

This compound is a synthetic inhibitor of Fatty Acid Synthase (FASN), an enzyme overexpressed in many human cancers and associated with tumor progression and resistance to therapy.[1] By inhibiting FASN, this compound disrupts the synthesis of fatty acids required for rapid cancer cell proliferation, membrane synthesis, and signaling. This disruption leads to an accumulation of toxic intermediates and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2]

Notably, in HER2-positive (HER2+) breast cancer, this compound has been shown to decrease the phosphorylation of key signaling proteins including HER2, Akt, and ERK1/2, suggesting a direct impact on the oncogenic signaling cascade driven by HER2.[3]

Comparative Efficacy of this compound in Different Cancer Types

The following tables summarize the available quantitative data on the efficacy of this compound and comparable treatments across various cancer cell lines.

Breast Cancer

This compound has demonstrated significant activity against HER2+ breast cancer, including cell lines resistant to standard-of-care anti-HER2 therapies.

CompoundCell LineReceptor StatusIC50 / IC30 (µM)Reference
This compound (G28UCM) SK-BR-3HER2+21 (IC50)[3]
This compound (G28UCM) AU565 (Parental)HER2+22 ± 7 (IC30)[4]
This compound (G28UCM) AU565TR (Trastuzumab-Resistant)HER2+24 ± 8 (IC30)[4]
This compound (G28UCM) AU565LR (Lapatinib-Resistant)HER2+17 ± 2 (IC30)[4]
LapatinibAU565WTHER2+1.6 (IC30)[4]
TrastuzumabAU565WTHER2+2 ± 0.7 (IC30)[4]
OrlistatMDA-MB-231Triple-NegativeNot Specified[5]
OrlistatMDA-MB-435-Not Specified[5]
TVB-2640--Not Specified[6]
Lung Cancer

Recent studies have highlighted the potential of this compound in non-small cell lung cancer (NSCLC), particularly in models with EGFR mutations and resistance to tyrosine kinase inhibitors (TKIs).

CompoundCell LineCharacteristicsIC50 (µM)Reference
This compound (G28UCM) PC9EGFRm (sensitive)12.8 ± 1.3[7]
This compound (G28UCM) PC9-GR1EGFRm (Gefitinib-Resistant, T790M-)12.0 ± 0.8[7]
This compound (G28UCM) PC9-GR3EGFRm (Gefitinib-Resistant, T790M-)17.8 ± 1.3[7]
This compound (G28UCM) PC9-GR4EGFRm (Gefitinib-Resistant, T790M+)11.2 ± 1.2[7]
C93NSCLC xenografts-Not Specified (in vivo)[8]
TVB-2640NSCLCKRAS MutantNot Specified[6]
Prostate and Colon Cancer

While direct quantitative data for this compound in prostate and colon cancer is not yet available, studies on other FASN inhibitors demonstrate the potential of this therapeutic strategy in these malignancies. FASN is known to be overexpressed in both prostate and colon cancers, playing a crucial role in their progression.

CompoundCancer TypeCell LineIC50 (µM)Reference
OrlistatProstatePC-3, LNCaPNot Specified[5]
C75Prostate-Not Specified
TriclosanProstateLNCaP~7.5[9]
TVB-3166ProstateLNCaP-LN3<50[10]
FasnallProstateLNCaP-LN3<50[10]
GSK2194069ProstateLNCaP-LN3<50[10]
OrlistatColonCaco-2, SW480Not Specified[5]
CeruleninColonLoVoNot Specified[11]
TVB-3166ColorectalHCT116, HT29Not Specified[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

HER2_Signaling_Pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K RAS RAS HER2->RAS HER3 HER3 Receptor HER3->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2 Inhibits Phosphorylation Trastuzumab Trastuzumab Trastuzumab->HER2 Lapatinib Lapatinib Lapatinib->HER2

Caption: Simplified HER2 signaling pathway and points of inhibition.

FASN_Inhibition_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate FattyAcids Fatty Acid Metabolism Palmitate->FattyAcids Membrane Membrane Synthesis FattyAcids->Membrane Signaling Signaling Molecules FattyAcids->Signaling CellGrowth Cancer Cell Growth & Proliferation Membrane->CellGrowth Signaling->CellGrowth This compound This compound This compound->FASN Inhibits

Caption: Mechanism of action of FASN inhibitor this compound.

Experimental_Workflow CellCulture Cancer Cell Lines (Breast, Lung, etc.) Treatment Treatment with This compound & Alternatives CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot (pHER2, pAkt, etc.) Treatment->WesternBlot Xenograft In Vivo Xenograft (Tumor Growth) Treatment->Xenograft DataAnalysis Data Analysis & Comparison Viability->DataAnalysis WesternBlot->DataAnalysis Xenograft->DataAnalysis

Caption: General experimental workflow for comparative analysis.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or alternative compounds for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Western Blot for HER2 Phosphorylation
  • Cell Lysis: Treat cells with this compound or other inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., BT-474 for breast cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups and administer this compound or alternative drugs via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the treatment period.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

This compound presents a promising therapeutic strategy, particularly in HER2+ breast cancer and EGFR-mutated NSCLC, with a notable efficacy in drug-resistant models. Its mechanism as a FASN inhibitor provides a distinct advantage, potentially overcoming resistance mechanisms associated with conventional targeted therapies. While further research is required to ascertain its efficacy in other cancer types such as prostate and colon cancer, the collective evidence on FASN inhibition in these malignancies suggests a broad potential for this compound. The provided data and protocols offer a solid foundation for researchers to further investigate and compare the therapeutic utility of this novel compound.

References

Validating the Antiviral Mechanism of UCM05: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule UCM05, a novel antiviral agent, and the established drug Acyclovir. It focuses on the validation of this compound's mechanism of action against Herpes Simplex Virus 2 (HSV-2) through genetic and molecular biology techniques, offering a comprehensive resource for professionals in antiviral research and development.

Introduction: The Need for Novel Antivirals

Herpes Simplex Virus 2 (HSV-2) is a prevalent pathogen that causes genital herpes and increases susceptibility to other severe infections.[1][2] The emergence of strains resistant to standard therapies, such as Acyclovir (ACV), necessitates the development of new antiviral agents with distinct mechanisms of action.[1][2] The small molecule this compound has been identified as a potent inhibitor of HSV-2, including ACV-resistant strains, making it a promising candidate for further development.[1][2] Validating its mechanism through robust genetic and molecular methods is a critical step in this process.

This compound is a novel inhibitor of fatty acid synthase (FASN), a key host enzyme involved in lipid biosynthesis.[1][3] Unlike traditional antivirals that target viral enzymes, this compound presents a multi-pronged approach by targeting both host and viral components.

Comparative Mechanism of Action

This compound: A Multi-Target Approach

The antiviral activity of this compound against HSV-2 is multifaceted:

  • Inhibition of Viral Entry: this compound directly interacts with HSV-2 glycoproteins gB and gD, which are essential for viral attachment and fusion with the host cell membrane. This interaction is thought to destroy the integrity of the viral envelope, preventing the initial stages of infection.[1][2]

  • Inhibition of Viral Replication:

    • Targeting Host FASN: this compound inhibits the host cell's fatty acid synthase (FASN).[1][3] Viruses, including HSV, rely heavily on the host's lipid metabolism for the synthesis of viral envelopes and the formation of replication compartments.[4] By inhibiting FASN, this compound disrupts a crucial host pathway required for producing new, infectious virions.[3]

    • Suppressing Viral Protein Synthesis: The compound has been shown to reduce the expression of key viral proteins involved in replication, such as ICP8 (a single-stranded DNA-binding protein) and VP16 (a potent transcription factor).[2]

  • Modulation of Host Immunity: this compound treatment promotes the expression of genes related to the type I interferon (IFN) response, a critical component of the innate antiviral defense, without triggering an inflammatory cytokine storm.[1][2]

UCM05_Mechanism cluster_virus HSV-2 Virion cluster_cell Host Cell V HSV-2 Receptor Cell Surface Receptors gB gB gD gD Replication Viral DNA Replication & Protein Synthesis FASN_path Fatty Acid Synthesis (Host Pathway) Progeny New Virions IFN_path Type I IFN Genes This compound This compound This compound->gB Binds & Disrupts This compound->gD Binds & Disrupts This compound->FASN_path Inhibits This compound->Replication Inhibits This compound->IFN_path Promotes siRNA_Workflow start Start: Host Cells (D407) transfect_siFASN Transfect with siRNA targeting FASN start->transfect_siFASN transfect_siNC Transfect with Negative Control siRNA start->transfect_siNC knockdown FASN Gene Silenced (Reduced FASN protein) transfect_siFASN->knockdown control Normal FASN Level transfect_siNC->control infect_kd Infect with HSV-2 knockdown->infect_kd infect_ctrl Infect with HSV-2 control->infect_ctrl measure_dna_kd Measure Viral DNA (RT-qPCR) infect_kd->measure_dna_kd measure_virus_kd Measure Progeny Virus (Plaque Assay) infect_kd->measure_virus_kd measure_dna_ctrl Measure Viral DNA (RT-qPCR) infect_ctrl->measure_dna_ctrl measure_virus_ctrl Measure Progeny Virus (Plaque Assay) infect_ctrl->measure_virus_ctrl result_kd Result: Significantly Reduced Viral Replication measure_dna_kd->result_kd measure_virus_kd->result_kd result_ctrl Result: Normal Viral Replication measure_dna_ctrl->result_ctrl measure_virus_ctrl->result_ctrl

References

Assessing the Specificity of UCM05 for FASN Over Other Synthases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the inhibitor UCM05 (also known as G28UCM), focusing on its specificity for Fatty Acid Synthase (FASN) in comparison to other synthases. This compound has emerged as a molecule of interest due to its potent inhibitory effects on FASN, a key enzyme in lipogenesis that is frequently overexpressed in various cancers. However, a complete understanding of its selectivity profile is crucial for its development as a therapeutic agent.

Executive Summary

This compound is a known dual inhibitor, targeting both human Fatty Acid Synthase (FASN) and the bacterial cell division protein, Filamentous temperature-sensitive protein Z (FtsZ). While its activity against these two targets is established, publicly available biochemical data directly comparing the inhibitory potency (e.g., IC50 or Ki values) of this compound against a broader panel of synthases, such as polyketide synthases or other fatty acid synthase isoforms, is limited. The majority of the available data comes from cellular assays, which, while informative, can be influenced by factors such as cell permeability and off-target effects. This guide summarizes the existing data, provides detailed experimental protocols for assessing FASN and FtsZ inhibition, and offers a framework for evaluating inhibitor specificity.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound. It is important to note the distinction between cellular and enzymatic assays.

Target Enzyme/OrganismInhibitorReported ActivityAssay TypeSource
Human FASNThis compound (G28UCM)IC30 ≈ 22 µMCellular (MTT assay, AU565 breast cancer cells)[1]
Bacillus subtilis (FtsZ)This compound (G28UCM)MIC = 100 µMCellular (Minimum Inhibitory Concentration)[1][2]
Escherichia coliThis compound (G28UCM)No activityCellular (MIC)[1][2]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of inhibitor specificity. Below are representative protocols for FASN and FtsZ inhibition assays.

Human FASN Activity Assay (Spectrophotometric)

This protocol is based on the widely used method of monitoring NADPH oxidation, which is consumed during fatty acid synthesis.

Materials:

  • Purified human FASN enzyme

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT)

  • Acetyl-CoA solution

  • Malonyl-CoA solution

  • NADPH solution

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, acetyl-CoA (e.g., 50 µM final concentration), and NADPH (e.g., 100 µM final concentration).

  • Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) without the inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a pre-determined amount of purified FASN enzyme to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

  • To initiate the FASN-specific reaction, add malonyl-CoA (e.g., 50 µM final concentration) and continue monitoring the absorbance at 340 nm.

  • Calculate the rate of FASN-dependent NADPH oxidation by subtracting the background rate (before malonyl-CoA addition) from the rate after malonyl-CoA addition.

  • Plot the percentage of FASN inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Bacterial FtsZ GTPase Activity Assay (Malachite Green Assay)

This assay measures the GTPase activity of FtsZ by quantifying the amount of inorganic phosphate (Pi) released from GTP hydrolysis.

Materials:

  • Purified bacterial FtsZ protein (e.g., from Bacillus subtilis)

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Polymerization Buffer: 50 mM MES buffer (pH 6.5), 50 mM KCl, 10 mM MgCl2

  • GTP solution

  • Malachite Green Reagent (for phosphate detection)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at ~620-650 nm

Procedure:

  • In a microplate, add the polymerization buffer and varying concentrations of this compound. Include a solvent control.

  • Add a defined concentration of purified FtsZ protein to each well and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding GTP (e.g., 1 mM final concentration) to each well.

  • Incubate the plate at 37°C for a set period (e.g., 20 minutes) to allow for GTP hydrolysis.

  • Stop the reaction and measure the amount of released inorganic phosphate by adding the Malachite Green Reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically 620-650 nm).

  • Create a standard curve using known concentrations of phosphate to quantify the amount of Pi released in each reaction.

  • Plot the percentage of FtsZ GTPase activity inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fatty acid synthesis pathway and a general workflow for assessing inhibitor specificity.

FASN_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_cyto Acetyl-CoA Pyruvate->AcetylCoA_cyto Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN Palmitate Palmitate FASN->Palmitate Multiple Steps This compound This compound This compound->FASN Inhibition AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate Citrate AcetylCoA_mito->Citrate TCA Cycle Citrate->AcetylCoA_cyto Transport

Caption: Fatty acid synthesis pathway and the inhibitory action of this compound on FASN.

Inhibitor_Specificity_Workflow start Start: Compound of Interest (this compound) primary_target_assay Primary Target Assay (e.g., FASN enzymatic assay) start->primary_target_assay select_off_targets Select Potential Off-Targets (e.g., Other Synthases, FtsZ) start->select_off_targets determine_ic50_primary Determine IC50 for FASN primary_target_assay->determine_ic50_primary compare_ic50 Compare IC50 Values (FASN vs. Off-Targets) determine_ic50_primary->compare_ic50 secondary_target_assays Secondary Target Assays (e.g., FtsZ GTPase assay, other synthase assays) select_off_targets->secondary_target_assays determine_ic50_secondary Determine IC50 for Off-Targets secondary_target_assays->determine_ic50_secondary determine_ic50_secondary->compare_ic50 conclude_specificity Conclude on Specificity Profile compare_ic50->conclude_specificity

References

Comparative Transcriptomic Analysis of UCM05 and Other FASN Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the transcriptomic impact of Fatty Acid Synthase (FASN) inhibitors, with a focus on UCM05 and its comparison with other agents in the class.

This guide provides a comparative overview of the transcriptomic changes induced by the Fatty Acid Synthase (FASN) inhibitor this compound and other well-characterized FASN inhibitors. By examining the alterations in gene expression, we can elucidate the molecular mechanisms underlying their anti-cancer effects and identify potential biomarkers for drug sensitivity. While comprehensive transcriptomic data for this compound is still emerging, this guide synthesizes available information and provides a framework for future comparative studies.

Introduction to FASN Inhibition and Transcriptomic Profiling

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids. Its overexpression is a common feature in many cancers, correlating with poor prognosis and aggressive tumor behavior. FASN inhibitors represent a promising class of anti-cancer agents that induce cell death and inhibit tumor growth by disrupting lipid metabolism. Transcriptomic analysis, through techniques like RNA sequencing (RNA-seq), offers a powerful tool to understand the global changes in gene expression following FASN inhibition, revealing the downstream signaling pathways and cellular processes affected.

Comparative Transcriptomic Effects of FASN Inhibitors

While specific quantitative transcriptomic data for this compound in cancer cell lines is not yet widely available in public literature, studies on other FASN inhibitors, such as TVB-3166 and C75, have revealed significant alterations in gene expression profiles. These changes primarily impact pathways related to cell cycle progression, apoptosis, and cellular metabolism.

One study on the FASN inhibitor TVB-3166 in PANC-1 pancreatic cancer cells identified extensive, dose-dependent changes in the transcriptional activity of genes controlling tumor cell metabolism, proliferation, and survival. Genes with significant changes in mRNA abundance (p < 0.01 and fold change > 1.6) were found to be involved in sterol biosynthesis and cell cycle pathways.[1]

In another study, treatment of 22Rv1 prostate cancer cells with TVB-3166 led to a significant decrease in β-tubulin mRNA expression, suggesting an impact on microtubule organization.[2]

Limited available data on this compound indicates that it can modulate the expression of host cell genes, particularly inflammatory cytokines such as IL-1β, TNF-α, IL-6, and CXCL10, in the context of viral infection.[1] This suggests that this compound, like other FASN inhibitors, has the capacity to alter cellular gene expression, although its specific transcriptomic signature in cancer cells remains to be fully elucidated.

Table 1: Summary of Known Transcriptomic Effects of FASN Inhibitors

FASN InhibitorCell Line(s)Key Affected Pathways/GenesMethodReference
TVB-3166 PANC-1 (Pancreatic), 22Rv1 (Prostate)Sterol biosynthesis, Cell cycle, β-tubulin expressionMicroarray, RNA-seq[1][2]
C75 SK-Br3 (Breast)Downregulation of HER2 mRNA, Upregulation of PEA3 (HER2 transcriptional repressor)RT-PCR[3]
Orlistat Cisplatin-resistant ovarian tumor xenograftDownregulation of FASN expressionNot specified[4]
This compound D407 (Retinal pigment epithelial) - in context of HSV-2 infectionInflammatory cytokines (IL-1β, TNF-α, IL-6, CXCL10)RT-qPCR[1]

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reliable and comparable transcriptomic data. Below is a generalized protocol for a comparative transcriptomic study of FASN inhibitors.

Experimental Protocol: Comparative RNA-seq Analysis of Cancer Cells Treated with FASN Inhibitors

1. Cell Culture and Treatment:

  • Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media and conditions until they reach 70-80% confluency.

  • Treat the cells with this compound and other FASN inhibitors (e.g., TVB-3166, C75) at their respective IC50 concentrations for a predetermined time point (e.g., 24, 48 hours). Include a vehicle-treated control group (e.g., DMSO).

  • Perform treatments in biological triplicates for each condition.

2. RNA Extraction and Quality Control:

  • Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.

3. Library Preparation and Sequencing:

  • Prepare RNA sequencing libraries from the extracted RNA using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

4. Bioinformatic Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treated and control groups using statistical packages like DESeq2 or edgeR in R. Set significance thresholds (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify significantly enriched biological processes and pathways.

Visualizing the Impact of FASN Inhibition

Diagrams are essential for visualizing the complex biological processes affected by FASN inhibitors. Below are Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow and a key signaling pathway modulated by FASN inhibition.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis cell_culture Cancer Cell Culture treatment Treatment with FASN Inhibitors (this compound, TVB-3166, etc.) & Vehicle cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN > 8) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing qc2 Read Quality Control sequencing->qc2 alignment Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Pathway & Functional Enrichment deg_analysis->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics.

FASN Inhibition and Downstream Signaling

FASN_inhibition_pathway cluster_downstream Downstream Effects FASN_inhibitor FASN Inhibitor (e.g., this compound) FASN FASN FASN_inhibitor->FASN Fatty_Acids Fatty Acid Synthesis FASN->Fatty_Acids Malonyl_CoA Malonyl-CoA Malonyl_CoA->FASN Substrate PI3K_AKT PI3K/AKT/mTOR Pathway (Inhibition) Fatty_Acids->PI3K_AKT Beta_Catenin β-catenin Pathway (Inhibition) Fatty_Acids->Beta_Catenin Cell_Cycle Cell Cycle Arrest PI3K_AKT->Cell_Cycle Apoptosis Apoptosis Induction PI3K_AKT->Apoptosis Beta_Catenin->Cell_Cycle Beta_Catenin->Apoptosis

Caption: Signaling pathways affected by FASN inhibition.

Conclusion

The transcriptomic analysis of cells treated with FASN inhibitors provides invaluable insights into their mechanisms of action. While data for inhibitors like TVB-3166 have begun to paint a picture of widespread changes in metabolic and proliferative gene programs, the specific transcriptomic effects of this compound in cancer are an area ripe for investigation. The experimental framework provided here offers a roadmap for conducting such comparative studies, which will be instrumental in the continued development of FASN inhibitors as targeted cancer therapies. Future research should focus on generating and publicly sharing comprehensive transcriptomic datasets for this compound and other novel FASN inhibitors to facilitate direct comparisons and accelerate their clinical translation.

References

Safety Operating Guide

Navigating the Safe Disposal of UCM05: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

UCM05 is a crystalline solid soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[1] It is classified as a hazardous material, necessitating careful handling and disposal to prevent ingestion, inhalation, or contact with skin and eyes.[1]

Key Chemical and Physical Properties of this compound

A clear understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 1094451-90-7
Molecular Formula C₂₄H₁₆O₁₀
Appearance Crystalline solid
Solubility Soluble in ethanol, DMSO, dimethyl formamide

Experimental Protocols for Safe Disposal

The following protocols outline the necessary steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be treated as hazardous waste.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.[2] Store in a designated and clearly labeled hazardous waste accumulation area.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

3. Waste Collection and Containerization:

  • Solid Waste: Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and shatter-resistant container. If the solvent is volatile, ensure the container is properly vented or stored in a well-ventilated area, such as a chemical fume hood.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[3]

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol) to remove all residues.[3][4]

  • The rinsate from this process must be collected and disposed of as hazardous liquid waste.[4][5]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, with the original label defaced or removed.[3]

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Never dispose of this compound waste down the drain or in the regular trash.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

UCM05_Disposal_Workflow This compound Disposal Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_labware Contaminated Labware start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type (Solid, Liquid, Contaminated Labware) segregate Segregate this compound Waste from other waste streams identify_waste->segregate ppe->identify_waste collect_solid Collect in Labeled Hazardous Waste Container segregate->collect_solid Solid collect_liquid Collect in Sealed, Labeled Hazardous Waste Container segregate->collect_liquid Liquid collect_labware Collect in Labeled Hazardous Waste Container segregate->collect_labware Labware store Store in Designated Hazardous Waste Area collect_solid->store collect_liquid->store collect_labware->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: This diagram outlines the procedural steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling UCM05

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of UCM05. It is intended for researchers, scientists, and professionals in drug development. All personnel must review the complete Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.

Hazard Identification and Precautionary Measures

This compound is a substance that should be considered hazardous.[1] All direct contact should be avoided. Standard laboratory safety protocols should be strictly followed.

General Precautions:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Use in a well-ventilated area or with appropriate exhaust ventilation.

  • Keep containers tightly closed when not in use.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified
Hand Protection Chemical-resistant glovesNitrile or neoprene, check manufacturer's breakthrough time
Body Protection Laboratory CoatFull-length, buttoned
Respiratory Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.N95 or higher

First Aid Measures

In the event of exposure, follow these immediate first aid protocols:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Note: While a Cayman Chemical document suggests "No special measures required" for first aid, it is crucial to follow standard chemical safety first aid procedures due to the overall hazardous nature of the compound until more specific information is available from the full SDS.

Handling and Storage

Handling:

  • This compound is supplied as a crystalline solid.[1]

  • Prepare stock solutions in a chemical fume hood.

  • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[1] These solvents should be purged with an inert gas.[1]

  • It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first dissolve this compound in ethanol and then dilute with the aqueous buffer.[1]

  • Aqueous solutions are not recommended for storage for more than one day.[1]

Storage:

  • Store this compound at -20°C in a tightly sealed container.[1]

  • The compound is stable for at least four years under these conditions.[1]

Spill and Disposal Procedures

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Clean: Carefully scoop the contained material into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in regular trash.

Experimental Protocols and Data

Solubility Data
SolventApproximate Solubility
Ethanol12 mg/mL
DMSO5 mg/mL
Dimethyl formamide10 mg/mL
1:40 solution of ethanol:PBS (pH 7.2)0.02 mg/mL

Data sourced from Cayman Chemical product information sheet.[1]

Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation start Start: Weigh this compound solid dissolve Dissolve in organic solvent (e.g., Ethanol, DMSO, DMF) start->dissolve purge Purge with inert gas dissolve->purge aqueous_check Aqueous solution needed? purge->aqueous_check dilute Dilute with aqueous buffer aqueous_check->dilute Yes store Store at -20°C aqueous_check->store No end_aqueous End: Aqueous Solution (Use within 1 day) dilute->end_aqueous end_organic End: Organic Stock Solution store->end_organic

Caption: Workflow for preparing this compound stock solutions.

Logical Relationship for Safe Handling

G cluster_safety Safe Handling Protocol for this compound assess Assess Hazards (Review SDS) ppe Wear Appropriate PPE assess->ppe handle Handle in Ventilated Area ppe->handle emergency_plan Know Emergency Procedures (Spill & First Aid) handle->emergency_plan wash Wash Hands After Handling handle->wash dispose Proper Disposal of Waste wash->dispose

Caption: Logical flow for ensuring safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.